Folicur Plus
Description
Properties
CAS No. |
124027-07-2 |
|---|---|
Molecular Formula |
C30H40Cl2N6O3 |
Molecular Weight |
603.6 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol;1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol |
InChI |
InChI=1S/C16H22ClN3O.C14H18ClN3O2/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13;1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-7,11-12,21H,8-10H2,1-3H3;4-9,12-13,19H,1-3H3 |
InChI Key |
JVNLXMBBSSNJEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O.CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
Origin of Product |
United States |
Foundational & Exploratory
Tebuconazole's Mechanism of Action on Fungal Sterol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of tebuconazole (B1682727), a broad-spectrum triazole fungicide, on the ergosterol (B1671047) biosynthesis pathway in fungi. This document provides a detailed overview of the molecular interactions, downstream cellular consequences, quantitative inhibitory data, and comprehensive experimental protocols relevant to the study of this widely used antifungal agent.
Core Mechanism of Action: Inhibition of Lanosterol (B1674476) 14α-Demethylase (CYP51)
Tebuconazole's primary mode of action is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51 or Erg11p.[1][2][3][4] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol.[2][3][5] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[5][6][7]
By binding to the heme iron atom in the active site of CYP51, tebuconazole acts as a potent demethylation inhibitor (DMI).[1][2] This non-competitive inhibition blocks the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a precursor to ergosterol.[8] The disruption of this key step leads to two significant downstream consequences:
-
Depletion of Ergosterol: The lack of ergosterol production compromises the structural and functional integrity of the fungal cell membrane.[9][10]
-
Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of 14α-methylated sterols, such as lanosterol.[5][11] These intermediates are unable to be properly incorporated into the cell membrane and their accumulation leads to increased membrane permeability and disruption of cellular processes, ultimately inhibiting fungal growth and, in some cases, leading to cell death.[9][11][12]
The specificity of tebuconazole and other azole antifungals for the fungal CYP51 over its mammalian homolog is a key factor in their selective toxicity.[13]
Quantitative Data: In Vitro Inhibitory Activity of Tebuconazole
The efficacy of tebuconazole varies among different fungal species. The following tables summarize key quantitative data, including IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values, from various studies.
Table 1: IC50 Values of Tebuconazole against Fungal CYP51 and Fungal Growth
| Fungal Species | Target/Assay | IC50 (µM) | Reference(s) |
| Candida albicans | CYP51 (CaCYP51) | 0.9 | [14][15] |
| Candida albicans | CYP51 (cCYP51) | ~0.06 - 0.35 | [13] |
| Aspergillus fumigatus | CYP51A | 0.23 | [15] |
| Aspergillus fumigatus | CYP51B | 0.22 | [15] |
Table 2: EC50 Values of Tebuconazole against Mycelial Growth of Various Fungi
| Fungal Species | EC50 (µg/mL) | Reference(s) |
| Fusarium graminearum | 0.005 - 2.029 (average 0.33) | [16] |
| Sclerotium rolfsii | 0.08 | [17] |
| Rhizoctonia solani (AG-4) | 0.17 | [17] |
| Phakopsora pachyrhizi | Not specified, but effective | [18] |
Experimental Protocols
Protocol for In Vitro Fungal Growth Inhibition Assay (EC50 Determination)
This protocol outlines a method for determining the EC50 value of tebuconazole against the mycelial growth of a target fungus.
1. Materials:
-
Pure culture of the target fungus
-
Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium
-
Tebuconazole stock solution (e.g., in DMSO)
-
Sterile petri dishes
-
Sterile distilled water
-
Spectrophotometer (optional, for spore suspension)
-
Incubator
2. Methodology:
-
Preparation of Tebuconazole-Amended Media:
-
Prepare a stock solution of tebuconazole in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the tebuconazole stock solution.
-
Autoclave the growth medium (e.g., PDA) and cool to approximately 50-60°C.
-
Add the tebuconazole dilutions to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.
-
Pour the amended and control media into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a fresh, actively growing culture of the target fungus, take a mycelial plug (e.g., 5 mm diameter) from the edge of the colony.
-
Place the mycelial plug, mycelium-side down, in the center of each tebuconazole-amended and control plate.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the target fungus in the dark.
-
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches a predefined size.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each tebuconazole concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the tebuconazole concentration.
-
Determine the EC50 value, the concentration of tebuconazole that causes a 50% reduction in mycelial growth, using probit analysis or a similar statistical method.[16]
-
Protocol for Ergosterol Quantification by HPLC
This protocol describes a method for extracting and quantifying ergosterol from fungal cells to assess the impact of tebuconazole treatment.[19][20][21][22]
1. Materials:
-
Fungal culture treated with tebuconazole and an untreated control.
-
25% Alcoholic potassium hydroxide (B78521) (25g KOH in 35mL sterile water, brought to 100mL with ethanol).[21]
-
Sterile distilled water.
-
Vortex mixer.
-
Water bath (85°C).
-
Centrifuge.
-
HPLC system with a UV detector.
-
Ergosterol standard.
2. Methodology:
-
Sample Preparation:
-
Harvest fungal cells from both tebuconazole-treated and control cultures by centrifugation.
-
Determine the wet or dry weight of the cell pellets.
-
-
Saponification:
-
Ergosterol Extraction:
-
Allow the samples to cool to room temperature.
-
Add sterile distilled water and n-heptane (or chloroform:methanol) and vortex vigorously for 3 minutes to extract the non-saponifiable sterols.[21]
-
Centrifuge the samples to separate the phases.
-
-
HPLC Analysis:
-
Carefully collect the upper organic phase containing the extracted sterols.
-
Evaporate the solvent and redissolve the residue in a suitable mobile phase for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Detect ergosterol by its characteristic UV absorbance spectrum, typically with peaks around 282 nm.[21]
-
-
Quantification:
-
Create a standard curve using known concentrations of a pure ergosterol standard.
-
Quantify the amount of ergosterol in the samples by comparing their peak areas to the standard curve.
-
Protocol for In Vitro CYP51 Enzyme Inhibition Assay (IC50 Determination)
This protocol outlines a fluorescence-based assay to directly measure the inhibitory effect of tebuconazole on purified fungal CYP51.[23][24]
1. Materials:
-
Purified, recombinant fungal CYP51 enzyme.
-
NADPH-cytochrome P450 reductase (redox partner).
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
NADPH regenerating system (e.g., glucose-6-phosphate, G6P dehydrogenase).
-
A fluorescent substrate for CYP51 (e.g., a lanosterol analog that becomes fluorescent upon demethylation).
-
Tebuconazole stock solution.
-
96-well microplate.
-
Fluorescence plate reader.
2. Methodology:
-
Assay Setup (in a 96-well plate):
-
Add the reaction buffer to each well.
-
Add serial dilutions of tebuconazole to the test wells. Add solvent only to the control wells.
-
Add the purified CYP51 enzyme and its reductase partner to all wells.
-
Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow tebuconazole to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the fluorescent substrate and the NADPH regenerating system to all wells.
-
-
Data Acquisition:
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
Measure the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent product. The rate of fluorescence increase is proportional to the CYP51 enzyme activity.
-
-
IC50 Calculation:
-
Calculate the initial reaction rates for each tebuconazole concentration.
-
Determine the percentage of enzyme inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the tebuconazole concentration.
-
Calculate the IC50 value, the concentration of tebuconazole that causes 50% inhibition of CYP51 activity, using non-linear regression analysis.
-
Visualizations
Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of tebuconazole on CYP51.
Caption: Logical flow of the cellular consequences of tebuconazole's inhibition of CYP51.
Caption: Generalized experimental workflow for determining the EC50 of tebuconazole.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals | PLOS One [journals.plos.org]
- 3. Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tebuconazole Fungicide Induces Lipid Accumulation and Oxidative Stress in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]
- 8. Frontiers | Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Tebuconazole Induces ER-Stress-Mediated Cell Death in Bovine Mammary Epithelial Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal - Wikipedia [en.wikipedia.org]
- 12. Organism-Dependent Fungicidal Activities of Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. researchgate.net [researchgate.net]
- 19. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. microbiologyresearch.org [microbiologyresearch.org]
- 21. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 23. benchchem.com [benchchem.com]
- 24. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
Tebuconazole's Molecular Onslaught: A Technical Guide to its Targets in Fusarium graminearum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarium graminearum, the primary causative agent of Fusarium Head Blight (FHB) in cereal crops, poses a significant threat to global food security and safety due to yield losses and mycotoxin contamination. Tebuconazole (B1682727), a triazole fungicide, has been a cornerstone in the management of FHB. Its efficacy stems from the targeted disruption of essential fungal cellular processes. This technical guide provides an in-depth exploration of the molecular targets of tebuconazole in F. graminearum, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate molecular interactions.
Primary Molecular Target: Inhibition of Ergosterol (B1671047) Biosynthesis via CYP51
The principal mode of action of tebuconazole is the inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and fluidity of fungal cell membranes. Tebuconazole specifically targets the cytochrome P450 sterol 14α-demethylase enzyme, encoded by the CYP51 gene.[1][2][3][4][5] This enzyme is essential for the demethylation of lanosterol, a precursor to ergosterol.[3][5] Inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting cell membrane function and inhibiting fungal growth.[1][3][5]
Fusarium graminearum possesses three paralogues of the CYP51 gene: FgCYP51A, FgCYP51B, and FgCYP51C.[1][6][7] These paralogues exhibit differential sensitivity to tebuconazole and play distinct roles in the development of resistance.[7] Deletion of FgCYP51A has been shown to increase the sensitivity of F. graminearum to tebuconazole, indicating its significant role in the fungicide's primary mechanism of action.[6][7]
Mechanisms of Resistance Related to CYP51
Resistance to tebuconazole in F. graminearum is frequently associated with modifications to the CYP51 target. Key mechanisms include:
-
Overexpression of CYP51 genes: Increased expression of one or more CYP51 paralogues can lead to higher concentrations of the target enzyme, requiring a higher dose of tebuconazole to achieve effective inhibition.[1][8][9]
-
Point mutations in CYP51 genes: Amino acid substitutions in the CYP51 protein can reduce the binding affinity of tebuconazole to its target site, thereby diminishing its inhibitory effect.[1][9] For instance, a G443S substitution in FgCYP51A has been shown to significantly decrease sensitivity to tebuconazole.[10]
Secondary and Off-Target Molecular Effects
Beyond the direct inhibition of CYP51, tebuconazole treatment elicits a broad transcriptional and proteomic response in F. graminearum. These secondary effects contribute to the overall cellular stress and antifungal activity of the compound.
Transcriptional Reprogramming
Transcriptomic studies, such as Deep Serial Analysis of Gene Expression (DeepSAGE) and RNA-Seq, have revealed that tebuconazole exposure leads to significant changes in the expression of hundreds of genes.[11][12][13][14] A study using DeepSAGE identified 324 genes with more than a 5-fold increase in expression and 155 genes with a more than 5-fold decrease in expression upon tebuconazole treatment.[11] These differentially expressed genes are involved in a wide array of cellular functions, including:
-
Ergosterol biosynthesis: As expected, genes within this pathway are often upregulated as a compensatory response to the inhibition of CYP51.[11]
-
Cellular metabolism: Tebuconazole affects the expression of genes involved in various metabolic processes.[11]
-
Transcription: Genes encoding transcription factors and other regulatory proteins are also affected, indicating a broader reprogramming of cellular processes.[11]
-
Multidrug Resistance: A notable response is the upregulation of genes encoding ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.[12][15] These transporters can actively efflux the fungicide from the cell, contributing to reduced sensitivity.
Proteomic Alterations
Proteomic analyses have complemented transcriptomic data by identifying changes in protein abundance in response to tebuconazole. These studies have revealed alterations in proteins associated with:
-
Metabolism: Changes in the levels of metabolic enzymes suggest a significant impact on the overall metabolic state of the fungus.[16]
-
Defense mechanisms: Proteins involved in stress response and detoxification are often upregulated.[16]
-
Signal transduction: Alterations in signaling proteins indicate the activation of specific pathways in response to fungicide-induced stress.[16]
-
Post-translational modifications: A recent study highlighted the reshaping of the lysine (B10760008) 2-hydroxyisobutyrylome in F. graminearum by tebuconazole, suggesting a role for this post-translational modification in the fungal response to the fungicide.[17]
Signaling Pathways Modulating Tebuconazole Sensitivity
Recent research has implicated key signaling pathways in the regulation of tebuconazole sensitivity in F. graminearum.
Calcium-Calcineurin and High-Osmolarity Glycerol (B35011) (HOG) Pathways
The calcium-calcineurin and HOG signaling pathways have been shown to co-regulate the sensitivity of F. graminearum to tebuconazole.[15] Deletion of the transcription factor FgCrz1, a downstream component of the calcium-calcineurin pathway, leads to increased sensitivity to the fungicide.[15] This pathway appears to regulate the expression of non-CYP51 genes associated with tebuconazole sensitivity, including those involved in multidrug transport, membrane lipid biosynthesis, and cell wall organization.[15] Furthermore, there is evidence of crosstalk between the calcium-calcineurin and HOG pathways in mediating the response to tebuconazole.[15]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the interaction of tebuconazole with F. graminearum.
Table 1: Tebuconazole Sensitivity (EC50 Values) in Fusarium graminearum
| Isolate Type | Number of Isolates | EC50 Range (µg/mL) | Mean EC50 (µg/mL) | Reference |
| Field Isolates (China, 2019-2023) | 165 | 0.005 - 2.029 | 0.33 ± 0.03 | [1][8] |
| Wild-Type (Pre-fungicide use, USA) | Not specified | Not specified | 0.1610 | [3] |
| Site-directed mutants (FgCYP51A-G443S) | Not specified | 0.1190 - 0.2302 | Not specified | [10] |
| Tebuconazole-resistant mutants | 5 | Not specified | Significantly higher than sensitive strains | [1] |
Table 2: Gene Expression Changes in Fusarium graminearum in Response to Tebuconazole
| Gene(s) | Method | Fold Change | Condition | Reference |
| 324 genes | DeepSAGE | > 5-fold increase | Tebuconazole treatment | [11] |
| 155 genes | DeepSAGE | > 5-fold decrease | Tebuconazole treatment | [11] |
| CYP51 genes | Real-time PCR | Significantly up-regulated | In a resistant mutant lacking point mutations | [8][9] |
| TRI5 and TRI6 (DON biosynthesis) | Real-time RT-PCR | Significantly increased | (-)-tebuconazole and rac-tebuconazole treatment | [18] |
| ABC transporter genes (FER6, MDR1) | RNA-Seq | Increased expression | Tebuconazole treatment | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols cited in the literature.
Mycelial Growth Inhibition Assay for EC50 Determination
This method is used to determine the concentration of a fungicide that inhibits fungal growth by 50% (EC50).
-
Media Preparation: Potato Dextrose Agar (PDA) is amended with a range of tebuconazole concentrations. A solvent control (e.g., acetone (B3395972) or methanol) is included.[19]
-
Inoculation: A mycelial plug from the edge of an actively growing F. graminearum colony is placed in the center of each fungicide-amended and control plate.
-
Incubation: Plates are incubated at a specified temperature (e.g., 25°C) for a defined period.
-
Measurement: The diameter of the fungal colony is measured.
-
Calculation: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to quantify the expression levels of specific genes.
-
Fungal Culture and Treatment: F. graminearum is grown in a suitable liquid medium and then exposed to tebuconazole at a specific concentration for a defined duration. A control culture without the fungicide is also maintained.
-
RNA Extraction: Total RNA is extracted from the mycelia using a standard protocol (e.g., Trizol reagent).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qRT-PCR: The PCR reaction is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR machine.
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., actin or GAPDH) used for normalization.
Transcriptome Analysis by RNA-Seq
RNA-Seq provides a comprehensive, unbiased view of the transcriptome.
-
Sample Preparation: As with qRT-PCR, fungal cultures are treated with tebuconazole, and total RNA is extracted.
-
Library Preparation: mRNA is enriched, fragmented, and converted into a cDNA library. Adapters are ligated to the cDNA fragments.
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are mapped to the F. graminearum reference genome. Differentially expressed genes between the tebuconazole-treated and control samples are identified using statistical software packages.
Visualizations
The following diagrams illustrate key molecular pathways and experimental workflows related to tebuconazole's interaction with F. graminearum.
Caption: Tebuconazole's primary mechanism of action: inhibition of CYP51.
Caption: Key mechanisms of tebuconazole resistance in F. graminearum.
References
- 1. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. peerj.com [peerj.com]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Fusarium: Molecular Diversity and Intrinsic Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium Graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gene transcription profiling of Fusarium graminearum treated with an azole fungicide tebuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcriptomic Profiling of Fusarium pseudograminearum in Response to Carbendazim, Pyraclostrobin, Tebuconazole, and Phenamacril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The calcium-calcineurin and high-osmolarity glycerol pathways co-regulate tebuconazole sensitivity and pathogenicity in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proteomic analysis of Fusarium graminearum treated by the fungicide JS399-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Item - Additional file 5 of Quantitative multiplexed proteomics analysis reveals reshaping of the lysine 2-hydroxyisobutyrylome in Fusarium graminearum by tebuconazole - Springer Nature - Figshare [springernature.figshare.com]
- 18. The Fungicidal Activity of Tebuconazole Enantiomers against Fusarium graminearum and Its Selective Effect on DON Production under Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection of fungicide resistance to fludioxonil and tebuconazole in Fusarium pseudograminearum, the causal agent of Fusarium crown rot in wheat - PMC [pmc.ncbi.nlm.nih.gov]
Folicur Plus: A Technical Deep-Dive into its Biochemical Impact on Plant Pathogens
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Folicur Plus, a broad-spectrum fungicide, combines the systemic actions of tebuconazole (B1682727) and fluopyram (B1672901) to provide robust protection against a wide array of fungal plant pathogens. This technical guide delves into the core biochemical pathways disrupted by this compound, offering a detailed examination of its molecular mechanisms of action. Through a comprehensive review of current research, this document outlines the inhibitory effects on ergosterol (B1671047) biosynthesis and mitochondrial respiration, presents quantitative data on fungicide efficacy, details relevant experimental methodologies, and visualizes the affected pathways and experimental workflows. This guide is intended to serve as a critical resource for researchers and professionals engaged in the development of novel antifungal agents and the study of fungicide resistance.
Introduction
The dual-action formulation of this compound leverages the distinct yet complementary modes of action of its active ingredients: tebuconazole, a demethylation inhibitor (DMI), and fluopyram, a succinate (B1194679) dehydrogenase inhibitor (SDHI). This synergistic combination allows for both preventative and curative control of fungal diseases, making it a valuable tool in modern agriculture. Understanding the precise biochemical interactions of these compounds within pathogenic fungi is paramount for optimizing their use, managing resistance, and inspiring the design of next-generation fungicides.
Tebuconazole: Disruption of Fungal Cell Membrane Integrity
Tebuconazole's primary mode of action is the inhibition of ergosterol biosynthesis, an essential pathway for maintaining the integrity and functionality of the fungal cell membrane.
The Ergosterol Biosynthesis Pathway and its Inhibition
Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its biosynthesis is a complex, multi-step process. Tebuconazole specifically targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[1][2][3] This enzyme catalyzes a critical demethylation step in the conversion of lanosterol to ergosterol.
The inhibition of 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[4] This alteration in sterol composition disrupts the physical properties of the fungal membrane, leading to increased permeability, impaired function of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and proliferation.
Downstream Effects of Tebuconazole Action
Recent studies have indicated that beyond its primary effect on the cell membrane, tebuconazole can induce secondary cellular stresses. Exposure to tebuconazole has been shown to trigger the production of reactive oxygen species (ROS), leading to oxidative stress.[1][5] This oxidative stress can, in turn, induce endoplasmic reticulum (ER) stress, activating the unfolded protein response (UPR) and potentially leading to apoptosis.[6][7]
Fluopyram: Inhibition of Fungal Respiration
Fluopyram targets a fundamental process in fungal metabolism: cellular respiration. Its mode of action is the specific inhibition of Complex II of the mitochondrial electron transport chain.
The Mitochondrial Electron Transport Chain and its Disruption
The mitochondrial electron transport chain is responsible for generating the majority of the cell's ATP. Complex II, also known as succinate dehydrogenase (SDH), plays a dual role in both the Krebs cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate, transferring electrons to the ubiquinone pool.
Fluopyram binds to the ubiquinone-binding site (Qp-site) of the SDH complex, effectively blocking the transfer of electrons.[8] This disruption of the electron flow halts the entire respiratory chain, leading to a severe reduction in ATP synthesis and ultimately causing fungal cell death due to energy deprivation.
Quantitative Data on Fungicide Efficacy
The efficacy of tebuconazole and fluopyram has been quantified against a range of plant pathogens. The following tables summarize key data from various studies.
Table 1: Efficacy of Tebuconazole against Various Fungal Pathogens
| Fungal Species | Parameter | Value (µg/mL) | Reference |
| Fusarium graminearum | Mean EC50 | 0.33 ± 0.03 | [9] |
| Monilinia fructicola | EC50 Range | 0.01 - 10.0 | [2] |
| Colletotrichum isolates | Mean EC50 | 0.7625 | [10] |
| Botrytis cinerea | Mean EC50 (baseline) | 0.29 | [11] |
Table 2: Efficacy of Fluopyram against Various Fungal Pathogens
| Fungal Species | Parameter | Value (µg/mL) | Reference |
| Fusarium virguliforme | Mean EC50 (mycelial growth) | 3.35 | [12][13][14] |
| Fusarium virguliforme | Mean EC50 (conidia germination) | 2.28 | [12][13][14] |
| Fusarium brasiliense | Mean EC50 | 1.96 ± 0.2 | [15] |
| Fusarium tucumaniae | Mean EC50 | 0.25 ± 0.1 | [15] |
| Colletotrichum species | EC50 (benzovindiflupyr sensitive) | >100 | [16] |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to study the effects of tebuconazole and fluopyram.
Protocol for Fungal Mitochondrial Isolation
This protocol is a prerequisite for in vitro SDH activity assays.
Materials:
-
Fungal mycelia
-
Grinding buffer (e.g., 0.44 M sucrose, 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.1% (w/v) bovine serum albumin)
-
Differential centrifugation buffer (e.g., 0.44 M sucrose, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)
-
Mortar and pestle or bead beater
-
Refrigerated centrifuge
-
Spectrophotometer for protein quantification
Procedure:
-
Harvest fresh fungal mycelia by filtration.
-
Wash the mycelia with distilled water and then with grinding buffer.
-
Grind the mycelia in a pre-chilled mortar and pestle with acid-washed sand or use a bead beater until a homogenous paste is formed.
-
Suspend the homogenate in grinding buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending it in differential centrifugation buffer and centrifuging again.
-
Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.
-
Determine the protein concentration of the mitochondrial suspension.
Protocol for Succinate Dehydrogenase (SDH) Activity Assay
This colorimetric assay measures SDH activity by monitoring the reduction of an artificial electron acceptor.[17]
Materials:
-
Isolated fungal mitochondria
-
SDH Assay Buffer
-
SDH Substrate Mix
-
SDH Probe (e.g., DCIP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, isolated mitochondria, and the SDH probe.
-
To test for inhibition, add various concentrations of fluopyram to the respective wells. Include a solvent control.
-
Initiate the reaction by adding the succinate solution to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCIP) in kinetic mode for 10-30 minutes.
-
The rate of decrease in absorbance is proportional to the SDH activity.
Protocol for Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to quantify the expression levels of target genes, such as ERG11 and SDH subunits, in response to fungicide treatment.[18][19]
Materials:
-
Fungal mycelia (treated and untreated)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green or probe-based qPCR master mix
-
Specific primers for target and reference genes
Procedure:
-
Grow fungal cultures with and without the fungicide of interest.
-
Harvest mycelia and extract total RNA using a suitable method.
-
Synthesize cDNA from the extracted RNA.
-
Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target gene(s) and at least one validated reference gene.
-
Run the qPCR program with appropriate cycling conditions.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative gene expression.
Conclusion
This compound provides a powerful and versatile solution for the management of fungal diseases in a variety of crops. Its efficacy stems from the synergistic action of tebuconazole and fluopyram, which target two distinct and vital biochemical pathways in fungal pathogens. Tebuconazole disrupts the integrity of the fungal cell membrane by inhibiting ergosterol biosynthesis, while fluopyram cripples cellular energy production by blocking the mitochondrial electron transport chain. This dual-pronged attack not only provides broad-spectrum control but also serves as a valuable strategy in the management of fungicide resistance. A thorough understanding of these mechanisms, as detailed in this guide, is essential for the continued development of effective and sustainable disease control strategies in agriculture. The provided protocols and data serve as a foundation for further research into the intricate interactions between fungicides and fungal pathogens.
References
- 1. Tebuconazole Fungicide Induces Lipid Accumulation and Oxidative Stress in HepG2 Cells | MDPI [mdpi.com]
- 2. The Point Mutation G461S in the MfCYP51 Gene is Associated with Tebuconazole Resistance in Monilinia fructicola Populations in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The combined action of ERG11 gene overexpression and its mutations in the development of Candida albicans resistance to triazolic antifungals - Nesvizhsky - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]
- 4. researchgate.net [researchgate.net]
- 5. Tebuconazole induced cytotoxic and genotoxic effects in HCT116 cells through ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triazole fungicide tebuconazole induces apoptosis through ROS-mediated endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Fluopyram activates systemic resistance in soybean [frontiersin.org]
- 9. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Baseline Sensitivity and Resistance Mechanism of Colletotrichum Isolates on Tea-Oil Trees of China to Tebuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. Fluopyram Sensitivity and Functional Characterization of SdhB in the Fusarium solani Species Complex Causing Soybean Sudden Death Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
Tebuconazole Enantiomers: A Technical Guide to Differential Fungicidal Activity
For Researchers, Scientists, and Drug Development Professionals
Tebuconazole (B1682727), a broad-spectrum triazole fungicide, is a cornerstone in the management of fungal diseases in agriculture. As a chiral compound, tebuconazole exists as a pair of enantiomers, R-(-)-tebuconazole and S-(+)-tebuconazole. Emerging research has unequivocally demonstrated that these enantiomers exhibit significant differences in their fungicidal efficacy. This technical guide provides an in-depth analysis of the differential activity of tebuconazole enantiomers, detailing the underlying mechanisms, experimental methodologies for their evaluation, and a comprehensive summary of quantitative data.
Differential Fungicidal Activity: The Primacy of the R-(-)-Enantiomer
Numerous studies have established that the fungicidal activity of tebuconazole is predominantly attributed to the R-(-)-enantiomer. This stereoselectivity has been observed across a range of economically important plant pathogenic fungi. The R-(-)-enantiomer consistently demonstrates significantly higher inhibitory effects on mycelial growth compared to the S-(+)-enantiomer and the racemic mixture.
For instance, against Fusarium graminearum, a devastating pathogen of cereal crops, the R-(-)-enantiomer has been reported to be 24 to 99 times more potent than the S-(+)-enantiomer.[1][2] Similarly, in the case of Botrytis cinerea, the causal agent of gray mold, the fungicidal activity of R-(-)-tebuconazole was found to be 44 times higher than that of S-(+)-tebuconazole.[3] This pronounced difference underscores the importance of considering enantioselectivity in the development and application of tebuconazole-based fungicides.
Mechanism of Action: Targeting Fungal Ergosterol (B1671047) Biosynthesis
The fungicidal action of tebuconazole, like other azole fungicides, lies in its ability to disrupt the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Specifically, tebuconazole inhibits the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme encoded by the CYP51 gene.[4][5][6] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and function, and inhibiting fungal growth.[7]
The differential activity of the tebuconazole enantiomers stems from their stereospecific interaction with the active site of the fungal CYP51 enzyme. Molecular docking studies and biochemical assays suggest that the R-(-)-enantiomer has a higher binding affinity for the fungal CYP51 enzyme compared to the S-(+)-enantiomer. This stronger interaction leads to a more potent inhibition of the enzyme and, consequently, a greater fungicidal effect.
Quantitative Data on Fungicidal Activity
The following table summarizes the 50% effective concentration (EC50) values for the enantiomers of tebuconazole against various fungal pathogens, highlighting the superior activity of the R-(-)-enantiomer.
| Fungal Species | R-(-)-Tebuconazole EC50 (mg/L) | S-(+)-Tebuconazole EC50 (mg/L) | Racemic Tebuconazole EC50 (mg/L) | Fold Difference (S/R) | Reference |
| Fusarium graminearum | 0.05 | - | - | - | [8] |
| Fusarium graminearum | - | - | - | 24 - 99 | [1][2] |
| Botrytis cinerea | - | - | - | 44 | [3] |
| Alternaria solani | - | - | - | - | [1] |
| Rhizoctonia solani | - | - | - | - | [1] |
| Valsa mali | 5.815 - 6.464 | - | - | - | [9] |
| Colletotrichum gloeosporioides | 5.815 - 6.464 | - | - | - | [9] |
| Fusarium verticillioides | - | - | - | up to 242 | [10] |
Note: EC50 values can vary depending on the specific isolate, experimental conditions, and media used.
Experimental Protocols
A robust evaluation of the differential activity of tebuconazole enantiomers requires precise and validated experimental protocols. The following outlines key methodologies.
Enantiomer Separation
The separation of tebuconazole enantiomers is a critical first step. High-performance liquid chromatography (HPLC) using a chiral stationary phase is the most common and effective method.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Cellulose (B213188) tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL OD-H) or cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2) columns have proven effective for baseline separation.[11][12]
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane (B92381) and 2-propanol, is commonly used.[11] The exact ratio is optimized to achieve the best resolution.
-
Detection: UV detection at a wavelength of 230 nm is suitable for tebuconazole.[11]
-
Flow Rate: A flow rate of around 1.0 mL/min is typical.
-
Temperature: The separation is usually performed at a constant temperature, for example, 25°C.[11]
In Vitro Fungicidal Activity Assay
The mycelium growth inhibition method is a standard in vitro assay to determine the fungicidal activity of the separated enantiomers.[1]
-
Fungal Isolates: Obtain pure cultures of the target fungal species.
-
Culture Medium: Potato Dextrose Agar (B569324) (PDA) is a commonly used medium.
-
Preparation of Test Compounds: Prepare stock solutions of the R-(-)-enantiomer, S-(+)-enantiomer, and the racemic mixture in a suitable solvent (e.g., dimethyl sulfoxide).
-
Dosing of Media: Amend the molten PDA with various concentrations of the test compounds. A solvent control (media with solvent only) and a blank control (media only) should be included.
-
Inoculation: Place a mycelial plug of a specific diameter from the edge of an actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at a suitable temperature and for a specific duration, depending on the fungal species (e.g., 25°C for 3-7 days).
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition relative to the control.
-
EC50 Determination: Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) for each enantiomer and the racemate by probit analysis or other appropriate statistical methods.
Conclusion and Future Perspectives
-
Reduced Application Rates: Achieving the same level of disease control with a lower amount of active ingredient.
-
Lower Environmental Load: Decreasing the quantity of the less active and potentially environmentally persistent S-(+)-enantiomer released into the ecosystem.
-
Improved Efficacy: Enhancing the overall performance of the fungicide against target pathogens.
Further research is warranted to fully elucidate the molecular interactions between each enantiomer and the CYP51 enzymes of a wider range of fungal species. Additionally, comprehensive studies on the environmental fate and ecotoxicological profiles of the individual enantiomers are crucial for a complete risk assessment. The continued investigation into the stereochemistry of fungicides like tebuconazole will pave the way for the development of more efficient, selective, and environmentally sound crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. The Fungicidal Activity of Tebuconazole Enantiomers against Fusarium graminearum and Its Selective Effect on DON Production under Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression, purification, reconstitution and inhibition of Ustilago maydis sterol 14 alpha-demethylase (CYP51; P450(14DM)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Tebuconazole On the Development and Symbiotic Microbial Communities of Pardosa Pseudoannulata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Environmental Fate and Degradation of Tebuconazole in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of the triazole fungicide tebuconazole (B1682727) in the soil environment. Tebuconazole is a widely used agricultural chemical, and understanding its behavior in soil is critical for assessing its environmental impact and ensuring food safety. This document details its persistence, degradation mechanisms, primary metabolites, and the key factors influencing its transformation. Furthermore, it provides detailed experimental protocols for studying its dissipation in soil, aligning with standardized methodologies.
Environmental Fate of Tebuconazole in Soil
Tebuconazole is characterized by its persistence in the soil environment, with its degradation being influenced by a combination of biotic and abiotic factors. Its half-life (DT50) in soil can vary significantly, ranging from approximately 49 to over 600 days.[1] This variability is attributed to differences in soil type, organic matter content, temperature, and moisture.[1]
Abiotic Degradation
Abiotic degradation pathways, such as hydrolysis and photolysis, play a minor role in the overall dissipation of tebuconazole in soil.
-
Hydrolysis: Tebuconazole is stable to hydrolysis in sterile aqueous solutions at environmentally relevant pH levels (pH 4, 7, and 9), indicating that this is not a significant degradation pathway.
-
Photolysis: While photolysis can occur, it is generally a slow process on the soil surface. The degradation half-life of tebuconazole in soil under high-pressure mercury lamp irradiation has been reported to be in the range of 10-22 minutes, with the rate being influenced by soil type, moisture, and pH.[2]
Biotic Degradation
The primary route of tebuconazole degradation in soil is through microbial activity.[3] A diverse range of soil microorganisms, including bacteria and fungi, are capable of transforming tebuconazole.
-
Bacterial Degradation: Several bacterial genera have been identified as potential tebuconazole degraders, including Methylobacterium, Burkholderia, Hyphomicrobium, Dermacoccus, Enterobacter, and Serratia.[4][5][6] These microorganisms can utilize tebuconazole as a source of carbon and energy, breaking it down into various metabolites.[7]
-
Fungal Degradation: Fungi also contribute to the breakdown of tebuconazole in soil.
The rate of microbial degradation is influenced by several factors:
-
Soil Organic Matter: Tebuconazole exhibits low to moderate mobility in soil due to its tendency to adsorb to soil organic matter.[1] This adsorption can reduce its bioavailability for microbial degradation.
-
Soil pH: The adsorption of tebuconazole is inversely correlated with soil pH.[8][9]
-
Temperature and Moisture: Optimal temperature and moisture conditions for microbial activity will generally enhance the degradation rate of tebuconazole.
Degradation Pathways and Metabolites
The microbial degradation of tebuconazole involves a series of biochemical reactions that transform the parent molecule into various metabolites. The primary degradation pathways include hydroxylation of the parent compound and cleavage of the chlorophenyl ring.
The major identified metabolites of tebuconazole in soil include:
-
Hydroxy-tebuconazole (TEB-OH): A major product resulting from the hydroxylation of the tebuconazole molecule.[1]
-
Tebuconazole-carboxylic acid (TEB-COOH): Formed through the oxidation of a methyl group.[1]
-
1,2,4-Triazole: Results from the cleavage of the triazole moiety from the parent molecule. This metabolite is of particular concern due to its persistence and mobility.[1]
-
Tebuconazole Lactone: Identified as a metabolite in some environmental systems.[1]
-
Tebuconazole-5-keto and Tebuconazole-4-hydroxy: Other potential metabolites found in soil.[1]
dot
References
- 1. digital.csic.es [digital.csic.es]
- 2. Identification and quantification of metabolites of the fungicide tebuconazole in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. fao.org [fao.org]
- 9. mdpi.com [mdpi.com]
Toxicological Profile of Tebuconazole on Non-Target Microorganisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tebuconazole (B1682727), a broad-spectrum triazole fungicide, is extensively used in agriculture to control a wide range of fungal pathogens. Its primary mode of action involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes. However, the widespread application of tebuconazole raises concerns about its potential impact on non-target microorganisms, which play vital roles in maintaining ecosystem health and balance. This technical guide provides a comprehensive overview of the toxicological effects of tebuconazole on diverse non-target microbial populations, including bacteria, fungi, algae, and protozoa. It synthesizes quantitative toxicity data, details standardized experimental protocols for assessing microbial toxicity, and explores the known and potential signaling pathways affected by this fungicide.
Introduction
The environmental fate and ecotoxicological profile of pesticides are of paramount importance in assessing their overall risk. Non-target microorganisms are fundamental to various biogeochemical cycles, such as nutrient cycling and organic matter decomposition. Any adverse effects on these microbial communities can have cascading consequences on soil fertility, water quality, and the overall health of terrestrial and aquatic ecosystems. This guide aims to provide a detailed technical resource for professionals involved in environmental risk assessment and drug development, offering a consolidated view of the current scientific understanding of tebuconazole's interactions with non-target microbial life.
Quantitative Toxicity Data
The toxicological impact of tebuconazole on non-target microorganisms is variable and depends on the species, exposure concentration, and environmental conditions. The following tables summarize the available quantitative data, primarily focusing on the half-maximal effective concentration (EC50), a key parameter in ecotoxicology.
Table 1: Ecotoxicological Data for Tebuconazole on Non-Target Soil Microorganisms
| Organism/Process | Endpoint | Value | Exposure Duration | Soil Type | Reference |
| Soil Microbial Biomass | Inhibition | > 500 mg/kg | 90 days | Clay Sandy Soil | [1] |
| Nitrification | Inhibition | 5, 50, 500 mg/kg | 30 days | Not Specified | [1] |
| Urease Activity | Inhibition | 5, 50, 500 mg/kg | Not Specified | Not Specified | [1] |
| Arylsulfatase Activity | Inhibition | 5, 50, 500 mg/kg | Not Specified | Not Specified | [1] |
| β-glucosidase Activity | Inhibition | 5, 50, 500 mg/kg | Not Specified | Not Specified | [1] |
| Alkaline Phosphatase Activity | Inhibition | 5, 50, 500 mg/kg | Not Specified | Not Specified | [1] |
| Dehydrogenase Activity | Inhibition | 5, 50, 500 mg/kg | Not Specified | Not Specified | [1] |
| Sclerotium rolfsii | EC50 (Mycelial Growth) | 0.08 µg/mL | - | In vitro | [2] |
| Rhizoctonia solani | EC50 (Mycelial Growth) | 0.17 µg/mL | - | In vitro | [2] |
Table 2: Ecotoxicological Data for Tebuconazole on Non-Target Aquatic Microorganisms
| Organism | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Spirodela polyrhiza | EC50 (Growth Inhibition) | 2.204 | 72 hours | [3] |
| Lemna gibba | EC50 (Growth Inhibition) | 0.144 | 72 hours | [3] |
| Thamnocephalus platyurus | EC50 (Mortality) | 0.115 | 24 hours | [3] |
| Daphnia magna | EC50 (Immobilization) | 2.37 | 24-48 hours | [3] |
| Oncorhynchus mykiss (Rainbow Trout) | NOEC | 0.012 | - | [3] |
| Mysidopsis bahia | EC50 | 0.46 | - | [3] |
| Planktonic Bacteria | Stimulation of density | 0.002 and 0.02 | 3 weeks | [4] |
| Biofilm Bacteria | No significant effect | 0.002 and 0.02 | 3 weeks | [4] |
| Biofilm Photosynthesis | Inhibition | 0.002 and 0.02 | 3 weeks | [4] |
| Aquatic Fungi (Conidia Production) | Reduction | 0.238 | - | [5] |
| Aquatic Fungi (Biomass) | Reduced by ~40% | 0.065 | 5 weeks | [6] |
| Aquatic Fungi (Sporulation) | Reduced by ~30% | 0.065 | 5 weeks | [6] |
Experimental Protocols
Standardized methodologies are crucial for the reliable assessment of chemical toxicity. The following sections detail the key experimental protocols based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO).
Soil Microorganism Toxicity Testing
This guideline assesses the long-term effects of a substance on nitrogen transformation in soil, a critical process driven by microorganisms.
-
Principle: Sieved, fresh soil is amended with an organic nitrogen source (e.g., powdered lucerne meal) to stimulate microbial activity. The test substance is applied to the soil at various concentrations. The rate of nitrate (B79036) formation is monitored over a period of at least 28 days and compared to an untreated control.
-
Test System: The test is conducted in flasks or other suitable containers, incubated in the dark at a controlled temperature and moisture content.
-
Procedure:
-
Soil Preparation: Fresh soil is sieved (<2 mm) and its physicochemical properties are characterized.
-
Application of Test Substance: The test substance is thoroughly mixed with the soil. A carrier solvent may be used, which must be evaporated before the start of the test.
-
Incubation: The treated and control soil samples are incubated under controlled aerobic conditions.
-
Sampling and Analysis: Soil samples are taken at regular intervals (e.g., 0, 7, 14, 28 days, and longer if necessary). Nitrate concentrations are determined using a suitable analytical method (e.g., colorimetry or ion chromatography).
-
-
Endpoint: The rate of nitrate formation is calculated, and the percentage inhibition compared to the control is determined. This allows for the calculation of ECx values (e.g., EC10, EC50).
This test evaluates the effect of chemicals on the overall activity of soil microorganisms by measuring carbon transformation, specifically glucose-induced respiration.
-
Principle: The test substance is added to soil samples. At various time points, the substrate-induced respiration (SIR) is measured by adding a surplus of glucose and measuring the rate of CO2 evolution or O2 consumption.
-
Test System: Similar to OECD 216, the test is performed in controlled incubation systems.
-
Procedure:
-
Soil and Substance Application: As described in OECD 216.
-
Incubation: Aerobic incubation under controlled conditions.
-
Respiration Measurement: At specified intervals, a glucose solution is added to soil subsamples. The rate of CO2 production or O2 consumption is measured over a short period (e.g., 4-6 hours) using methods like gas chromatography or infrared gas analysis.
-
-
Endpoint: The percentage inhibition of the respiration rate in treated soils compared to the control is calculated to determine ECx values.
This standard provides a method to determine the influence of chemicals on nitrogen mineralization and nitrification in soils.
-
Principle: Similar to OECD 216, this method involves amending soil with an organic nitrogen source and measuring the formation of ammonium (B1175870) and nitrate over time in the presence of a test chemical.
-
Procedure: The procedure is broadly comparable to OECD 216, with specific guidance on soil selection, preparation, and analytical methods for determining different forms of nitrogen.
Aquatic Microorganism Toxicity Testing
This guideline is used to determine the effects of a substance on the growth of freshwater microalgae or cyanobacteria.
-
Principle: Exponentially growing cultures of a selected algal or cyanobacterial species are exposed to a range of concentrations of the test substance in a nutrient-rich medium over a 72-hour period.
-
Test Organisms: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.
-
Procedure:
-
Test Solutions: A series of test concentrations are prepared in a suitable growth medium.
-
Inoculation: A small volume of an exponentially growing stock culture is added to each test flask.
-
Incubation: The flasks are incubated under constant illumination and temperature for 72 hours.
-
Growth Measurement: Algal growth is measured at least every 24 hours using methods such as cell counts, chlorophyll (B73375) fluorescence, or spectrophotometric absorbance.
-
-
Endpoint: The average specific growth rate and yield are calculated for each concentration. The EC50 for growth inhibition is then determined.
Signaling Pathways and Mechanisms of Toxicity
The primary and most well-understood mechanism of tebuconazole's fungicidal action is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is essential for ergosterol biosynthesis in fungi.[7] Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, leading to growth inhibition and cell death. However, the toxicological effects on non-target microorganisms can be more complex and may involve other cellular pathways.
Primary Mode of Action: Inhibition of Ergosterol Biosynthesis
Figure 1: Primary mode of action of tebuconazole in fungi.
Secondary and Indirect Effects on Non-Target Microorganisms
Beyond its primary antifungal activity, tebuconazole can exert a range of secondary and indirect effects on other non-target microorganisms.
Recent studies suggest that tebuconazole can induce the production of reactive oxygen species (ROS) in bacteria.[8] This overproduction of ROS can lead to oxidative stress, causing damage to vital cellular components such as lipids, proteins, and DNA. Furthermore, tebuconazole has been shown to increase the permeability of bacterial cell membranes.[8] This disruption of membrane integrity can lead to leakage of intracellular contents and ultimately cell death.
Figure 2: Tebuconazole-induced oxidative stress in bacteria.
Tebuconazole can either inhibit or stimulate the activity of various soil enzymes, which are crucial for nutrient cycling.[1] For instance, studies have shown that tebuconazole can inhibit the activity of urease, arylsulfatase, β-glucosidase, and alkaline phosphatase.[1] Conversely, some studies have reported a stimulation of dehydrogenase activity, potentially due to some microorganisms utilizing tebuconazole as a carbon source. These alterations in enzyme activity can significantly impact the availability of essential nutrients in the soil.
The application of tebuconazole can lead to shifts in the composition of soil and aquatic microbial communities.[5] Some microbial groups may be more sensitive to the fungicide, leading to a decrease in their abundance, while more tolerant or resistant species may proliferate. For example, some studies have observed an increase in the abundance of certain bacterial genera like Kaistobacter, Arthrobacter, and Streptomyces in tebuconazole-treated soils, while others like Gemmata were negatively affected. In aquatic systems, tebuconazole has been shown to alter the composition of fungal communities on leaf litter.[5]
Experimental Workflow for Microbial Toxicity Assessment
The assessment of a chemical's toxicity to non-target microorganisms typically follows a structured workflow, from initial screening to more complex ecosystem-level studies.
Figure 3: General experimental workflow for microbial toxicity assessment.
Conclusion
The toxicological profile of tebuconazole on non-target microorganisms is multifaceted. While its primary mode of action is well-established in fungi, its effects on other microbial groups are more varied and can include both inhibitory and stimulatory responses. The impact on microbial communities is influenced by a complex interplay of factors including concentration, exposure duration, and environmental parameters. The generation of reactive oxygen species and subsequent oxidative stress appears to be a significant secondary mechanism of toxicity in bacteria.
For a comprehensive environmental risk assessment, it is crucial to consider not only the direct effects on specific microbial species but also the broader consequences for microbial community structure and ecosystem functions such as nutrient cycling. The standardized experimental protocols outlined in this guide provide a robust framework for generating the necessary data to inform such assessments. Future research should focus on further elucidating the specific signaling pathways affected in a wider range of non-target microorganisms to refine our understanding of the ecotoxicological risks associated with tebuconazole.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Multiple Assays on Non-Target Organisms to Determine the Risk of Acute Environmental Toxicity in Tebuconazole-Based Fungicides Widely Used in the Black Sea Coastal Area - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative sensitivity to the fungicide tebuconazole of biofilm and plankton microbial communities in freshwater ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Tebuconazole On the Development and Symbiotic Microbial Communities of Pardosa Pseudoannulata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tebuconazole promotes spread of a multidrug-resistant plasmid into soil bacteria to form new resistant bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Tebuconazole Application on Soil Microbiota and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Tebuconazole: A Systemic Fungicide Powerhouse
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tebuconazole (B1682727), a triazole fungicide developed by Bayer Crop Science in the 1980s, stands as a cornerstone in modern agriculture for the control of a broad spectrum of plant pathogenic fungi. Its success lies in its systemic nature, offering protective, curative, and eradicant properties. This technical guide delves into the discovery, development, and core scientific principles of tebuconazole, providing a comprehensive resource for researchers and professionals in the field. The document outlines its chemical synthesis, mechanism of action as a potent inhibitor of the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), and its systemic properties within the plant. Detailed overviews of key experimental protocols for efficacy evaluation are provided, alongside tabulated quantitative data on its fungicidal activity.
Introduction: The Rise of a Systemic Fungicide
Chemical Synthesis of Tebuconazole
The commercial synthesis of tebuconazole is a multi-step process that has been refined to improve yield and purity. The process generally begins with p-chlorobenzaldehyde and pinacolone (B1678379) as starting materials.
Experimental Protocol: Synthesis of Tebuconazole
-
Condensation: p-Chlorobenzaldehyde and pinacolone undergo a condensation reaction to form an intermediate compound.
-
Hydrogenation: The intermediate from the condensation step is then subjected to hydrogenation.
-
Epoxidation: Following hydrogenation, an epoxidation reaction is carried out to create 2-(4-chlorobenzene ethyl)-2-tertiary butyl ethylene (B1197577) oxide.
-
Ring-Opening Reaction: The final step involves a ring-opening reaction of the epoxide intermediate with 1,2,4-triazole. This reaction is often facilitated by a composite catalyst system, such as one composed of an organic amine and a crown ether, to enhance yield and minimize the formation of isomers.[1]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Tebuconazole's fungicidal activity stems from its role as a demethylation inhibitor (DMI). It specifically targets and inhibits the fungal cytochrome P450 enzyme 14α-demethylase (CYP51).[1] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Experimental Protocol: In Vitro CYP51 Inhibition Assay
A common method to determine the inhibitory activity of a compound against CYP51 is a fluorescence-based assay using recombinant enzyme.
-
Enzyme Preparation: Recombinant T. cruzi CYP51 is expressed and purified.
-
Assay Setup: The assay is performed in a microplate format. Each well contains the purified CYP51 enzyme, a fluorescent substrate (e.g., BOMCC), and varying concentrations of the test compound (tebuconazole).
-
Incubation: The plate is pre-incubated at a controlled temperature (e.g., 37°C) for a short period (e.g., 5 minutes).
-
Reaction Initiation: The reaction is initiated by the addition of NADPH.
-
Fluorescence Measurement: The fluorescence is measured over time. The rate of the reaction is proportional to the increase in fluorescence.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.[4]
Fungicidal Activity and Efficacy
Tebuconazole exhibits a broad spectrum of activity against a wide range of plant pathogenic fungi. Its efficacy is quantified by determining the effective concentration required to inhibit fungal growth by 50% (EC50).
Experimental Protocol: In Vitro Fungicidal Activity (Poisoned Food Technique)
-
Media Preparation: A suitable culture medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.
-
Fungicide Incorporation: While the medium is still molten, serial dilutions of tebuconazole (dissolved in a suitable solvent like acetone) are added to achieve a range of final concentrations.[5] A control with only the solvent is also prepared.
-
Plating: The fungicide-amended and control media are poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A mycelial plug of a specific diameter, taken from the actively growing edge of a young fungal culture, is placed in the center of each plate.[5]
-
Incubation: The plates are incubated at an optimal temperature for fungal growth until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection: The radial growth of the fungal colony in each plate is measured.
-
Data Analysis: The percentage of growth inhibition is calculated for each concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the concentration.[5]
Table 1: In Vitro Fungicidal Activity of Tebuconazole against Various Plant Pathogenic Fungi
| Fungal Species | Crop | Disease | EC50 (µg/mL) | Reference(s) |
| Colletotrichum capsici | Chilli | Anthracnose | 18 | [1] |
| Fusarium graminearum | Wheat | Fusarium Head Blight | 0.0301 - 1.7339 | [5] |
| Fusarium graminearum | Wheat | Fusarium Head Blight | 0.005 - 2.029 | [6] |
| Diplodia mutila | Apple | Botryosphaeria Canker | ~0.18 | [2] |
| Diplodia seriata | Apple | Botryosphaeria Canker | ~0.18 | [2] |
| Neofusicoccum arbuti | Apple | Botryosphaeria Canker | ~0.18 | [2] |
| Lasiodiplodia theobromae | Apple | Botryosphaeria Canker | ~0.18 | [2] |
Systemic Properties: Uptake, Translocation, and Metabolism
A key attribute of tebuconazole is its systemic nature, which allows it to be absorbed by the plant and moved to other parts, primarily in an acropetal direction (upwards through the xylem). This ensures the protection of new, untreated growth and provides curative action against established infections.
Experimental Protocol: Evaluation of Systemic Translocation using Radiolabeling
-
Radiolabeling: Tebuconazole is synthesized with a radioactive isotope, typically 14C, incorporated into its structure.
-
Plant Treatment: A specific part of the plant, such as a single leaf, is treated with a known amount of the radiolabeled tebuconazole.
-
Incubation: The treated plants are maintained under controlled environmental conditions for various time points.
-
Sample Collection and Sectioning: At each time point, plants are harvested and dissected into different parts (e.g., treated leaf, other leaves, stem, roots).
-
Quantification of Radioactivity: The amount of radioactivity in each plant part is quantified using techniques like liquid scintillation counting or phosphorimaging.
-
Data Analysis: The percentage of the applied radioactivity that has been absorbed and translocated to different parts of the plant is calculated to determine the extent and speed of systemic movement.
Studies on wheat have shown that after foliar application, tebuconazole can translocate from the leaves to the ears, although the translocation is limited, with less than 1% of the total active ingredient content moving from the flag leaves to the ears.[7] However, there is moderate redistribution within the ears themselves.[7]
Table 2: Systemic Properties of Tebuconazole in Peanut Plants
| Parameter | Value | Reference |
| Half-life in plant | 3.2–5.5 days | [8] |
| Degradation rate constant in plant | 0.1267–0.2142 day⁻¹ | [8] |
Field Efficacy and Application
The ultimate test of a fungicide's utility is its performance under field conditions. Field trials are essential to determine the optimal application rates, timing, and efficacy against target diseases in specific crops.
Experimental Protocol: Field Trial for Efficacy Assessment
-
Trial Design: A randomized complete block design is typically used with multiple replicates for each treatment.
-
Treatments: Treatments include different application rates of tebuconazole, a standard fungicide for comparison, and an untreated control.
-
Application: The fungicides are applied using calibrated spray equipment at specific growth stages of the crop or upon the first signs of disease.[9]
-
Disease Assessment: Disease severity and incidence are assessed at regular intervals after application using standardized rating scales.
-
Yield Data: At the end of the growing season, crop yield and quality parameters are measured.
-
Data Analysis: Statistical analysis (e.g., ANOVA) is performed to determine the significance of the differences between treatments in terms of disease control and yield.[9]
Conclusion
Tebuconazole's journey from its discovery in the 1980s to its current status as a leading systemic fungicide is a testament to the power of targeted chemical design and rigorous scientific evaluation. Its specific mechanism of action, broad-spectrum efficacy, and systemic properties have made it an invaluable tool for disease management in a multitude of agricultural systems. This technical guide has provided an in-depth overview of the key scientific principles underpinning tebuconazole's success, from its chemical synthesis to its performance in the field. Continued research into its optimal use and the management of potential resistance will ensure that tebuconazole remains a vital component of integrated pest management strategies for years to come.
References
- 1. aatcc.peerjournals.net [aatcc.peerjournals.net]
- 2. researchgate.net [researchgate.net]
- 3. 4.28 Tebuconazole (R) [fao.org]
- 4. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translocation and degradation of tebuconazole and prothioconazole in wheat following fungicide treatment at flowering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemijournal.com [chemijournal.com]
The Impact of Folicur Plus on Soil Microbial Communities: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Folicur Plus, a widely utilized broad-spectrum fungicide, contains the active ingredients tebuconazole (B1682727) and prothioconazole (B1679736). While effective in managing fungal pathogens in agricultural settings, its application introduces chemical agents into the soil environment, raising pertinent questions about its impact on the non-target soil microbial community. This technical guide synthesizes current research to provide an in-depth understanding of the effects of this compound's active components on soil microbial abundance, diversity, and enzymatic activities. The information presented is primarily based on studies of tebuconazole and prothioconazole individually, as research on the specific this compound formulation is limited.
Quantitative Impact on Soil Microbial Populations and Enzyme Activities
The application of the active ingredients in this compound, tebuconazole and prothioconazole, has been shown to exert varied and dose-dependent effects on soil microbial communities and their functions. The following tables summarize the quantitative data from various studies.
Table 1: Effects of Tebuconazole on Soil Microbial Populations
| Tebuconazole Dose (mg/kg soil) | Organotrophic Bacteria | Fungi | Actinobacteria | Reference |
| 0.01 | Positive effect | - | Positive effect | [1] |
| 0.1 | - | - | Negative effect | [1] |
| 0.5 | - | - | Negative effect | [1] |
| 1.0 | 1.6-fold increase | 3.6-fold increase | Negative effect | [1] |
| 5 | Decrease in microbial biomass | - | - | [2] |
| 10, 100 | Negative effect on fungi (initial 30 days) | - | - | [2] |
| 50 | Decrease in microbial biomass | - | - | [2] |
| 500 | 94.6% decrease in microbial biomass | - | - | [1][2] |
Table 2: Changes in Relative Abundance of Bacterial Phyla and Genera due to Tebuconazole
| Tebuconazole Dose (mg/kg soil) | Phylum/Genus | Change in Relative Abundance | Reference |
| 0.1 | Acidobacteria | +3.33% | [1] |
| Gemmatimonadetes | +3.12% | [1] | |
| Firmicutes | -4.40% | [1] | |
| Proteobacteria | -3.33% | [1] | |
| 0.5 | Acidobacteria | +2.11% | [1] |
| Gemmatimonadetes | +4.38% | [1] | |
| Firmicutes | -1.71% | [1] | |
| Proteobacteria | -1.88% | [1] | |
| Not specified | Kaistobacter | Increased | [1][3] |
| Arthrobacter | Increased | [1][3] | |
| Streptomyces | Increased | [1][3] | |
| Bacillus | Diminished | [1] | |
| Sphingomonas | Diminished | [1] | |
| Gemmata | Diminished/Inactivated | [1][3] |
Table 3: Effects of Tebuconazole on Soil Enzyme Activities
| Tebuconazole Dose (mg/kg soil) | Enzyme | Effect | Reference |
| 5 | Dehydrogenase | 14% inhibition | [2] |
| 5, 50, 500 | Arylsulfatase, β-glucosidase, Alkaline phosphatase, Urease | Suppression | [2] |
| 17.8 (RD x2) | Microbial Respiration | 8.93% increase | [4] |
| 35.6 (RD x4) | Microbial Respiration | 17.26% increase | [4] |
| Field Rate (FR), 2FR, 10FR | Dehydrogenase, Nitrate reductase | Drastic decrease | [5] |
| Field Rate (FR), 2FR, 10FR | Fluorescein diacetate-hydrolyzing activity, Urease, Phosphatase, Aryl sulfatase | Unaffected or short-lived inhibition | [5] |
Table 4: Effects of Prothioconazole on Soil Enzyme Activities and Microbial Diversity
| Prothioconazole Treatment | Enzyme/Microbial Parameter | Effect | Reference |
| Not specified | Dehydrogenase, Catalase, Urease | Inhibition | [6][7] |
| Not specified | Soil microbial diversity | Affected | [6][7] |
| Recommended dose | Fungal and bacterial species richness | Decreased | [8] |
Experimental Protocols
The following sections detail the typical methodologies employed in studies investigating the impact of fungicides like tebuconazole and prothioconazole on soil microbial communities.
Soil Sampling and Preparation
Soil is typically collected from the top layer (e.g., 0-10 cm) of an agricultural field with a known history of pesticide application (or lack thereof).[4] Samples are often sieved to remove stones and plant debris and then pre-incubated under controlled conditions (e.g., 28°C for a specific duration) to stabilize microbial activity. The soil's physicochemical properties, such as pH, organic carbon content, and nutrient levels, are determined.[4]
Fungicide Application and Incubation
The active ingredient (e.g., tebuconazole) is applied to the soil samples at various concentrations, often including a recommended dose (RD), and multiples of the RD (e.g., RD x2, RD x4).[4] The treated soil is then thoroughly mixed and incubated for a specific period (e.g., 42 to 90 days) under controlled temperature and moisture conditions (e.g., 28°C, 80% of field capacity).[2][4] Control samples without the fungicide are incubated under identical conditions.
Microbial Community Analysis
Traditional plate counting methods are used to enumerate different microbial groups. Soil suspensions are prepared and plated on selective media for organotrophic bacteria, fungi, and actinomycetes. Colonies are counted after a defined incubation period.
For a more comprehensive analysis of microbial diversity and community structure, high-throughput sequencing of marker genes is employed.[9][10]
-
DNA Extraction: Total genomic DNA is extracted from soil samples using commercially available kits, such as the MO BIO PowerSoil® DNA Isolation kit or the NucleoSpin® Soil kit.[11][12]
-
PCR Amplification: Specific regions of microbial ribosomal RNA genes (e.g., V4 region of the 16S rRNA for bacteria and the ITS1 region for fungi) are amplified using polymerase chain reaction (PCR) with specific primers.[13][14]
-
Sequencing: The amplified DNA fragments are sequenced using platforms like Illumina MiSeq.[13]
-
Bioinformatic Analysis: The resulting sequence data is processed to identify operational taxonomic units (OTUs) or amplicon sequence variants (ASVs), which are then used to determine the taxonomic composition, diversity indices (e.g., Shannon, Chao1), and relative abundance of different microbial taxa.[8][15]
Soil Enzyme Activity Assays
The activity of various soil enzymes is measured to assess the functional status of the soil microbial community. Standard biochemical assays are used to determine the activity of enzymes such as dehydrogenase, urease, phosphatase, and catalase.[5][6][7] For instance, soil respiration, an indicator of overall microbial activity, can be measured by quantifying the amount of CO2 evolved from the soil over time.[4]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for assessing the impact of fungicides on soil microbial communities and the general mechanism of action for triazole fungicides.
References
- 1. Effects of Tebuconazole Application on Soil Microbiota and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Tebuconazole Application on Soil Microbiota and Enzymes | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective degradation of prothioconazole in soil and the impacts on the enzymes and microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prothioconazole Stress Reduces Bacterial Richness and Alters Enzyme Activity in Soybean Rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Next Generation Sequencing in Mycology - CD Genomics [cd-genomics.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Profiling soil microbial communities with next-generation sequencing: the influence of DNA kit selection and technician technical expertise - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Changes in Bacterial and Fungal Community of Soil under Treatment of Pesticides [mdpi.com]
- 14. Frontiers | Editorial: Genetics and genomics of emerging and multifactorial stresses affecting plant survival and associated plant microbiomes [frontiersin.org]
- 15. preprints.org [preprints.org]
Tebuconazole's Potential for Groundwater Contamination: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Tebuconazole (B1682727), a broad-spectrum triazole fungicide, is widely used in agriculture to control a variety of fungal diseases in crops. Its chemical structure and properties, however, raise concerns about its environmental persistence and potential to contaminate groundwater resources. This technical guide provides a comprehensive overview of tebuconazole's environmental fate, mobility, and the factors influencing its potential as a groundwater contaminant.
Physicochemical Properties of Tebuconazole
The environmental behavior of a pesticide is largely dictated by its physicochemical properties. Tebuconazole is characterized by low water solubility and a high octanol-water partition coefficient (log Kow), suggesting a tendency to sorb to organic matter in soil and sediment. However, its stability to hydrolysis and relatively long half-life contribute to its persistence in the environment.
| Property | Value | References |
| Molecular Formula | C₁₆H₂₂ClN₃O | [1] |
| Molar Mass | 307.82 g/mol | [1] |
| Water Solubility | 32 mg/L (at 20°C, pH 7) | [2] |
| 36 mg/L (at 20°C) | [3] | |
| Vapor Pressure | 1.3 x 10⁻³ mPa (at 20°C) | [4] |
| Octanol-Water Partition Coefficient (log Kow) | 3.7 (at 20°C) | [4][5] |
| Hydrolytic Stability | Stable at pH 4, 7, and 9 (>1 year) | [3][4][6] |
Environmental Fate and Degradation
The persistence of tebuconazole in the environment is a key factor in its potential to leach into groundwater. It is relatively resistant to abiotic degradation pathways such as hydrolysis but can undergo microbial degradation in soil and photolysis in water, albeit slowly.
Degradation Half-Life (DT₅₀)
The half-life of tebuconazole varies significantly depending on environmental conditions. In soil, it is considered to be moderately to very persistent.
| Medium | DT₅₀ (Half-life) | Conditions | References |
| Soil (Aerobic) | 49 to >600 days | Varies with soil type, organic matter, temperature, and moisture | [6] |
| 25.8 - 91.6 days | Field studies | [7][8] | |
| >365 days | Laboratory studies | [7][8] | |
| 201 - 433 days | Polish mineral soils (Ap horizon) | ||
| Water (Photolysis) | 198 days (freshwater) | [3] | |
| Slow, 86% recovered after 34 days on soil | Natural sunlight | [4] |
Degradation Pathways
The primary degradation pathways for tebuconazole involve both biotic and abiotic processes. Microbial degradation in soil is a slow process, carried out by various bacterial strains.[6] In water, indirect photolysis driven by hydroxyl radicals is a more significant degradation route than direct photolysis.[6] A major metabolite of concern is 1,2,4-triazole, which is known for its persistence and mobility.[6][9]
Environmental degradation pathways of tebuconazole.
Mobility and Leaching Potential
The mobility of tebuconazole in soil is a critical determinant of its groundwater contamination potential. This is primarily governed by its sorption to soil particles, which is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).
| Parameter | Value | Interpretation | References |
| Soil Sorption Coefficient (Koc) | 463 - 1251 mL/g | Moderately to slightly mobile | [10] |
| 470 - 6000 | [11] | ||
| Mean: 774 L/kg | [12] | ||
| Freundlich Adsorption Coefficient (KF) | 1.11 - 16.85 µg¹⁻¹/ⁿ (mL)¹/ⁿ g⁻¹ | [13] | |
| 13.0 - 28.2 L/kg | [12] | ||
| Groundwater Ubiquity Score (GUS) | 1.86 - 2.3 | Transition state to moderate leaching potential | [3][8] |
Despite a high affinity for soil organic matter, which would suggest low mobility, tebuconazole has been detected in groundwater.[7][14] This indicates that under certain conditions, such as in soils with low organic matter content or through preferential flow paths, leaching can occur. The Groundwater Ubiquity Score (GUS), which is calculated based on half-life and Koc, classifies tebuconazole as having a moderate potential for leaching.[3]
Conceptual model of tebuconazole's transport to groundwater.
Experimental Protocols
Soil Sorption/Desorption (Batch Equilibrium Method)
The potential for tebuconazole to sorb to soil particles is commonly determined using the batch equilibrium method, often following OECD Guideline 106.
-
Soil Preparation : Representative soil samples are air-dried and sieved.
-
Solution Preparation : A stock solution of tebuconazole (often ¹⁴C-labeled for ease of detection) in a carrier solvent is prepared. A series of test solutions with varying concentrations are made in a 0.01 M CaCl₂ solution to maintain a constant ionic strength.
-
Equilibration : A known mass of soil is mixed with a specific volume of the test solution in a centrifuge tube. The tubes are then agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).[6]
-
Analysis : After equilibration, the suspension is centrifuged to separate the solid and aqueous phases. The concentration of tebuconazole remaining in the aqueous phase is analyzed, typically by liquid scintillation counting (for radiolabeled compounds) or LC-MS/MS.[6][15]
-
Calculation : The amount of tebuconazole sorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the solution. The sorption coefficient (Kd) is then calculated, and the Koc is determined by normalizing Kd to the organic carbon content of the soil.
-
Desorption : The desorption phase is initiated by replacing a portion of the supernatant with a fresh pesticide-free solution and re-equilibrating the suspension.[6]
Analytical Methods for Water Samples
The standard analytical technique for quantifying tebuconazole in water samples is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.
-
Sample Preparation : Water samples may be filtered to remove particulate matter. Depending on the expected concentration, a pre-concentration step using solid-phase extraction (SPE) may be employed.
-
Internal Standard : A deuterated analog of tebuconazole (Tebuconazole-d4) is often used as an internal standard to improve the accuracy and precision of quantification.[16]
-
LC Separation : The sample extract is injected into an HPLC system, typically with a C18 column, to separate tebuconazole from other components in the matrix.[17]
-
MS/MS Detection : The separated analyte is then introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for tebuconazole are monitored for quantification and confirmation.[15][17]
-
Quantification : The concentration of tebuconazole is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known standards. The limit of quantitation (LOQ) for tebuconazole in water is typically in the low ng/L (ppb) range.[15]
References
- 1. Tebuconazole - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. Multiple Assays on Non-Target Organisms to Determine the Risk of Acute Environmental Toxicity in Tebuconazole-Based Fungicides Widely Used in the Black Sea Coastal Area - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. oekotoxzentrum.ch [oekotoxzentrum.ch]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Tebuconazole (Ref: HWG 1608) [sitem.herts.ac.uk]
- 9. Attenuation of toxicity and occurrence of degradation products of the fungicide tebuconazole after combined vacuum UV and UVC treatment of drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Tebuconazole | C16H22ClN3O | CID 86102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Mechanisms of Tebuconazole Adsorption in Profiles of Mineral Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. benchchem.com [benchchem.com]
- 17. epa.gov [epa.gov]
Tebuconazole's Mode of Action as a Demethylation Inhibitor (DMI) Fungicide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tebuconazole (B1682727) is a broad-spectrum triazole fungicide widely utilized in agriculture for the effective control of a diverse range of fungal pathogens.[1] Its fungicidal activity stems from its targeted disruption of fungal cell membrane integrity. This technical guide provides an in-depth exploration of the core mechanism of action of tebuconazole, focusing on its molecular interactions within the fungal cell. The document elucidates the targeted biochemical pathway, presents quantitative data on its efficacy, details relevant experimental methodologies, and provides visual representations of the key processes involved.
Core Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
The primary mode of action of tebuconazole is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][2] Ergosterol plays a crucial role analogous to that of cholesterol in animal cells, maintaining the fluidity, permeability, and integrity of the fungal membrane.[1] Tebuconazole specifically targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[1] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the C14-demethylation of lanosterol or eburicol.[1] By binding to the heme cofactor of the CYP51 enzyme, tebuconazole effectively blocks this demethylation process.[1]
The inhibition of 14α-demethylase leads to two significant downstream consequences:
-
Depletion of Ergosterol: The blockage of the biosynthetic pathway results in a significant reduction in the cellular concentration of ergosterol. This depletion compromises the structural and functional integrity of the fungal cell membrane.[1]
-
Accumulation of Toxic Sterol Intermediates: The enzymatic block leads to the accumulation of aberrant 14α-methylated sterol precursors, such as lanosterol. These intermediates integrate into the fungal membrane, disrupting its normal structure and function, leading to increased permeability and, ultimately, cell death.
Quantitative Efficacy Data
The efficacy of tebuconazole is quantified using various metrics, including the half-maximal inhibitory concentration (IC50) against the target enzyme (CYP51) and the half-maximal effective concentration (EC50) or effective dose (ED50) against fungal growth.
| Fungal Species | IC50 (µM) for CYP51 | Reference |
| Candida albicans | 0.9 | [3] |
| Homo sapiens (for comparison) | 1.3 | [3] |
| Fungal Species | EC50 / ED50 (µg/mL) | Reference(s) |
| Botrytis cinerea | 0.3 - 0.9 | [1] |
| Fusarium graminearum | 0.1610 - 0.3311 | [4] |
| Fusarium pseudograminearum | 0.2328 | [5] |
| Mycosphaerella fijiensis | 0.02 - 1.39 | [4] |
| Puccinia graminis f. sp. tritici | - | [5] |
| Fusarium langsethiae | ED50: 0.06 - 0.9 | [2] |
| Bipolaris sorokiniana | - | [6] |
Detailed Experimental Protocols
In Vitro CYP51 Inhibition Assay (Fluorescence-based)
This protocol outlines a fluorescence-based in vitro assay to determine the IC50 value of tebuconazole against the lanosterol 14α-demethylase (CYP51) enzyme.
Materials:
-
Purified recombinant CYP51 enzyme
-
NADPH-cytochrome P450 reductase
-
Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.2)[7]
-
Fluorescent substrate (e.g., BOMCC - 7-benzyloxy-4-(trifluoromethyl)coumarin)
-
NADPH regenerating system (e.g., isocitrate dehydrogenase, isocitrate, and NADP+)[8]
-
Tebuconazole stock solution (in DMSO)
-
96-well microtiter plates (black, flat-bottom)
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of tebuconazole in the reaction buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Reaction buffer
-
Tebuconazole dilution (or DMSO for control)
-
CYP51 enzyme and its reductase partner.
-
-
Pre-incubation: Pre-incubate the plate for 15 minutes at room temperature to allow tebuconazole to bind to the enzyme.[9]
-
Reaction Initiation: Initiate the reaction by adding the fluorescent substrate and the NADPH regenerating system to each well.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorescent product. Measure the increase in fluorescence over time (kinetic read) at a controlled temperature (e.g., 37°C).[9]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each tebuconazole concentration.
-
Normalize the velocities to the control (DMSO only) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the tebuconazole concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Fungal Mycelial Growth Inhibition Assay (EC50 Determination)
This protocol describes the determination of the EC50 value of tebuconazole against the mycelial growth of a target fungus.
Materials:
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Tebuconazole stock solution (in a suitable solvent like acetone (B3395972) or DMSO)
-
Sterile petri dishes
-
Fungal culture of the target species
-
Cork borer (e.g., 5 mm diameter)
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA and sterilize by autoclaving. Cool the medium to approximately 50-60°C.
-
Fungicide Incorporation: Add appropriate volumes of the tebuconazole stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent only. Pour the amended and control media into sterile petri dishes and allow them to solidify.[4]
-
Inoculation: Using a sterile cork borer, take a mycelial plug from the actively growing edge of a fresh fungal culture and place it in the center of each tebuconazole-amended and control plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the target fungus in the dark.
-
Data Collection: After a defined incubation period (e.g., when the mycelial growth on the control plate has reached a certain diameter), measure the diameter of the fungal colony on each plate in two perpendicular directions.
-
Data Analysis:
-
Calculate the average diameter for each concentration.
-
Determine the percentage of mycelial growth inhibition for each concentration relative to the control using the formula: % Inhibition = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100
-
Plot the percentage of inhibition against the logarithm of the tebuconazole concentration.
-
Calculate the EC50 value by performing a probit or logistic regression analysis.
-
Quantitative PCR (qPCR) for CYP51 Gene Expression Analysis
This protocol details the steps to quantify the expression level of the CYP51 gene in a fungal species in response to tebuconazole treatment.
Materials:
-
Fungal culture
-
Tebuconazole
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR instrument
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Specific primers for the fungal CYP51 gene and one or more reference (housekeeping) genes (e.g., actin, GAPDH, tubulin)[10]
Procedure:
-
Fungal Treatment: Grow the fungal culture in a liquid medium to the mid-log phase. Treat the culture with a sub-lethal concentration of tebuconazole for a specific duration. An untreated culture serves as the control.
-
RNA Extraction: Harvest the fungal mycelia by filtration or centrifugation. Immediately freeze the mycelia in liquid nitrogen and grind to a fine powder. Extract total RNA using a suitable RNA extraction kit following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the CYP51 gene or a reference gene, and the cDNA template. For TaqMan assays, also include the specific probe.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the CYP51 gene and the reference gene(s) in both the tebuconazole-treated and control samples.
-
Calculate the relative expression of the CYP51 gene using a method such as the 2-ΔΔCt method, normalizing the expression of the target gene to the expression of the reference gene(s).
-
Conclusion
Tebuconazole's efficacy as a fungicide is rooted in its specific and potent inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway. This targeted action leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, culminating in the disruption of the fungal cell membrane and cessation of fungal growth. The detailed understanding of this mechanism of action is vital for the strategic use of tebuconazole in managing fungal diseases and for the development of novel antifungal agents. The experimental protocols provided herein offer a robust framework for the continued investigation and characterization of DMI fungicides.
References
- 1. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Evaluation of newer fungicides for the management of wheat stem rust caused by (Puccinia graminis f. sp. tritici) [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Multiple routes to fungicide resistance: Interaction of Cyp51 gene sequences, copy number and expression - PMC [pmc.ncbi.nlm.nih.gov]
The Systemic Properties of Tebuconazole in Plants: A Technical Guide
Tebuconazole (B1682727) is a broad-spectrum triazole fungicide widely utilized in agriculture to protect crops from a variety of fungal diseases. Its efficacy is significantly enhanced by its systemic nature, which allows it to be absorbed and distributed throughout the plant, providing protection to both existing and newly developed tissues. This guide provides an in-depth examination of the uptake, translocation, and metabolism of tebuconazole in plants, offering valuable insights for researchers, scientists, and professionals in drug development.
Uptake and Translocation
Tebuconazole is primarily absorbed by plants through their roots and leaves. Following absorption, it is predominantly transported acropetally, meaning it moves upwards from the point of application towards the plant's extremities. This movement occurs mainly through the xylem, the plant's water-conducting tissue. This mode of transport ensures that the fungicide reaches the leaves and new growth, where it can effectively combat fungal pathogens.
The translocation of tebuconazole is a relatively rapid process. Studies have shown that within 24 hours of application, a significant portion of the applied tebuconazole can be detected in various plant tissues far from the application site. For instance, in wheat, tebuconazole applied to the roots can be found in the upper leaves, demonstrating its efficient systemic distribution.
Quantitative Analysis of Tebuconazole Distribution
The distribution of tebuconazole can vary significantly between different plant species and even between different tissues within the same plant. The following table summarizes the distribution of tebuconazole in wheat seedlings following a soil drench application.
| Plant Tissue | Tebuconazole Concentration (mg/kg) |
| Roots | 15.8 |
| Stems | 7.2 |
| Leaves | 5.4 |
This data is illustrative and compiled from typical findings in scientific literature.
Metabolism of Tebuconazole in Plants
Once inside the plant, tebuconazole undergoes metabolic transformation. The primary metabolic pathway involves the oxidation of the tert-butyl group, leading to the formation of its primary metabolite, HWG 2061 (a carboxylic acid). This process is a detoxification mechanism employed by the plant to break down the foreign compound. The resulting metabolites are generally less fungitoxic than the parent tebuconazole molecule.
Experimental Protocols
Analysis of Tebuconazole Uptake and Translocation
A common method to study the systemic movement of tebuconazole involves the application of the fungicide to a specific part of the plant, followed by the analysis of its concentration in various tissues over time.
Methodology:
-
Plant Cultivation: Grow the plants of interest (e.g., wheat, barley) in a controlled environment (e.g., greenhouse) in pots containing a suitable growth medium.
-
Tebuconazole Application: Apply a known concentration of tebuconazole solution to the soil (for root uptake studies) or onto a specific leaf (for foliar uptake studies).
-
Sample Collection: At predetermined time intervals (e.g., 24, 48, 72 hours), harvest the plants and separate them into different tissues (roots, stems, leaves).
-
Extraction: Homogenize the plant tissues and extract tebuconazole and its metabolites using an appropriate organic solvent (e.g., acetonitrile, ethyl acetate).
-
Clean-up: Purify the extract to remove interfering substances using techniques like solid-phase extraction (SPE).
-
Analysis: Quantify the concentration of tebuconazole and its metabolites using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Signaling Pathways and Systemic Movement
The systemic movement of tebuconazole is intrinsically linked to the plant's vascular system, specifically the xylem. The process is largely passive and driven by the transpiration stream.
Conclusion
The systemic properties of tebuconazole are fundamental to its effectiveness as a fungicide. Its ability to be absorbed by the plant and transported to various tissues ensures comprehensive protection against fungal pathogens. Understanding the mechanisms of its uptake, translocation, and metabolism is crucial for optimizing its application in agricultural practices and for the development of new, more effective systemic fungicides. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working in this field.
Methodological & Application
Application Notes and Protocols for the Quantification of Tebuconazole in Plant Tissues by HPLC-UV
Introduction
Tebuconazole (B1682727) is a broad-spectrum triazole fungicide extensively used in agriculture to protect a variety of crops against fungal diseases. Due to its widespread application, concerns regarding potential residues in food products and the environment necessitate accurate and sensitive analytical methods for its quantification in plant matrices. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely accessible technique for the determination of tebuconazole residues. This document provides a detailed application note and protocol for the quantification of tebuconazole in plant tissues using HPLC-UV, aimed at researchers, scientists, and professionals in drug development.
The methodology described herein is based on established principles of sample preparation, chromatographic separation, and UV detection. The protocol includes a comprehensive guide to sample extraction and cleanup, followed by instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highlighted for sample preparation due to its efficiency and effectiveness in removing matrix interferences from various fruit and vegetable samples.[1][2]
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Ethyl Acetate (B1210297) (ACS grade).[3]
-
Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium (B8492382) Citrate (B86180) Dihydrate, Disodium (B8443419) Hydrogen Citrate Sesquihydrate, Primary Secondary Amine (PSA) sorbent, C18 sorbent, Graphitized Carbon Black (GCB).[2][4]
-
Standards: Tebuconazole analytical standard (≥98% purity).
-
Filters: 0.22 µm syringe filters.
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of tebuconazole standard and dissolve it in 10 mL of ethyl acetate.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with ethyl acetate to create calibration standards at concentrations of 0.01, 0.02, 0.04, 0.06, 0.08, and 0.1 µg/mL.[3]
-
Matrix-Matched Standards: To compensate for matrix effects, prepare matrix-matched standards by spiking blank plant extracts with the working standard solutions to achieve the same final concentrations as the calibration standards.[3][5]
Sample Preparation (QuEChERS Method)
The QuEChERS method is a widely adopted technique for pesticide residue analysis in food matrices.[1][2][4]
-
Homogenization: Weigh a representative 10-15 g portion of the plant tissue sample (e.g., whole fruit, chopped vegetables) and homogenize it using a high-speed blender.[2][4]
-
Extraction:
-
Transfer 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[4]
-
Add 10-15 mL of acetonitrile.[4]
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[2]
-
Securely cap the tube and shake vigorously for 1 minute.[2][4]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents. For many plant matrices, a combination of 150 mg MgSO₄ and 50 mg PSA is effective.[2] For samples with higher fat content, 50 mg of C18 sorbent can be added.[2] For pigmented samples, GCB can be included, but its use should be validated to ensure no significant loss of tebuconazole.[2][3]
-
Vortex the tube for 30 seconds.[2]
-
Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.[2]
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
Filter it through a 0.22 µm syringe filter into an HPLC vial.[2]
-
HPLC-UV Analysis
The following chromatographic conditions are a general guideline and may require optimization for specific instruments and plant matrices.
-
HPLC System: A system equipped with a gradient pump, autosampler, and UV detector.[6]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[7][8]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is typical.[7] For example, a mixture of 0.1% ortho-phosphoric acid in water and acetonitrile (50:50 v/v) can be used.[9]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.[11]
Data Presentation
The quantitative performance of the HPLC-UV method for tebuconazole analysis is summarized in the tables below. These values are indicative and may vary depending on the specific plant matrix and instrumentation.
Table 1: Chromatographic and Detection Parameters
| Parameter | Value | Reference |
| HPLC Column | C18 (4.6 x 150 mm, 5 µm) | [7][8] |
| Mobile Phase | Acetonitrile/Water (gradient or isocratic) | [7] |
| Flow Rate | 1.0 mL/min | [7][9] |
| UV Detection Wavelength | 220 nm / 275 nm | [6][10] |
| Column Temperature | 30°C | [11] |
Table 2: Method Validation Data
| Parameter | Value | Reference |
| Linearity Range | 0.01 - 0.1 µg/mL | [3] |
| Correlation Coefficient (r²) | ≥ 0.999 | [9] |
| Limit of Detection (LOD) | 0.0001 - 0.053 µg/mL | [8][9] |
| Limit of Quantification (LOQ) | 0.001 - 0.174 µg/mL | [8][9] |
| Recovery (%) | 68 - 121% | [1][5] |
| Relative Standard Deviation (RSD%) | < 20% | [1] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical steps in method validation.
Caption: Workflow for Tebuconazole Analysis in Plant Tissues.
Caption: Key Parameters in HPLC Method Validation.
References
- 1. Determination of tebuconazole, trifloxystrobin and its metabolite in fruit and vegetables by a Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) method using gas chromatography with a nitrogen-phosphorus detector and ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. isvsvegsci.in [isvsvegsci.in]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 7. HPLC Determination of Tebuconazole on Newcrom B | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrar.org [ijrar.org]
- 10. helixchrom.com [helixchrom.com]
- 11. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Analysis of Tebuconazole Residues in Soil and Water
Introduction
Tebuconazole (B1682727) is a broad-spectrum triazole fungicide extensively used in agriculture to combat fungal diseases in a variety of crops.[1][2][3] Its persistence in the environment raises concerns about potential contamination of soil and water resources, necessitating sensitive and reliable analytical methods for monitoring its residues.[1][2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for tebuconazole analysis due to its exceptional selectivity and sensitivity.[1][4] The use of a stable isotope-labeled internal standard, such as tebuconazole-d4 or tebuconazole-¹⁵N₃, is critical for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[1][4] This application note presents established protocols for the extraction and quantification of tebuconazole in soil and water matrices using LC-MS/MS.
Analytical Principles
The core of the methodology involves the extraction of tebuconazole from the sample matrix, followed by a cleanup step to remove interfering substances, and finally, quantification using LC-MS/MS. For soil samples, common extraction techniques include Microwave-Assisted Extraction (MAE) and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2][5] Water samples are typically prepared using Solid-Phase Extraction (SPE) to concentrate the analyte and remove impurities.[1][3][6] Detection is achieved by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis.[4][7]
Quantitative Data Summary
The performance of various methods for the analysis of tebuconazole in soil and water is summarized below. These tables provide a comparative overview of the sensitivity, accuracy, and precision of the different protocols.
Table 1: Method Performance for Tebuconazole Residue Analysis in Soil
| Parameter | Microwave-Assisted Extraction with LC-MS/MS | QuEChERS with LC-MS/MS |
| Limit of Quantitation (LOQ) | 1.0 ng/g - 10.0 ng/g[6] | 0.003 mg/kg - 0.01 mg/kg[2][8] |
| Limit of Detection (LOD) | 3.33 µg/kg[2] | 0.003 mg/kg - 0.004 mg/kg[8] |
| Average Recovery (%) | > 90%[6] | 82% - 102%[2][8] |
| Precision (RSD %) | Not Specified | < 13%[2] |
| Reference | EPA Method HW-001-S09-01[6] | [2][8] |
Table 2: Method Performance for Tebuconazole Residue Analysis in Water
| Parameter | Solid-Phase Extraction (SPE) with LC-MS/MS | Direct Injection with LC-MS/MS |
| Limit of Quantitation (LOQ) | 0.05 ng/mL[9] | Not Specified |
| Limit of Detection (LOD) | 0.025 ng/mL[9] | Not Specified |
| Average Recovery (%) | 84.4% - 110%[9] | Not Specified |
| Precision (RSD %) | 3% - 9%[9] | Not Specified |
| Reference | [9] | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Tebuconazole Analysis in Soil using Microwave-Assisted Extraction (MAE)
This protocol is effective for the extraction of tebuconazole from soil matrices.[1][4]
1. Sample Preparation and Extraction:
-
Weigh 20 g of a homogenized soil sample into a Teflon pressure vessel.[7]
-
For recovery experiments, fortify the sample with a known amount of tebuconazole standard solution at this stage.[7]
-
Add 50 mL of a methanol (B129727)/water mixture (70:30, v/v) to the vessel.[10]
-
Spike the sample with an appropriate amount of an isotopic internal standard solution (e.g., Tebuconazole-d4 or Tebuconazole-¹⁵N₃).[4]
-
Seal the vessel and perform microwave extraction. A typical program involves ramping to 90-100°C and holding for 15-25 minutes.[7][10]
-
Allow the vessel to cool to room temperature.[7]
-
Transfer approximately 1.5 mL of the extract into a 2 mL HPLC vial.[4]
-
Centrifuge the vial for at least 10 minutes at approximately 3500 rpm to pellet fine soil particles.[2][4]
-
The supernatant is ready for LC-MS/MS analysis.
Protocol 2: Tebuconazole Analysis in Soil using the QuEChERS Method
The QuEChERS approach is a fast and simple method for extracting a wide range of pesticides from complex matrices like soil.[2][11]
1. Sample Extraction:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, it may be necessary to add a specific amount of water and allow it to hydrate.[2]
-
Add 10 mL of acetonitrile (B52724) to the tube.[2]
-
Add an appropriate amount of the internal standard solution.[2]
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate Tribasic, 0.5 g Sodium Citrate Dibasic).[12]
-
Immediately shake the tube vigorously for at least 2 minutes.[2]
-
Centrifuge the sample for 5 minutes at ≥3000 rcf.[11]
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄ and 50 mg PSA).[2][3]
-
Vortex the tube for 30 seconds.[2]
-
Centrifuge at ≥5000 rcf for 2 minutes.[2]
-
Transfer the purified extract into an autosampler vial for analysis.[2]
Protocol 3: Tebuconazole Analysis in Water using Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction and concentration of tebuconazole from water samples.[1][3]
1. Sample Preparation and Extraction:
-
Filter the water sample (e.g., 10 mL) to remove particulate matter.[3]
-
Acidify the water sample by adding 0.1 mL of 1% formic acid.[1][6]
-
Spike the sample with a known concentration of an internal standard solution.[1][3]
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[1]
-
Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.[1]
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.[1]
-
Elute the analytes from the cartridge with 5 mL of acetonitrile or methanol.[1][3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
Liquid Chromatography (LC) System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2 mm, 2.5 µm particle size).[6][9]
-
Mobile Phase: A gradient of water and acetonitrile, often with additives like 0.1% formic acid or 5 mM ammonium (B1175870) acetate.[2][7][8]
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[4][6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[7]
Table 3: MRM Transitions for Tebuconazole and Internal Standards
| Analyte | Quantitation MRM Transition (m/z) | Confirmation MRM Transition (m/z) |
| Tebuconazole | 308.2 → 70.0[9] | 308.2 → 125.0[9] |
| Tebuconazole-¹⁵N₃ (Internal Standard) | 313.1 → 75.0[9] | N/A |
| Tebuconazole-d9 (Internal Standard) | 313.15 → 75.16[7] | N/A |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. weber.hu [weber.hu]
- 12. agilent.com [agilent.com]
Protocol for In Vitro Efficacy Testing of Tebuconazole Against Fusarium Species
This document provides a detailed protocol for assessing the in vitro efficacy of tebuconazole (B1682727) against various Fusarium species. The primary method described is the mycelial growth inhibition assay on a solid medium, which is a standard and widely accepted technique for determining the sensitivity of fungi to fungicides. This protocol is intended for researchers, scientists, and professionals involved in mycology, plant pathology, and fungicide development.
Data Presentation
The efficacy of tebuconazole is typically quantified by determining the Effective Concentration required to inhibit 50% of mycelial growth (EC50). The following tables summarize EC50 values for tebuconazole against several Fusaurusarium species as reported in the scientific literature.
Table 1: EC50 Values of Tebuconazole against Fusarium graminearum
| Isolate Population | Number of Isolates | EC50 Range (µg/mL) | Mean EC50 (µg/mL) |
| Pre-2000 (U.S.) | 47 | Not Specified | 0.1610[1] |
| 2000-2014 (U.S.) | Not Specified | Not Specified | 0.3311[1] |
| Huang-Huai-Hai, China (2019-2023) | 165 | 0.005 - 2.029[2][3] | 0.33 ± 0.03[2][3][4] |
Table 2: EC50 Values of Tebuconazole against Other Fusarium Species
| Fusarium Species | Number of Isolates | EC50 Range (µg/mL) | Mean EC50 (µg/mL) |
| F. pseudograminearum | 83 | 0.0417 - 1.5072[5] | 0.2328[5][6] |
| F. avenaceum | Not Specified | 1.1 - 15.1 | Not Specified[7] |
| F. culmorum | Not Specified | 1.1 - 3.6 | Not Specified[7] |
| F. sporotrichioides | Not Specified | 0.09 - 5.4 | Not Specified[7] |
Experimental Protocols
Mycelial Growth Inhibition Assay
This protocol details the steps for determining the EC50 of tebuconazole against Fusarium species using the poisoned food technique.[8]
1. Materials
-
Fusarium isolates
-
Potato Dextrose Agar (PDA) medium
-
Technical grade tebuconazole (e.g., 97% active ingredient)[6]
-
Acetone (B3395972) or Dimethyl Sulfoxide (DMSO)
-
Sterile petri dishes (9 cm diameter)
-
Sterile cork borer (e.g., 7 mm diameter)[2]
-
Sterile distilled water
-
Laminar flow hood
-
Micropipettes and sterile tips
-
Beakers and flasks
-
Autoclave
2. Preparation of Tebuconazole Stock Solution
-
Prepare a high-concentration stock solution of tebuconazole (e.g., 1,000 µg/mL) by dissolving a known weight of technical grade tebuconazole in a minimal amount of acetone or DMSO.[6]
-
Use sterile distilled water to make further dilutions to create a series of working stock solutions.
3. Preparation of Fungicide-Amended Media
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Allow the molten PDA to cool to approximately 45-50°C in a water bath.
-
Under a laminar flow hood, add the appropriate volume of tebuconazole working stock solutions to the molten PDA to achieve the desired final concentrations.[9] A common concentration series for tebuconazole against Fusarium is 0, 0.025, 0.1, 0.4, 1.6, and 6.4 µg/mL.[6]
-
For the control plates, add an equivalent volume of the solvent (acetone or DMSO) used to dissolve the tebuconazole to the PDA.[6]
-
Gently swirl the flasks to ensure thorough mixing of the fungicide.
-
Pour the fungicide-amended and control media into sterile petri dishes and allow them to solidify.[9]
4. Inoculation
-
From the edge of an actively growing 3 to 4-day-old Fusarium culture on PDA, take a mycelial plug using a sterile cork borer.[2][5]
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.[5]
5. Incubation
6. Data Collection and Analysis
-
After 3 to 4 days of incubation, or when the mycelial growth in the control plates has reached approximately two-thirds of the plate diameter, measure the diameter of the fungal colony in two perpendicular directions for each plate.[5]
-
Calculate the average diameter for each replicate.
-
The percentage of mycelial growth inhibition for each concentration is calculated using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the colony in the control plates and DT is the average diameter of the colony in the fungicide-treated plates.
-
-
The EC50 value is determined by performing a probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.
Visualizations
Experimental Workflow for Tebuconazole Efficacy Testing
Caption: Workflow for the in vitro testing of tebuconazole efficacy against Fusarium.
Tebuconazole's Mode of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Caption: Tebuconazole inhibits the enzyme Lanosterol 14α-demethylase, disrupting ergosterol synthesis.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium Graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peerj.com [peerj.com]
- 6. Detection of fungicide resistance to fludioxonil and tebuconazole in Fusarium pseudograminearum, the causal agent of Fusarium crown rot in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. plantpathologyjournal.com [plantpathologyjournal.com]
- 9. benchchem.com [benchchem.com]
Application of Folicur Plus for Controlling Powdery Mildew in Wheat: Research Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Powdery mildew, caused by the obligate biotrophic fungus Blumeria graminis f. sp. tritici, is a significant foliar disease of wheat worldwide, leading to substantial yield losses. Effective management of this disease is crucial for ensuring global food security. Fungicide applications remain a primary strategy for controlling powdery mildew in susceptible wheat cultivars. Folicur Plus, a broad-spectrum systemic fungicide, is a combination of two active ingredients: tebuconazole (B1682727) and prothioconazole (B1679736). Both belong to the demethylation inhibitor (DMI) class of fungicides (Group 3), which act by inhibiting the biosynthesis of ergosterol (B1671047), a critical component of fungal cell membranes. This document provides detailed application notes and protocols for researchers utilizing this compound or similar tebuconazole and prothioconazole formulations for the control of powdery mildew in wheat.
Active Ingredients and Mode of Action
This compound combines the systemic and curative properties of tebuconazole and prothioconazole.[1]
-
Tebuconazole: A triazole fungicide with protective, curative, and eradicant action. It is absorbed by the vegetative parts of the plant and translocated acropetally.
-
Prothioconazole: A triazolinthione fungicide with a broad spectrum of activity and excellent residual efficacy. It is also systemic and is translocated upwards through the xylem.[2]
The dual-action of these components provides robust and long-lasting protection against powdery mildew.[1] Their mode of action involves the inhibition of the C14-demethylase enzyme, which is essential for ergosterol production in fungi. Disruption of ergosterol biosynthesis leads to the breakdown of the fungal cell membrane and ultimately, cell death.
Quantitative Data from Efficacy Trials
Table 1: Efficacy of Tebuconazole + Prothioconazole Formulations against Wheat Powdery Mildew
| Fungicide Product | Active Ingredients | Efficacy Rating for Powdery Mildew |
| Prosaro® 421 SC | Prothioconazole + Tebuconazole | Good to Very Good[3][4] |
| Folicur® 3.6F | Tebuconazole | Excellent[2][4] |
| Proline® 480 SC | Prothioconazole | Very Good[2] |
Efficacy ratings are based on multi-year, multi-location field trials conducted by the North Central Regional Committee on Management of Small Grain Diseases (NCERA-184). Ratings are defined as: P=Poor, F=Fair, G=Good, VG=Very Good, E=Excellent.[3]
Table 2: Example of Yield Response to Fungicide Application in Wheat
| Treatment | Application Rate | Average Yield Increase (bu/ac) |
| Folicur® (Tebuconazole) | Recommended Rate | 5.4 |
| Headline® (Pyraclostrobin) followed by Folicur® | 1/2 Rate Headline, then Folicur® | 7.3 (1.9 bu/ac increase over Folicur alone) |
Data adapted from a four-year study on winter wheat. While this study focused on Fusarium head blight, the yield response indicates the general benefit of fungicide application in managing fungal diseases.[5]
Experimental Protocols
The following are detailed methodologies for conducting field trials to evaluate the efficacy of this compound for controlling powdery mildew in wheat.
Protocol 1: Field Efficacy Trial
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.[6]
-
Plot Size: Individual plots should be of a size suitable for standard field equipment, for example, seven rows with six-inch spacing and a length of 20 feet.[7]
-
Buffer Zones: Untreated border plots should be planted between treated plots to minimize spray drift.[7]
2. Wheat Variety and Inoculation:
-
Variety Selection: A wheat variety susceptible to powdery mildew should be used to ensure adequate disease pressure for evaluating fungicide efficacy.[8]
-
Inoculation (Optional but Recommended): To ensure consistent disease pressure, plots can be artificially inoculated with Blumeria graminis f. sp. tritici. This can be achieved by spreading infected plant material or corn spawn inoculum at the boot stage (Feekes growth stage 9-10).[7]
3. Fungicide Application:
-
Treatments: Include an untreated control, this compound at the recommended label rate, and potentially other fungicide standards for comparison.
-
Application Timing: Apply fungicides at the first sign of powdery mildew, typically between the jointing and flag leaf emergence stages (Feekes growth stages 6-9).[9] A second application may be warranted under high disease pressure.
-
Application Equipment: Use a CO2-pressurized backpack sprayer or a tractor-mounted boom sprayer equipped with appropriate nozzles (e.g., XR8001) to ensure uniform coverage.[7] A typical spray volume is 15-20 gallons per acre.[7]
-
Adjuvants: A non-ionic surfactant may be added to the spray solution to improve adhesion and coverage, as per the product label.
4. Disease Assessment:
-
Timing: Assess disease severity at multiple time points after fungicide application (e.g., 14, 21, and 28 days post-treatment) and at a key growth stage such as heading or early grain fill.
-
Method: Randomly select a predetermined number of tillers (e.g., 10-20) from the center rows of each plot.
-
Rating Scale: Evaluate the percentage of leaf area covered by powdery mildew on the upper three leaves (flag leaf, flag-1, and flag-2) using a standardized disease rating scale (e.g., 0-9 or 0-100%).[6] The FHB index (FHBI), calculated as (Severity * Incidence)/100, can also be adapted for powdery mildew assessment.[7]
5. Yield and Grain Quality Assessment:
-
Harvest: Harvest the center rows of each plot at maturity using a plot combine.
-
Data Collection: Record grain yield (adjusted for moisture content) and test weight.[6]
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects on disease severity and yield.[7]
Signaling Pathways and Logical Relationships
Powdery Mildew Infection and Wheat Defense Signaling
The interaction between wheat and Blumeria graminis f. sp. tritici involves complex signaling pathways. The following diagram illustrates a simplified overview of this process.
Caption: Wheat-Powdery Mildew Interaction and Fungicide Action.
Experimental Workflow for Fungicide Efficacy Trial
The following diagram outlines the logical workflow for conducting a fungicide efficacy trial as described in Protocol 1.
Caption: Workflow for a Wheat Powdery Mildew Fungicide Trial.
Conclusion
This compound, containing the active ingredients tebuconazole and prothioconazole, is an effective tool for the management of powdery mildew in wheat. Its dual-action, systemic properties provide both curative and preventative control. Researchers evaluating the efficacy of this or similar fungicides should employ robust experimental designs, such as the Randomized Complete Block Design, and utilize standardized disease and yield assessment methods to generate reliable and comparable data. Understanding the underlying molecular interactions between the host, pathogen, and fungicide can further inform the development of integrated disease management strategies to ensure the long-term efficacy of these valuable chemical controls.
References
- 1. The Quantitative Analyses for the Effects of Two Wheat Varieties With Different Resistance Levels on the Fungicide Control Efficacies to Powdery Mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ndsu.edu [ndsu.edu]
- 3. cropprotectionnetwork.s3.amazonaws.com [cropprotectionnetwork.s3.amazonaws.com]
- 4. canr.msu.edu [canr.msu.edu]
- 5. grdc.com.au [grdc.com.au]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Effect of novel botanical synergist on the effectiveness and residue behavior of prothioconazole in wheat field - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Folicur SC | Fungicides | Bayer Crop Science New Zealand [cropscience.bayer.co.nz]
- 9. researchgate.net [researchgate.net]
Determining the Potency of Tebuconazole: Application Notes and Protocols for EC50 Value Assessment in Fungal Isolates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for determining the half maximal effective concentration (EC50) of the triazole fungicide tebuconazole (B1682727) against a variety of fungal isolates. The provided methodologies and data are intended to guide researchers in the fields of mycology, plant pathology, and antifungal drug development in assessing the in vitro efficacy of tebuconazole.
Introduction to Tebuconazole and EC50
Tebuconazole is a broad-spectrum systemic fungicide widely used in agriculture to control a range of fungal diseases in crops.[1] Its primary mode of action is the inhibition of the C14-demethylase enzyme, which is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[2][3] Disruption of ergosterol synthesis leads to impaired membrane function and ultimately inhibits fungal growth.[3]
The EC50 value represents the concentration of a substance (in this case, tebuconazole) that inhibits a biological process (e.g., mycelial growth) by 50%. It is a critical parameter for quantifying the potency of an antifungal agent against a specific fungal isolate and for monitoring the development of fungicide resistance.
Quantitative Data Summary
The following tables summarize the EC50 values of tebuconazole against various fungal isolates as reported in the scientific literature. These values can vary depending on the specific isolate, geographic origin, and the experimental conditions.
Table 1: EC50 Values of Tebuconazole against Fusarium Species
| Fungal Species | Number of Isolates | EC50 Range (µg/mL) | Mean EC50 (µg/mL) | Reference(s) |
| Fusarium graminearum | 165 | 0.005 - 2.029 | 0.33 | [4] |
| F. graminearum | Not Specified | 0.02 - 3.31 (resistant isolates) | Not Specified | [4] |
| F. graminearum | 22 | Not Specified | 1.09 | [5] |
| Fusarium verticillioides | 2 | Not Specified | 1.07 | [5] |
| Fusarium acuminatum | 2 | Not Specified | 1.51 | [5] |
| Fusarium poae | 1 | Not Specified | 1.09 | [5] |
| Fusarium asiaticum | 1 | Not Specified | 1.09 | [5] |
Table 2: EC50 Values of Tebuconazole against Colletotrichum Species
| Fungal Species | Number of Isolates | EC50 Range (µg/mL) | Mean EC50 (µg/mL) | Reference(s) |
| Colletotrichum acutatum | 164 | Not Specified | 0.11 | [6] |
| Colletotrichum acutatum | 14 | 0.791 - 4.483 | 1.473 | [7] |
| Colletotrichum spp. (from tea-oil trees) | 117 | 0.1561 - 1.8848 | 0.7625 | [8] |
Table 3: EC50 Values of Tebuconazole against Rhizoctonia solani
| Fungal Species | Number of Isolates | EC50 Range (µg/mL) | Mean EC50 (µg/mL) | Reference(s) |
| Rhizoctonia solani | Not Specified | 0.02 - 0.23 | 0.109 | [9] |
| R. solani (resistant isolates) | Not Specified | 0.54 - 3.10 | Not Specified | [9][10] |
| R. solani AG-4 | 2 | Not Specified | 0.17 | [11] |
Table 4: EC50 Values of Tebuconazole against Aspergillus Species
| Fungal Species | Note | Reference(s) |
| Aspergillus flavus | Fungicide mixture containing tebuconazole inhibited fungal growth. | [1] |
| Aspergillus fumigatus | Exposure to tebuconazole can promote cross-resistance to clinical triazoles. | [12] |
Experimental Protocols
Two primary methods are commonly employed to determine the EC50 value of fungicides against filamentous fungi: the Mycelial Growth Inhibition Assay (Poisoned Food Technique) and the Broth Microdilution Assay.
Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This method involves measuring the radial growth of a fungal colony on an agar (B569324) medium amended with different concentrations of the fungicide.
Protocol:
-
Preparation of Fungicide Stock Solution:
-
Dissolve technical grade tebuconazole in a suitable solvent (e.g., methanol (B129727) or acetone) to prepare a high-concentration stock solution (e.g., 10 mg/mL).[8]
-
-
Preparation of Fungicide-Amended Media:
-
Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and sterilize it by autoclaving.
-
Allow the autoclaved medium to cool to approximately 45-50°C in a water bath.
-
Add the required volumes of the tebuconazole stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure thorough mixing.
-
Include a control plate containing only the solvent at the same concentration used in the highest fungicide dilution to account for any solvent effects.
-
Pour the amended and control media into sterile Petri dishes (e.g., 90 mm) and allow them to solidify.
-
-
Inoculation:
-
From the growing edge of an actively growing, pure culture of the fungal isolate, take a mycelial plug of a standardized diameter (e.g., 5 or 6 mm) using a sterile cork borer.[13]
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the growth of the specific fungus (e.g., 25-28°C) in the dark.
-
Incubation time will vary depending on the growth rate of the fungus but is typically continued until the fungal colony in the control plate has reached a significant portion of the plate diameter (e.g., 70-90%).
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the average diameter and subtract the diameter of the initial mycelial plug to determine the net radial growth.
-
Calculate the percentage of mycelial growth inhibition for each tebuconazole concentration relative to the solvent control using the following formula:
-
Percent Inhibition (%) = [ (Growth in Control - Growth in Treatment) / Growth in Control ] x 100
-
-
The EC50 value is determined by performing a probit or logistic regression analysis of the percent inhibition values against the log-transformed fungicide concentrations.
-
Broth Microdilution Assay
This method determines the minimum inhibitory concentration (MIC) or EC50 in a liquid medium and is particularly useful for high-throughput screening.[14] The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[15]
Protocol:
-
Preparation of Fungal Inoculum:
-
Grow the fungal isolate on a suitable agar medium to encourage sporulation.
-
Harvest the spores by flooding the plate with a sterile saline solution containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
-
Filter the suspension to remove hyphal fragments.
-
Adjust the spore suspension to a standardized concentration (e.g., 1 x 10^5 to 5 x 10^5 spores/mL) using a hemocytometer or spectrophotometer.
-
-
Preparation of Tebuconazole Dilutions:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of tebuconazole in a suitable liquid medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS).[16]
-
The final volume in each well after adding the inoculum is typically 200 µL. Therefore, prepare 100 µL of 2x the final desired concentrations.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the tebuconazole dilutions.
-
Include a growth control well (medium with inoculum but no fungicide) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the microtiter plates at the appropriate temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours), depending on the fungal species.[16]
-
-
Data Collection and Analysis:
-
The endpoint can be determined visually or by using a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 530 nm).
-
The MIC is typically defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the growth control.
-
To determine the EC50 value, the OD readings are converted to percent inhibition, and a dose-response curve is generated by plotting the percent inhibition against the log of the tebuconazole concentration.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining the EC50 value and the signaling pathway affected by tebuconazole.
Caption: Workflow for Mycelial Growth Inhibition Assay.
Caption: Tebuconazole's inhibition of the ergosterol pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 3. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 4. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. udspace.udel.edu [udspace.udel.edu]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. Status of Fungicide Resistance and Physiological Characterization of Tebuconazole Resistance in Rhizocotonia solani in Sichuan Province, China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Status of Fungicide Resistance and Physiological Characterization of Tebuconazole Resistance in Rhizocotonia solani in Sichuan Province, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of E-Test and Broth Microdilution Methods for Antifungal Drug Susceptibility Testing of Molds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Tebuconazole Seed Treatment for Laboratory Control of Soil-Borne Pathogens
Introduction Tebuconazole (B1682727) is a broad-spectrum systemic fungicide belonging to the triazole chemical class.[1][2][3] It is widely utilized in agriculture as a seed dressing and foliar spray to manage a variety of fungal diseases.[4] Its systemic nature ensures it is absorbed by the plant and translocated through the xylem, protecting not only the treated seed but also the emerging seedling's vegetative parts.[1][3][5] Tebuconazole offers protective, curative, and eradicant properties against a wide range of soil-borne and seed-borne pathogens.[5][6]
Mechanism of Action The primary mode of action for tebuconazole is the inhibition of ergosterol (B1671047) biosynthesis, which is a vital component of fungal cell membranes.[1][3] Specifically, it acts as a demethylation inhibitor (DMI), disrupting the C14-demethylation step in sterol production.[2] This interference leads to a breakdown of the cell membrane's structural integrity, suppressing spore germination and halting mycelial growth, which ultimately stops the proliferation of the fungus.[1][2] Because it inhibits growth rather than killing the fungus outright, it is considered fungistatic.[2]
Spectrum of Activity Laboratory studies have demonstrated the efficacy of tebuconazole against a wide array of economically significant soil-borne pathogens. These include, but are not limited to:
-
Bipolaris sorokiniana [15]
It is important to note that tebuconazole is not effective against all soil-borne pathogens. For instance, studies have shown it has little to no effect on Pythium species, which can lead to an increase in damping-off diseases caused by these pathogens when competing fungi are suppressed.[16]
Plant Growth Regulation As a member of the triazole family, tebuconazole can exhibit plant growth regulating (PGR) effects.[6] At high concentrations or in sensitive species, it can inhibit plant cell division and elongation, potentially leading to stunted growth or reduced germination.[6][17][18] However, when used at recommended doses, it can beneficially control vegetative growth and promote reproductive growth.[6] Microencapsulation techniques have been shown to mitigate phytotoxicity while enhancing disease control and even promoting seedling growth by ensuring a sustained release of the active ingredient.[17]
Data Presentation: Efficacy of Tebuconazole in Lab Studies
Table 1: In Vitro Efficacy of Tebuconazole Against Mycelial Growth of Various Fungal Pathogens.
| Pathogen | Assay Method | Tebuconazole Concentration(s) | Mycelial Growth Inhibition (%) | Reference |
|---|---|---|---|---|
| Macrophomina phaseolina | Poisoned Food Technique | 35, 70, 105, 140 ppm | 100% at all concentrations | [9][10][19] |
| Fusarium oxysporum | Poisoned Food Technique | 35, 70, 105, 140 ppm | 100% at all concentrations | [9][10][19] |
| Sclerotium rolfsii | Poisoned Food Technique | 35, 70, 105, 140 ppm | 100% at all concentrations | [9][10][19] |
| Rhizoctonia solani | Poisoned Food Technique | 250 ppm | 100% | [20] |
| Helminthosporium oryzae | Poisoned Food Technique | 500 ppm | 100% | [21] |
| Fusarium proliferatum | - | - | Tebuconazole was the most effective fungicide tested | [22] |
| Fusarium verticillioides | - | - | High effectiveness in inhibiting mycelial growth |[22] |
Table 2: Efficacy of Tebuconazole Seed Treatment in Laboratory/Greenhouse Studies.
| Crop | Pathogen | Application Rate | Key Findings | Reference |
|---|---|---|---|---|
| Wheat | Tilletia spp. (Common Bunt) | 0.5 L/t | Reduced common bunt attack to zero even under artificial inoculation. | [11][12][23] |
| Wheat | Ustilago tritici (Loose Smut) | 0.333 ml/kg seed | 96.94% disease control (tiller basis); 94.67% control (plant basis). | [13] |
| Wheat | Urocystis tritici (Flag Smut) & Ustilago nuda tritici (Loose Smut) | 0.333 g/kg seed | 100% control of both flag and loose smut. | [14] |
| Spring Barley | Fusarium spp. | Not specified | Significantly reduced the incidence of seed-borne Fusarium spp. | [7] |
| Groundnut | Aspergillus niger (Collar Rot) & Rhizoctonia solani (Root Rot) | 4.0-5.0 ml/10 kg seed | Significantly increased germination and reduced incidence of collar rot and root rot. | [8] |
| Mungbean | Rhizoctonia solani | 1.5 g/kg seed | Minimized foliar blight incidence. | [24] |
| Wheat | Bipolaris sorokiniana | Raxil 060FS (Tebuconazole) | Achieved 98.64% seed germination, compared to control. | [15] |
| Maize | Sphacelotheca reiliana (Head Smut) | Microencapsulated formulation | Provided better protection against maize head smut than conventional formulation. |[17] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Assay via Poisoned Food Technique
This protocol is adapted from studies evaluating the direct effect of tebuconazole on fungal mycelial growth.[10][19]
Objective: To determine the efficacy of tebuconazole in inhibiting the mycelial growth of a target soil-borne pathogen.
Materials:
-
Tebuconazole formulation (e.g., Tebuconazole 25.9% EC)[25]
-
Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium
-
Sterile Petri dishes (90 mm)
-
Pure culture of the target fungal pathogen (e.g., Fusarium oxysporum, Rhizoctonia solani)
-
Sterile distilled water
-
Laminar flow hood
-
Incubator
-
Micropipettes
-
Sterile cork borer (5 mm)
-
Parafilm
Procedure:
-
Preparation of Fungicide Stock Solution: Prepare a stock solution of tebuconazole. Calculate the amount needed to achieve the desired final concentrations in the agar medium (e.g., 10, 50, 100, 250 ppm).
-
Preparation of Amended Media: Autoclave the PDA medium. Allow it to cool to approximately 45-50°C in a water bath. Under a laminar flow hood, add the calculated volume of tebuconazole stock solution to the molten PDA to achieve the desired final concentrations. Mix thoroughly but gently to avoid bubbles.
-
Control Plate Preparation: Prepare control plates by adding an equivalent volume of sterile distilled water to the molten PDA instead of the fungicide solution.
-
Pouring Plates: Pour approximately 20 mL of the tebuconazole-amended PDA and control PDA into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculation: Using a sterile 5 mm cork borer, cut a mycelial disc from the actively growing margin of a 7-day-old culture of the target pathogen.
-
Incubation: Aseptically place the mycelial disc, with the mycelium facing down, in the center of each prepared Petri dish (both treated and control). Seal the plates with Parafilm.
-
Data Collection: Incubate the plates at an optimal temperature for the pathogen (e.g., 25 ± 2°C). Measure the radial mycelial growth (in mm) in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the mycelium in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Percent Inhibition (%) = [(C - T) / C] x 100
-
Where:
-
C = Average radial growth in the control plate (mm)
-
T = Average radial growth in the treated plate (mm)
-
-
Protocol 2: Laboratory-Scale Seed Treatment Application
This protocol provides a general method for applying tebuconazole to seeds for lab or greenhouse experiments.[26]
Objective: To uniformly coat seeds with a precise dose of tebuconazole for subsequent efficacy studies.
Materials:
-
Tebuconazole seed treatment formulation (e.g., Raxil 060 FS, Tebuconazole 6% FS)[8][13]
-
High-quality seeds of the desired crop
-
Sterile conical flask or sealable plastic bag
-
Micropipette or syringe for accurate measurement
-
Balance
-
Sterile distilled water (if dilution is required)
-
Fume hood
Procedure:
-
Calculate Dosage: Determine the required amount of tebuconazole formulation based on the weight of the seeds. Application rates are typically given as ml or g per kg of seed (e.g., 0.333 ml/kg).[13] For a small batch (e.g., 100g), calculate the proportional amount.
-
Prepare Slurry (Optional but Recommended): Many flowable suspension (FS) formulations can be diluted with a small amount of water to ensure even coverage. A common ratio is to use a minimum of 400 mL of total mixture (product + water) per 100 kg of seed.[26] For a 100g seed batch, this would be 0.4 mL of total liquid. Adjust the product and water volume accordingly.
-
Seed Coating: Weigh the required amount of seed and place it in a conical flask or a sealable plastic bag.
-
Application: Using a micropipette, add the calculated amount of tebuconazole (or slurry) directly onto the seeds.
-
Mixing: Immediately seal the container and shake vigorously for 2-3 minutes to ensure that all seeds are uniformly coated. The shaking motion should be a combination of swirling and tumbling to cover the entire seed surface.
-
Drying: Spread the treated seeds in a thin layer on a clean tray or paper under a fume hood. Allow them to air-dry completely before planting or storage. Avoid direct sunlight.[26]
-
Storage: If not used immediately, store the treated seeds in a dry, well-ventilated place, clearly labeled as "TREATED SEED - DO NOT USE FOR FOOD OR FEED".[26]
Protocol 3: Seed Germination and Seedling Vigor Assessment (Blotter Paper Method)
This method is used to assess the effect of tebuconazole treatment on seed germination and early seedling growth.[15]
Objective: To evaluate potential phytotoxic or growth-promoting effects of tebuconazole seed treatment.
Materials:
-
Tebuconazole-treated and untreated (control) seeds
-
Sterile Petri dishes
-
Sterile blotter paper or filter paper
-
Sterile distilled water
-
Growth chamber or incubator with controlled light and temperature
-
Forceps
Procedure:
-
Preparation: Place two layers of sterile blotter paper into each sterile Petri dish. Moisten the paper with a predetermined amount of sterile distilled water, ensuring it is saturated but not flooded.
-
Plating Seeds: Arrange a set number of seeds (e.g., 25) equidistantly on the moist blotter paper in each dish using sterile forceps. Prepare at least four replicates for each treatment (tebuconazole-treated and control).
-
Incubation: Place the Petri dishes in a growth chamber set to an appropriate temperature and light cycle for the crop being tested (e.g., 25°C with a 12h/12h light/dark cycle).
-
Data Collection:
-
Germination Percentage: After 7-10 days, count the number of germinated seeds in each plate. A seed is considered germinated when the radicle has emerged. Calculate the germination percentage.
-
Seedling Growth: From each plate, randomly select 10 seedlings and carefully measure their shoot length and root length (in cm).
-
Vigor Index: Calculate the seedling vigor index using the formula:
-
Vigor Index = Germination Percentage x (Mean Shoot Length + Mean Root Length)
-
-
-
Analysis: Compare the germination percentage, shoot length, root length, and vigor index between the tebuconazole-treated seeds and the untreated control to identify any significant differences.
Visualizations
References
- 1. pomais.com [pomais.com]
- 2. solutionsstores.com [solutionsstores.com]
- 3. Tebuconazole: A Powerful Fungicide for Crop Protection [agrogreat.com]
- 4. fao.org [fao.org]
- 5. sipcam-oxon.com [sipcam-oxon.com]
- 6. greentreechem.com [greentreechem.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. Evaluation of tebuconazole and thiophanate-methyl against some problematic soil-borne plant pathogens | Semantic Scholar [semanticscholar.org]
- 10. Portable Document Format (PDF) [111.68.103.26]
- 11. researchgate.net [researchgate.net]
- 12. incda-fundulea.ro [incda-fundulea.ro]
- 13. BIO-EFFICACY OF TEBUCONAZOLE 060 FS (RAXIL 060 FS) AS SEED TREATMENT AGAINST KARNAL BUNT, LOOSE SMUT AND FLAG SMUT OF WHEAT | The Bioscan [thebioscan.com]
- 14. researchgate.net [researchgate.net]
- 15. ijcmas.com [ijcmas.com]
- 16. Factors Underlying the Prevalence of Pythium Infection of Corn Seeds Following Seed Treatment Application of Tebuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microencapsulation of seed-coating tebuconazole and its effects on physiology and biochemistry of maize seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchtrend.net [researchtrend.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. cjgpb.agriculturejournals.cz [cjgpb.agriculturejournals.cz]
- 24. ijcmas.com [ijcmas.com]
- 25. researchgate.net [researchgate.net]
- 26. 4farmers.com.au [4farmers.com.au]
Application Notes and Protocols: Establishing a Baseline Sensitivity of Rhizoctonia solani to Tebuconazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rhizoctonia solani is a significant soil-borne plant pathogenic fungus with a broad host range, causing diseases like sheath blight, root rot, and damping-off, which lead to substantial economic losses in agriculture worldwide.[1] Tebuconazole (B1682727), a member of the triazole class of fungicides, is widely used for its effective control of a variety of fungal pathogens, including R. solani.[2][3] Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane.[4][5] Establishing the baseline sensitivity of R. solani populations to tebuconazole is critical for effective disease management and for monitoring the potential development of fungicide resistance.[6] These application notes provide detailed protocols for isolating the pathogen and determining its baseline sensitivity to tebuconazole using the poisoned food technique.
Mechanism of Action: Tebuconazole
Tebuconazole is a demethylation inhibitor (DMI) fungicide.[4] It specifically targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme (CYP51) that is essential for the ergosterol biosynthesis pathway in fungi.[2][5] This enzyme catalyzes the removal of a methyl group from lanosterol. By blocking this step, tebuconazole leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors.[2] The resulting disruption of the fungal cell membrane's integrity and function ultimately inhibits fungal growth and leads to cell death.[3][7]
Caption: Tebuconazole inhibits the CYP51 enzyme, blocking ergosterol synthesis.
Experimental Protocols
Protocol 1: Isolation and Purification of Rhizoctonia solani
This protocol describes the isolation of R. solani from infected plant tissue.
Materials:
-
Infected plant tissue (e.g., roots, stems with rot or blight symptoms)
-
Sterile distilled water
-
1% Sodium hypochlorite (B82951) (NaOCl) solution or 0.1% Mercuric chloride (HgCl₂)
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Sterile scalpels, forceps, and Petri dishes
-
Incubator set to 25 ± 2°C
-
Laminar flow hood
Procedure:
-
Sample Preparation: Excise small sections (approx. 5x5 mm) from the margin of the diseased lesion, including both infected and healthy tissue.
-
Surface Sterilization: Thoroughly wash the excised tissue pieces with tap water to remove soil and debris.[8]
-
Immerse the pieces in a 1% NaOCl solution for 1-2 minutes or 0.1% HgCl₂ for 30-60 seconds.
-
Rinsing: Under aseptic conditions in a laminar flow hood, rinse the sterilized tissue pieces three times with sterile distilled water to remove any residual sterilant.[8]
-
Plating: Blot the tissue pieces dry on sterile filter paper and place them onto PDA plates (3-4 pieces per plate).
-
Incubation: Seal the plates with paraffin (B1166041) film and incubate them at 25 ± 2°C in the dark for 3-5 days, or until mycelial growth is observed emerging from the tissue.[9]
-
Purification (Hyphal Tip Method): R. solani is characterized by its fast-growing, brownish mycelium. Once growth is established, purify the culture by transferring a small piece of agar containing the tip of a single growing hypha to a fresh PDA plate.[10] This ensures a pure, single-isolate culture.
-
Culture Maintenance: Maintain pure cultures on PDA slants at 4°C for long-term storage.
Protocol 2: In Vitro Sensitivity Assay (Poisoned Food Technique)
This protocol details the determination of the effective concentration of tebuconazole that inhibits 50% of mycelial growth (EC₅₀).
Materials:
-
Pure, actively growing culture of R. solani (3-5 days old)
-
Technical grade tebuconazole
-
Sterile solvent (e.g., acetone (B3395972) or dimethyl sulfoxide (B87167) - DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator set to 25 ± 2°C
-
Micropipettes and sterile tips
Procedure:
-
Fungicide Stock Solution: Prepare a high-concentration stock solution of tebuconazole (e.g., 1,000 µg/mL) by dissolving a known weight of technical grade tebuconazole in a minimal amount of a suitable solvent (e.g., acetone). Then, bring it to the final volume with sterile distilled water.
-
Media Preparation: Autoclave PDA and allow it to cool to approximately 50-55°C in a water bath. This temperature is crucial to prevent both the degradation of the fungicide and the premature solidification of the agar.
-
Fungicide Amendment: Create a series of desired final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL) by adding the appropriate volume of the tebuconazole stock solution to the molten PDA.[11] Ensure thorough mixing. A control medium should also be prepared by adding only the solvent to PDA at the same volume used for the highest fungicide concentration.
-
Plating: Pour approximately 20 mL of the fungicide-amended PDA into each sterile Petri dish. Allow the plates to solidify completely in a laminar flow hood.[12]
-
Inoculation: Using a sterile 5 mm cork borer, take mycelial plugs from the margin of an actively growing R. solani culture. Place a single plug, mycelium-side down, in the center of each prepared PDA plate (both fungicide-amended and control).[11]
-
Replication: Prepare at least three replicate plates for each concentration and the control.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark until the mycelial growth in the control plates has nearly reached the edge of the plate (typically 48-72 hours).[11]
Protocol 3: Data Collection and Analysis
Procedure:
-
Measurement: After the incubation period, measure the colony diameter of the fungal growth on each plate. Take two perpendicular measurements for each colony and calculate the mean diameter.[11] Subtract the diameter of the initial agar plug (5 mm) from the mean.
-
Calculate Percent Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the following formula:
-
Percent Inhibition (%) = [(C - T) / C] × 100
-
Where:
-
C = Mean colony diameter of the control
-
T = Mean colony diameter of the treatment
-
-
-
EC₅₀ Determination: The EC₅₀ value is the concentration of the fungicide that inhibits fungal growth by 50%. To determine this, plot the percent inhibition values against the log-transformed fungicide concentrations. Perform a probit or logistic regression analysis to calculate the precise EC₅₀ value.
Caption: Experimental workflow for determining the EC50 value of tebuconazole.
Data Presentation: Baseline Sensitivity of R. solani to Tebuconazole
The following table summarizes EC₅₀ values for tebuconazole against Rhizoctonia solani as reported in various studies. These values can serve as a reference point for baseline sensitivity. It is important to note that EC₅₀ values can vary significantly between different isolates and anastomosis groups (AGs).
| Number of Isolates | Geographic Origin | EC₅₀ Range (µg/mL) | Mean EC₅₀ (µg/mL) | Comments | Reference |
| 122 (Sensitive subpopulation) | Sichuan, China | 0.02 - 0.23 | 0.109 | Baseline established from isolates with no known prior exposure. | [13][14] |
| 122 (Resistant subpopulation) | Sichuan, China | 0.54 - 3.10 | Not Reported | Isolates showed moderate to high resistance. | [13][15] |
| 2 (AG-4) | Not Specified | Not Reported | 0.17 | Study focused on in-vitro mycelial growth inhibition. | [1] |
| Not Specified | Not Specified | 0.13 | Not Reported | ED₅₀ value for sclerotial formation inhibition. | [16] |
Application Notes
-
Isolate Variability: The sensitivity of R. solani to tebuconazole can differ significantly among various isolates and anastomosis groups (AGs).[17] Therefore, establishing a baseline requires testing a representative sample of the local pathogen population (e.g., 20-30 isolates) from a region before the widespread use of the fungicide.
-
Solvent Effects: The solvent used to dissolve tebuconazole (e.g., acetone, DMSO) can have a slight inhibitory effect on fungal growth at higher concentrations. The control plates must contain the same concentration of the solvent as the treatment plates to account for this.
-
Interpreting Results: The established baseline EC₅₀ distribution is a benchmark. A significant shift in the mean EC₅₀ value or the appearance of isolates with much higher EC₅₀ values in subsequent monitoring may indicate the development of resistance within the pathogen population.[11]
-
Resistance Management: Due to the risk of resistance development with site-specific fungicides like tebuconazole, it is recommended to use it as part of an Integrated Pest Management (IPM) program. This includes rotating or mixing fungicides with different modes of action.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tebuconazole: A Powerful Fungicide for Crop Protection [agrogreat.com]
- 4. How Tebuconazole Enhances Crop Protection with Systemic Fungicidal Action [jindunchemical.com]
- 5. chemicalwarehouse.com [chemicalwarehouse.com]
- 6. mdpi.com [mdpi.com]
- 7. greentreechem.com [greentreechem.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. worldwidejournals.com [worldwidejournals.com]
- 10. saulibrary.edu.bd [saulibrary.edu.bd]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Status of Fungicide Resistance and Physiological Characterization of Tebuconazole Resistance in Rhizocotonia solani in Sichuan Province, China - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Status of Fungicide Resistance and Physiological Characterization of Tebuconazole Resistance in Rhizocotonia solani in Sichuan Province, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apsnet.org [apsnet.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Evaluation of Folicur Plus Efficacy in a Controlled Greenhouse Environment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for assessing the efficacy of Folicur Plus, a broad-spectrum systemic fungicide, in a controlled greenhouse setting. The active ingredients in this compound, tebuconazole (B1682727) and prothioconazole, belong to the triazole class of fungicides.[1][2] Their primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes, which disrupts fungal growth and reproduction.[1][2][3][4][5] This document outlines the necessary protocols for experimental setup, fungicide application, disease assessment, and data analysis to conduct a robust in vivo evaluation.
Introduction to this compound and its Mechanism of Action
This compound combines two potent demethylase inhibitor (DMI) fungicides: tebuconazole and prothioconazole.[1] These active ingredients work systemically, being absorbed and translocated within the plant to provide protective, curative, and eradicative action against a wide spectrum of fungal diseases in various crops, particularly cereals.[1][4][5] The dual-active formulation provides a broader range of disease control and can help in managing fungicide resistance.
The mechanism of action involves the inhibition of the cytochrome P450 enzyme, C14-demethylase, which is essential for the production of ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to membrane instability and ultimately, the death of the fungal pathogen.
Caption: Mechanism of action for this compound active ingredients.
Experimental Protocol: Greenhouse Efficacy Trial
This protocol provides a step-by-step guide for evaluating the efficacy of this compound against a target foliar pathogen on a susceptible host plant.
2.1 Plant Material and Growth Conditions
-
Plant Species: Select a host plant susceptible to the target disease (e.g., wheat, barley).[6]
-
Growth Medium: Use a standardized greenhouse potting mix.
-
Greenhouse Conditions: Maintain a temperature of 20-25°C with a 16-hour photoperiod. Water plants as needed to prevent drought stress.
-
Plant Stage: For cereal crops, treatments are often applied at specific growth stages, such as the 4-leaf stage up to flag leaf emergence.[7] Ensure all plants are at a uniform growth stage for the experiment.
2.2 Inoculum Preparation
-
Source: Obtain a virulent isolate of the target pathogen (e.g., Puccinia triticina for leaf rust).
-
Culture: Culture the pathogen on an appropriate sterile medium.
-
Spore Suspension: Prepare a spore suspension by washing the surface of the culture plates with sterile distilled water containing a surfactant (e.g., Tween 20).
-
Concentration: Adjust the spore suspension to a final concentration of 1 x 10^5 spores/mL using a hemocytometer.
2.3 Fungicide Application
-
Treatments:
-
Untreated, Uninoculated Control (Negative Control)
-
Untreated, Inoculated Control (Positive Control)
-
This compound at the recommended rate (consult product label)
-
This compound at half the recommended rate
-
This compound at double the recommended rate
-
Reference/Competitor Fungicide (Optional)
-
-
Application Method: Apply the fungicide solution as a foliar spray until runoff using a calibrated handheld sprayer. Ensure thorough and uniform coverage of all leaf surfaces.
-
Timing: Apply the fungicide preventatively (e.g., 24 hours before inoculation) or curatively (e.g., 24-48 hours after inoculation), depending on the experimental objective.
2.4 Inoculation and Incubation
-
Inoculation: Spray the prepared spore suspension evenly onto the foliage of the test plants until small droplets are visible on the leaf surfaces.
-
Incubation: Place the inoculated plants in a humidity chamber or cover with plastic bags for 48 hours to maintain high humidity and promote infection.
-
Post-Incubation: Return plants to the standard greenhouse conditions for disease development.
2.5 Disease Assessment
-
Timing: Conduct disease assessments at regular intervals (e.g., 7, 14, and 21 days) post-inoculation.
-
Parameters: Assess the percentage of leaf area covered with disease symptoms (e.g., pustules, lesions). A visual rating scale (0-100%) or standardized diagrams can be used for consistency.
-
Efficacy Calculation: Calculate the fungicide efficacy using the following formula:
-
Efficacy (%) = [1 - (Disease Severity in Treated Plants / Disease Severity in Inoculated Control)] x 100
-
Caption: Experimental workflow for greenhouse efficacy testing.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Disease Severity Assessment
| Treatment | Concentration | Mean Disease Severity (%) at 14 Days Post-Inoculation | Standard Deviation |
| Untreated Control | N/A | 0.0 | 0.0 |
| Inoculated Control | N/A | 75.8 | 5.2 |
| This compound | 0.5X Recommended | 25.3 | 3.1 |
| This compound | 1X Recommended | 10.1 | 2.5 |
| This compound | 2X Recommended | 5.4 | 1.8 |
| Reference Fungicide | 1X Recommended | 12.6 | 2.9 |
Table 2: Fungicide Efficacy Calculation
| Treatment | Concentration | Mean Disease Severity (%) | Efficacy (%) |
| Inoculated Control | N/A | 75.8 | 0.0 |
| This compound | 0.5X Recommended | 25.3 | 66.6 |
| This compound | 1X Recommended | 10.1 | 86.7 |
| This compound | 2X Recommended | 5.4 | 92.9 |
| Reference Fungicide | 1X Recommended | 12.6 | 83.4 |
Conclusion and Recommendations
References
- 1. Buy this compound | 124027-07-2 [smolecule.com]
- 2. Folicur Fungicide for Sheath Blight in Rice & Fruit Rot Chilli Disease [cropscience.bayer.in]
- 3. Bayer Crop Science India | Bayer Crop Science India [bayercropscience.in]
- 4. agroduka.com [agroduka.com]
- 5. FOLICUR - Agrochema LT [agrochema.lt]
- 6. agrobaseapp.com [agrobaseapp.com]
- 7. Cereal Growth Stages and the Application of Herbicides and Fungicides | Bayer Crop Science Canada [cropscience.bayer.ca]
- 8. weatherinnovations.com [weatherinnovations.com]
Application Notes and Protocols for Quantifying Tebuconazole Uptake and Translocation in Crop Plants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies required to quantify the uptake and translocation of tebuconazole (B1682727), a broad-spectrum triazole fungicide, in various crop plants. The provided protocols are based on established analytical techniques and offer a framework for conducting rigorous experimental studies.
Tebuconazole is a systemic fungicide with protective, curative, and eradicant properties.[1] Its efficacy relies on its absorption into the plant's vegetative parts and subsequent translocation, primarily in an acropetal direction (upwards from the point of application).[1] Understanding the dynamics of tebuconazole uptake and movement within different crops is crucial for optimizing its application, ensuring food safety, and assessing its environmental fate.
Experimental Protocols
Protocol for Sample Preparation and Tebuconazole Extraction using QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for the extraction of pesticide residues from various food and agricultural matrices.[2][3]
Objective: To extract tebuconazole from plant tissues for subsequent analysis.
Materials:
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
Acetonitrile (B52724) (ACN)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for pigmented samples)
Procedure:
-
Homogenization: Weigh 10-15 g of the representative plant sample (e.g., leaves, stems, roots, fruits) and homogenize it.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet containing MgSO₄ and NaCl.
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) - Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube containing a mixture of MgSO₄, PSA, and C18. For samples with high pigment content, GCB may be included.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.
-
Sample Collection: Collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for analysis.
Protocol for Tebuconazole Quantification using LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of tebuconazole.[2][4][5]
Objective: To accurately quantify the concentration of tebuconazole in the extracted plant samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2 mm, 3 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: m/z 308 → 70
-
Qualifier: Monitor a second product ion for confirmation.
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument.
Quantification:
-
Prepare a calibration curve using certified reference standards of tebuconazole.
-
Analyze the extracted samples and quantify the tebuconazole concentration based on the peak area and the calibration curve.
-
The limit of detection (LOD) and limit of quantification (LOQ) for this method can be as low as 1.5 µg/kg and 0.005 mg/kg, respectively.[2]
Data Presentation: Tebuconazole Residue Levels in Various Crops
The following tables summarize quantitative data on tebuconazole residues found in different crop plants from various studies. These values can vary based on application rates, timing, and environmental conditions.
Table 1: Tebuconazole Residues in Tomato and Bell Pepper Following Soil Drench Application [2]
| Crop | Plant Part | Highest Residue Concentration (mg/kg) |
| Tomato | Fruit | 0.009 |
| Root | Major accumulation site | |
| Bell Pepper | Fruit | 0.013 |
| Root & Leaves | Major accumulation sites |
Table 2: Tebuconazole Residues in Various Crops from Supervised Trials [4]
| Crop | Residue Range (mg/kg) |
| Soya beans | 0.02 - <0.10 |
| Mangoes | <0.05 - <0.1 |
| Melon (except watermelon) | <0.01 - 0.10 |
| Watermelon | <0.01 - 0.01 |
Table 3: Tebuconazole Dissipation and Half-Life in Peanut and Wheat
| Crop | Plant Part | Half-Life (days) | Reference |
| Peanut | Plant | 3.2 - 5.5 | |
| Wheat | Leaves | 1.85 - 2.46 |
Visualizations
Tebuconazole Uptake and Translocation Workflow
Caption: Experimental workflow for quantifying tebuconazole uptake and translocation.
Logical Relationship of Analytical Steps
Caption: Key steps in the analytical protocol for tebuconazole quantification.
References
Application Notes and Protocols: Investigating Fungal Resistance Mechanisms Using Tebuconazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing tebuconazole (B1682727), a widely used triazole fungicide, as a tool to investigate the mechanisms of antifungal resistance in a laboratory setting. The following protocols and data presentation formats are designed to facilitate reproducible and comparative studies of fungal resistance.
Introduction to Tebuconazole and Fungal Resistance
Tebuconazole is a broad-spectrum triazole fungicide that effectively controls a wide range of fungal pathogens.[1][2] Its primary mode of action is the inhibition of the lanosterol (B1674476) 14α-demethylase enzyme, which is encoded by the ERG11 or CYP51 gene.[1] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, and its inhibition disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.[1][2]
The widespread use of tebuconazole and other azole antifungals in agriculture and clinical settings has led to the emergence of resistant fungal strains.[3][4][5] Understanding the molecular basis of this resistance is crucial for developing novel antifungal therapies and implementing effective disease management strategies. The primary mechanisms of fungal resistance to azoles like tebuconazole include:
-
Target Site Modification: Point mutations in the CYP51 gene can alter the structure of the target enzyme, reducing its affinity for tebuconazole.[6][7][8]
-
Target Overexpression: Increased expression of the CYP51 gene leads to higher levels of the target enzyme, requiring a higher concentration of the fungicide to achieve an inhibitory effect.[2][9]
-
Efflux Pump Overexpression: Upregulation of genes encoding ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.[10][11][12]
-
Activation of Stress Response Pathways: Fungi can adapt to the stress induced by azoles through the activation of various signaling pathways, such as the Ras/cAMP/PKA, calcineurin, and Hog1 pathways.[10][11][13]
Experimental Workflow for Studying Tebuconazole Resistance
A systematic approach is essential for elucidating the mechanisms of tebuconazole resistance. The following workflow outlines the key experimental stages:
References
- 1. benchchem.com [benchchem.com]
- 2. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shankariasparliament.com [shankariasparliament.com]
- 4. Identification of Novel Mutations Contributing to Azole Tolerance of Aspergillus fumigatus through In Vitro Exposure to Tebuconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exposure to the agricultural fungicide tebuconazole promotes Aspergillus fumigatus cross-resistance to clinical azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Point Mutation G461S in the MfCYP51 Gene is Associated with Tebuconazole Resistance in Monilinia fructicola Populations in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium Graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Calcium signaling pathway is involved in non-CYP51 azole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Methodology for Assessing the Impact of Tebuconazole on Plant Physiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebuconazole (B1682727) is a broad-spectrum triazole fungicide widely employed in agriculture to control a variety of fungal pathogens. Beyond its fungicidal properties, tebuconazole can exert significant physiological effects on plants, influencing their growth, development, and stress responses. A thorough understanding of these impacts is crucial for optimizing its use, ensuring crop safety, and exploring its potential applications in enhancing plant resilience.
These application notes provide a detailed methodological framework for assessing the physiological impact of tebuconazole on plants. The protocols outlined below cover key aspects of plant physiology, from photosynthesis and growth to oxidative stress and hormonal signaling.
Data Presentation: Quantitative Effects of Tebuconazole
The following tables summarize the dose-dependent effects of tebuconazole on various plant physiological parameters, compiled from multiple studies. These tables are intended to provide a comparative overview of the expected responses.
Table 1: Effects of Tebuconazole on Plant Growth Parameters
| Plant Species | Tebuconazole Concentration | Effect on Shoot Height/Length | Effect on Root Length/Biomass | Effect on Fresh/Dry Weight | Citation(s) |
| Cucumber | 50, 75, 150 ppm | Suppression of seedling and stem height | - | Increase in dry matter at 50 and 75 ppm | - |
| Legumes (Chickpea, Pea, Lentil, Greengram) | Recommended field rate | Significant decrease in shoot growth (chickpea most affected) | Significant reduction in root biomass | Significant reduction in overall biomass | [1] |
| Wheat | 0.01, 0.10, 1.00 µg/mL | - | Dose-dependent decrease in the number of border cells | - | [2] |
| Cucumber | 1.375 µM TEB + 0.5 µM TRI, 2.75 µM TEB + 1.0 µM TRI | Negative effect on plant height | - | - | [3] |
Table 2: Effects of Tebuconazole on Photosynthetic Pigments
| Plant Species | Tebuconazole Concentration | Effect on Chlorophyll (B73375) a | Effect on Chlorophyll b | Effect on Total Chlorophyll | Effect on Carotenoids | Citation(s) |
| Eggplant | 0.025% solution | Increase | Increase | Increase | - | - |
| Cucumber | 150 ppm | - | - | Increased SPAD values | - | - |
| Maize (microencapsulated) | Not specified | Increase | Increase | Increase | Increase | - |
| Legumes | Recommended field rate | Significant decrease | Significant decrease | Significant decrease | - | [1] |
Table 3: Effects of Tebuconazole on Oxidative Stress Markers and Antioxidant Enzyme Activity
| Plant Species | Tebuconazole Concentration | Effect on Malondialdehyde (MDA) | Effect on Superoxide Dismutase (SOD) Activity | Effect on Catalase (CAT) Activity | Effect on Ascorbate (B8700270) Peroxidase (APX) Activity | Citation(s) |
| Wheat (Fusarium-infected) | Not specified | Variable depending on growth stage | - | - | - | [2] |
| Cucumber (under salt stress) | 1.375 µM TEB + 0.5 µM TRI, 2.75 µM TEB + 1.0 µM TRI | - | Improved activity | Improved activity | Improved activity | [3] |
| Soybean | Not specified | - | Increased activity | Increased activity | Increased activity | [4] |
| Wheat | Not specified | - | Increased activity | Increased activity | Increased activity | [5] |
Experimental Protocols
Assessment of Photosynthetic Efficiency
1.1. Gas Exchange Measurements (Photosynthetic Rate, Stomatal Conductance, Transpiration)
This protocol details the use of a portable photosynthesis system, such as the LI-COR LI-6800, to measure key gas exchange parameters.
-
Plant Material: Healthy, fully expanded leaves of both control and tebuconazole-treated plants.
-
Instrumentation: LI-COR LI-6800 Portable Photosynthesis System or equivalent.
-
Procedure:
-
Instrument Warm-up and Calibration: Power on the LI-6800 and allow it to warm up for at least 30 minutes. Perform daily calibrations for the CO2 and H2O analyzers as per the manufacturer's instructions.[6][7][8]
-
Chamber Setup: Install the appropriate chamber head (e.g., 6 cm² standard leaf chamber). Ensure the chamber gaskets are clean and provide a good seal.
-
Environmental Control: Set the chamber environmental conditions to mimic the plant's growth environment or a standard condition (e.g., Photosynthetic Photon Flux Density (PPFD) of 1500 µmol m⁻² s⁻¹, CO₂ concentration of 400 µmol mol⁻¹, temperature of 25°C, and relative humidity of 60%).
-
Leaf Acclimation: Clamp a leaf into the chamber, ensuring it covers the entire aperture. Allow the leaf to acclimate to the chamber conditions until the gas exchange parameters stabilize (typically 5-10 minutes).
-
Data Logging: Once the readings are stable, log the data. Record the net photosynthetic rate (A), stomatal conductance (gs), and transpiration rate (E).
-
Replication: Repeat the measurement on at least 3-5 different plants per treatment group.
-
1.2. Chlorophyll Fluorescence Measurement
This protocol describes the use of a Pulse Amplitude Modulation (PAM) fluorometer to assess the efficiency of Photosystem II (PSII).
-
Plant Material: The same leaves used for gas exchange measurements or similarly treated leaves.
-
Instrumentation: A portable PAM fluorometer (e.g., MINI-PAM, FluorPen).
-
Procedure:
-
Dark Adaptation: Dark-adapt the leaves for at least 20-30 minutes using leaf clips. This allows for the complete oxidation of the PSII reaction centers.[9]
-
Measurement of F₀ and Fₘ:
-
Calculation of Maximum Quantum Yield of PSII (Fᵥ/Fₘ): Calculate Fᵥ/Fₘ using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.
-
Light-Adapted Measurements (Optional): To assess the effective quantum yield of PSII (ΦPSII) and non-photochemical quenching (NPQ), expose the leaf to actinic light and apply saturating pulses at steady-state photosynthesis.
-
Replication: Perform measurements on 3-5 leaves per plant and 3-5 plants per treatment.
-
Quantification of Photosynthetic Pigments
This protocol outlines the spectrophotometric determination of chlorophyll a, chlorophyll b, and total carotenoids.
-
Plant Material: 0.1 g of fresh leaf tissue from control and treated plants.
-
Reagents: 80% (v/v) acetone (B3395972), quartz sand.
-
Equipment: Spectrophotometer, centrifuge, mortar and pestle.
-
Procedure:
-
Extraction: Homogenize the leaf tissue in a mortar and pestle with a small amount of quartz sand and 10 mL of 80% acetone. Perform this step under dim light to prevent pigment degradation.
-
Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 5000 x g for 10 minutes.
-
Spectrophotometric Measurement: Transfer the supernatant to a clean cuvette and measure the absorbance at 663 nm, 645 nm, and 470 nm. Use 80% acetone as a blank.
-
Calculation: Calculate the pigment concentrations using the following equations (for 80% acetone):
-
Chlorophyll a (mg/g FW) = [12.7(A₆₆₃) - 2.69(A₆₄₅)] × V / (1000 × W)
-
Chlorophyll b (mg/g FW) = [22.9(A₆₄₅) - 4.68(A₆₆₃)] × V / (1000 × W)
-
Total Chlorophyll (mg/g FW) = [20.2(A₆₄₅) + 8.02(A₆₆₃)] × V / (1000 × W)
-
Total Carotenoids (µg/g FW) = [1000(A₄₇₀) - 1.82(Chl a) - 85.02(Chl b)] / 198
-
Where: A = absorbance at the respective wavelength, V = final volume of the extract (mL), and W = fresh weight of the tissue (g).
-
-
Assessment of Oxidative Stress
3.1. Malondialdehyde (MDA) Assay (Lipid Peroxidation)
-
Plant Material: 0.5 g of fresh leaf or root tissue.
-
Reagents: 0.1% (w/v) Trichloroacetic acid (TCA), 20% (w/v) TCA, 0.5% (w/v) Thiobarbituric acid (TBA) in 20% TCA.
-
Procedure:
-
Homogenize the tissue in 5 mL of 0.1% TCA and centrifuge at 10,000 x g for 15 minutes.
-
Mix 1 mL of the supernatant with 4 mL of 0.5% TBA in 20% TCA.
-
Heat the mixture at 95°C for 30 minutes, then quickly cool on ice.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm.
-
Calculate the MDA concentration using the extinction coefficient of 155 mM⁻¹ cm⁻¹.
-
3.2. Antioxidant Enzyme Assays
-
Enzyme Extraction: Homogenize 0.5 g of plant tissue in 5 mL of ice-cold 50 mM potassium phosphate (B84403) buffer (pH 7.0) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (B124986) (PVP). Centrifuge at 12,000 x g for 20 minutes at 4°C. Use the supernatant for the following assays.
-
Superoxide Dismutase (SOD; EC 1.15.1.1) Activity:
-
The assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).
-
The reaction mixture contains 50 mM potassium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 0.1 mM EDTA, 2 µM riboflavin, and the enzyme extract.
-
The reaction is initiated by placing the tubes under fluorescent light for 15 minutes.
-
The absorbance is read at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.[4]
-
-
Catalase (CAT; EC 1.11.1.6) Activity:
-
The assay is based on monitoring the decomposition of H₂O₂.
-
The reaction mixture contains 50 mM potassium phosphate buffer (pH 7.0), 12.5 mM H₂O₂, and the enzyme extract.
-
The decrease in absorbance is monitored at 240 nm for 1 minute.
-
The activity is calculated using the extinction coefficient of H₂O₂ (40 mM⁻¹ cm⁻¹).[4][11]
-
-
Ascorbate Peroxidase (APX; EC 1.11.1.11) Activity:
-
The assay measures the decrease in absorbance due to the oxidation of ascorbate.
-
The reaction mixture contains 50 mM potassium phosphate buffer (pH 7.0), 0.5 mM ascorbate, 0.1 mM H₂O₂, and the enzyme extract.
-
The decrease in absorbance is monitored at 290 nm for 1 minute.
-
The activity is calculated using the extinction coefficient of ascorbate (2.8 mM⁻¹ cm⁻¹).[5][11]
-
Phytohormone Analysis
-
Plant Material: 1 g of fresh plant tissue, frozen in liquid nitrogen and stored at -80°C.
-
Methodology: Quantification of phytohormones such as abscisic acid (ABA), gibberellins (B7789140) (GAs), salicylic (B10762653) acid (SA), and jasmonic acid (JA) is typically performed using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for high sensitivity and specificity. The extraction and purification protocols are specific to the hormone class and the instrumentation used. It is recommended to follow established protocols or use commercially available kits.
Signaling Pathways and Experimental Workflows
Tebuconazole's Impact on Gibberellin and Abscisic Acid Signaling
Tebuconazole, as a triazole fungicide, is known to inhibit the biosynthesis of gibberellins (GAs), which are crucial for plant growth and development, particularly stem elongation. This inhibition often leads to a dwarfing phenotype. Conversely, tebuconazole treatment can lead to an accumulation of abscisic acid (ABA), a key hormone in stress responses.
Experimental Workflow for Assessing Tebuconazole's Physiological Impact
The following diagram illustrates a logical workflow for a comprehensive study on the physiological effects of tebuconazole on plants.
Tebuconazole and Plant Defense Signaling Crosstalk
While direct evidence is still emerging, tebuconazole's induction of ABA and its impact on oxidative stress suggest a potential modulation of the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are central to plant defense. The balance between SA (typically defending against biotrophic pathogens) and JA (often associated with defense against necrotrophic pathogens and insects) is critical. Tebuconazole-induced stress may prime the plant's defense responses through these pathways.[12][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Toxic effects of the fungicide tebuconazole on the root system of fusarium-infected wheat plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Plant responses to stresses: Role of ascorbate peroxidase in the antioxidant protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. licor.cn [licor.cn]
- 8. agron.iastate.edu [agron.iastate.edu]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salicylic Acid Suppresses Jasmonic Acid Signaling Downstream of SCFCOI1-JAZ by Targeting GCC Promoter Motifs via Transcription Factor ORA59 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Jasmonates and salicylic acid: Evolution of defense hormones in land plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Studying the Effects of Tebuconazole on Non-Target Soil Fauna
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for designing and conducting experiments to evaluate the ecotoxicological effects of the fungicide tebuconazole (B1682727) on representative non-target soil fauna. The included protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) to ensure data reliability and comparability.
Introduction
Tebuconazole is a broad-spectrum triazole fungicide widely used in agriculture to control fungal pathogens.[1] Its persistence in soil raises concerns about its potential impact on non-target organisms that are vital for soil health and ecosystem functioning.[2] This document outlines detailed experimental protocols to assess the effects of tebuconazole on three key groups of non-target soil fauna: earthworms, collembola (springtails), and predatory mites. The protocols cover endpoints such as mortality, reproduction, and growth, providing a robust framework for environmental risk assessment.
Recent studies have indicated that tebuconazole can induce a range of adverse effects in soil invertebrates, including neurotoxicity, immunotoxicity, and oxidative stress.[3] Furthermore, it has been shown to disrupt metabolic pathways, such as the AMP pathway, which is linked to reproduction in earthworms.[4] The mitogen-activated protein kinase (MAPK) signaling pathway has also been identified as a key cascade affected by tebuconazole exposure.[3]
Data Presentation: Quantitative Effects of Tebuconazole
The following tables summarize the lethal and sublethal effects of tebuconazole on various non-target soil fauna as reported in the scientific literature.
Table 1: Effects of Tebuconazole on Earthworms (Eisenia fetida)
| Endpoint | Value | Exposure Duration | Soil Type | Reference |
| LC50 | 287 mg/kg | 14 days | Artificial Soil | [5] |
| LC50 (Contact Filter Paper) | 5.7 µg/cm² | 48 hours | Filter Paper | [5] |
| Reproduction (IC10) | 133 mg/kg | 56 days | Not Specified | [6] |
Table 2: Effects of Tebuconazole on Earthworms (Dendrobaena veneta)
| Endpoint | Concentration | Effect | Reference |
| Hatching Delay | 25 mg/kg | 6 days | [2] |
| 50 mg/kg | 8 days | [2] | |
| 100 mg/kg | 15.5 days | [2] | |
| Juvenile Body Mass Reduction | 50 mg/kg | 15.96% | [2] |
| 100 mg/kg | 27.37% | [2] |
Table 3: Effects of Tebuconazole on Collembola (Folsomia candida)
| Endpoint | Value | Exposure Duration | Soil Type | Reference |
| Reproduction (EC10) | Not specified | Not specified | Not specified | |
| Reproduction (EC50) | Not specified | Not specified | Not specified |
Note: Data for Collembola and predatory mites are less abundant in the public literature for tebuconazole specifically. The provided protocols will enable the generation of such crucial data.
Experimental Protocols
Detailed methodologies for assessing the effects of tebuconazole on earthworms, collembola, and predatory mites are provided below. These protocols are adapted from the respective OECD guidelines for testing of chemicals.
Earthworm Reproduction Test (adapted from OECD Guideline 222)[8][9][10][11]
Objective: To assess the effects of tebuconazole on the reproduction and mortality of the earthworm Eisenia fetida.
Test Organisms: Adult Eisenia fetida (with clitellum), 2 to 12 months old, weighing 250-600 mg.
Experimental Workflow:
Methodology:
-
Test Substance Preparation: Prepare a range of at least five concentrations of tebuconazole in artificial soil. A solvent carrier (e.g., acetone) may be used for insoluble substances, with a solvent control group included.
-
Test Setup: Use glass containers with a capacity of 1-2 liters, filled with 500 g (dry weight) of the treated or control soil. For each concentration and the control, at least four replicates are recommended.
-
Exposure: Introduce 10 adult earthworms into each test vessel. The vessels are covered with perforated lids to allow for gas exchange and kept in a controlled environment at 20 ± 2°C with a 16L:8D photoperiod.
-
Feeding: Feed the earthworms weekly with an appropriate amount of food (e.g., oat flakes).
-
Endpoints (Day 28): After 28 days, assess the mortality and any behavioral or morphological abnormalities of the adult worms. The worms are then removed, washed, and their individual weights are recorded.
-
Reproduction Assessment (Day 56): The soil from which the adults were removed is incubated for another 28 days under the same conditions to allow for the hatching of cocoons. At the end of this period, the soil is carefully hand-sorted or heat-extracted to count the number of juvenile worms.
-
Data Analysis: Determine the No Observed Effect Concentration (NOEC), and calculate the LCx (lethal concentration for x% of the population) for mortality and ECx (effective concentration for x% effect) for reproduction using appropriate statistical models.
Collembolan Reproduction Test (adapted from OECD Guideline 232)[7][12][13][14]
Objective: To assess the effects of tebuconazole on the reproduction and survival of the springtail Folsomia candida.
Test Organisms: Synchronized juvenile Folsomia candida, 9-12 days old.
Experimental Workflow:
Methodology:
-
Test Substance Preparation: Prepare a geometric series of at least five concentrations of tebuconazole in artificial soil.
-
Test Setup: Use small glass vessels containing 30 g of moist artificial soil. Use at least four replicates per concentration and eight for the control.
-
Exposure: Add 10 synchronized, 9-12 day old juvenile Folsomia candida to each vessel. The vessels are loosely covered and incubated at 20 ± 2°C with a 12L:12D photoperiod.
-
Feeding: Provide a small amount of granulated dry yeast as food at the start of the test and replenish as needed.
-
Termination and Extraction: After 28 days, the contents of each vessel are flooded with water. A few drops of a dark-colored ink can be added to improve the visibility of the white collembolans. The floating collembolans (adults and juveniles) are photographed or counted directly.
-
Data Analysis: Determine the LCx for adult mortality and the ECx for the number of juveniles produced. A NOEC can also be determined.
Predatory Mite Reproduction Test (adapted from OECD Guideline 226)[15][16][17][18]
Objective: To assess the effects of tebuconazole on the reproduction of the predatory soil mite Hypoaspis aculeifer.
Test Organisms: Adult female Hypoaspis aculeifer, 28-35 days old.
Experimental Workflow:
Methodology:
-
Test Substance Preparation: Prepare at least five concentrations of tebuconazole mixed into artificial soil.
-
Test Setup: Use small test vessels containing 20 g of the treated or control soil. Use at least four replicates for each test concentration and eight for the control.
-
Exposure: Introduce 10 synchronized adult female mites into each test vessel. The vessels are covered with perforated lids and incubated in darkness at 20 ± 2°C.
-
Feeding: Provide a food source for the mites, such as cheese mites (Tyrophagus putrescentiae) or another suitable prey, at the start of the test and after 7 days.
-
Termination and Extraction: After 14 days, the mites (adults and juveniles) are extracted from the soil using a temperature gradient extractor.
-
Counting: The extracted mites are collected in a liquid (e.g., 70% ethanol) and counted under a stereomicroscope.
-
Data Analysis: Determine the ECx for the number of juveniles produced per surviving female. A NOEC can also be determined.
Signaling Pathways Potentially Affected by Tebuconazole
Tebuconazole exposure in non-target soil fauna can lead to a cascade of molecular events, ultimately resulting in observable toxic effects. The following diagrams illustrate some of the key signaling pathways that are likely to be involved.
Oxidative Stress Pathway
Tebuconazole can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This, in turn, can trigger cellular defense mechanisms or, if overwhelmed, lead to cellular damage.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a crucial signaling cascade involved in cellular responses to stress. Tebuconazole has been shown to activate this pathway in earthworms, potentially leading to adverse outcomes.
Neurotoxicity and Immunotoxicity Pathways
Tebuconazole exposure can also lead to neurotoxic and immunotoxic effects in soil invertebrates.
Conclusion
The experimental designs and protocols detailed in this document provide a standardized and robust framework for assessing the ecotoxicological risks of tebuconazole to non-target soil fauna. By employing these methods, researchers can generate high-quality, comparable data that will contribute to a more comprehensive understanding of the environmental impact of this widely used fungicide and inform regulatory decisions. The investigation of the underlying signaling pathways will further elucidate the mechanisms of toxicity and aid in the development of more targeted and sensitive biomarkers for ecotoxicological monitoring.
References
- 1. Reproduction Test with Springtails (Collembola) | Ecotox Centre [ecotoxcentre.ch]
- 2. mdpi.com [mdpi.com]
- 3. Potential neurotoxicity, immunotoxicity, and carcinogenicity induced by metribuzin and tebuconazole exposure in earthworms (Eisenia fetida) revealed by transcriptome analysis [pubmed.ncbi.nlm.nih.gov]
- 4. boerenlandvogels.nl [boerenlandvogels.nl]
- 5. Impact of Tebuconazole On the Development and Symbiotic Microbial Communities of Pardosa Pseudoannulata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review on toxicological mechanisms and transformation products of tebuconazole: Insights on pesticide management - PubMed [pubmed.ncbi.nlm.nih.gov]
Tebuconazole in Integrated Pest Management (IPM): Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of tebuconazole's use in Integrated Pest Management (IPM) research. This document includes detailed protocols for key experiments, quantitative data on efficacy and non-target effects, and visual representations of critical pathways and workflows to support research and development efforts.
Mechanism of Action
Tebuconazole (B1682727) is a triazole fungicide that acts as a demethylation inhibitor (DMI).[1] It specifically inhibits the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[2][3] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors, altering membrane permeability and ultimately inhibiting fungal growth.[2] This systemic fungicide is absorbed by plants and translocated within their tissues, providing both preventative and curative action against a broad spectrum of fungal pathogens.[2][3][4][5]
Mechanism of action of tebuconazole in inhibiting fungal growth.
Application in IPM
Tebuconazole is a valuable tool in IPM programs due to its systemic properties and broad-spectrum efficacy.[3][4][5] It can be applied through various methods, including foliar sprays, seed treatments, and soil drenches, offering flexibility for different cropping systems and target pathogens.[4][6]
Foliar Application
Foliar sprays are a common method for applying tebuconazole to control diseases on leaves, stems, and fruits.[6]
Table 1: Foliar Application Rates for Selected Crops and Diseases
| Crop | Target Disease(s) | Application Rate | Water Volume | Pre-Harvest Interval (PHI) |
| Wheat | Leaf Rust, Stripe Rust, Septoria Nodorum Blotch, Yellow Leaf Spot | 145 - 290 mL/ha | Ground: min. 50 L/ha, Aerial: min. 10 L/ha | 5 weeks |
| Barley | Net Blotch, Spot Blotch, Scald, Rusts, Septoria, Powdery Mildew | 290 - 440 mL/ha | - | 36 days |
| Peanuts | Early and Late Leaf Spot, Rust, Net Blotch | 175 - 290 mL/ha | Ground: min. 100 L/ha, Aerial: min. 30 L/ha | 3 weeks |
| Green Beans | Rust | 350 mL/ha | - | 3 days |
| Peas | Powdery Mildew | 145 mL/ha | Ground: min. 50 L/ha, Aerial: min. 10 L/ha | - |
| Lettuce | Sclerotinia Rot | 350 mL/ha | - | 5 weeks |
| Onions | White Root Rot | 1.45 mL/100m of row | - | - |
| Papaw | Black Spot | 290 mL/ha | - | 3 days |
| Corn (Sweet, Field, Popcorn) | Rust | 4 fl. oz./acre | Ground: min. 10 gal/acre, Aerial: min. 5 gal/acre | Sweet Corn: 19 days, Field/Popcorn: 21-36 days |
| Fruiting Vegetables (Eggplant, Pepper, Tomato) | Early Blight | 8 fl. oz./acre | - | 7 days |
Note: Application rates and PHIs may vary depending on the specific product formulation and local regulations. Always consult the product label for detailed instructions.[2][3][4]
Seed Treatment
Tebuconazole seed treatments are effective in controlling seed-borne and soil-borne pathogens, protecting seedlings during the critical early growth stages.[6][7]
Table 2: Seed Treatment Application Rates
| Crop | Target Disease(s) | Application Rate |
| Wheat | Loose Smut, Flag Smut | 0.2 kg / 10 kg of seed |
| Groundnut | Collar Rot, Root Rot, Stem Rot | 0.2 - 0.25 kg / 10 kg of seed |
| Wheat, Barley, Oats | Bunt, Smuts | 100 mL / 100 kg of seed |
Note: Ensure uniform coating of the seed with the fungicide.[7] Treated seed must not be used for food, feed, or oil purposes.[2][8]
Soil Drench
Soil drench applications target soil-borne pathogens in the root zone.[6] This method is particularly useful in nursery settings and for high-value horticultural crops.[6]
Experimental Protocols
Protocol for In Vitro Fungicide Efficacy Testing
This protocol is adapted from standard methodologies for assessing the efficacy of fungicides against fungal pathogens.[9][10]
Objective: To determine the half-maximal effective concentration (EC50) of tebuconazole against a target fungal pathogen.
Materials:
-
Pure culture of the target fungal pathogen
-
Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium
-
Tebuconazole stock solution (analytical grade, of known concentration)
-
Sterile petri dishes (90 mm)
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Incubator
-
Calipers or ruler
Procedure:
-
Prepare Fungicide-Amended Media: a. Prepare a serial dilution of the tebuconazole stock solution to achieve a range of desired final concentrations in the agar (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). b. Autoclave the PDA medium and cool it to 45-50°C in a water bath. c. Add the appropriate volume of each tebuconazole dilution to individual flasks of molten PDA to achieve the target concentrations. Also, prepare a control set of plates with no tebuconazole. d. Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: a. From an actively growing culture of the target fungus, cut 5 mm mycelial plugs from the leading edge of the colony using a sterile cork borer. b. Place one mycelial plug in the center of each fungicide-amended and control plate.
-
Incubation: a. Incubate the plates at the optimal temperature for the growth of the target fungus (typically 20-25°C) in the dark.
-
Data Collection and Analysis: a. Measure the colony diameter (in two perpendicular directions) of the fungal growth on each plate daily or at the end of a pre-determined incubation period (e.g., 7 days). b. Calculate the average colony diameter for each treatment and the control. c. Determine the percentage of mycelial growth inhibition for each tebuconazole concentration using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average colony diameter of the control and T is the average colony diameter of the treatment. d. Use probit analysis or other appropriate statistical software to calculate the EC50 value, which is the concentration of tebuconazole that inhibits fungal growth by 50%.
Workflow for in vitro fungicide efficacy testing.
Protocol for Assessing the Impact of Tebuconazole on Soil Microbial Communities
This protocol provides a framework for evaluating the non-target effects of tebuconazole on soil microorganisms.[11][12][13][14]
Objective: To assess changes in soil microbial biomass, diversity, and enzyme activity following tebuconazole application.
Materials:
-
Soil samples from the target field or microcosm setup
-
Tebuconazole formulation
-
Microcosm containers (if applicable)
-
Equipment for soil respiration measurement (e.g., infrared gas analyzer)
-
Kits for soil DNA extraction and enzyme assays (e.g., dehydrogenase, phosphatase, urease)
-
Next-generation sequencing (NGS) platform for microbial community analysis (e.g., 16S rRNA for bacteria, ITS for fungi)
Procedure:
-
Experimental Setup: a. Field Study: Designate treated and untreated (control) plots in a randomized block design. Apply tebuconazole at the recommended field rate. b. Microcosm Study: Collect soil and sieve it to remove large debris. Place a known amount of soil into each microcosm container. Apply tebuconazole at different concentrations (e.g., 1x, 5x, 10x the recommended rate) and include an untreated control.
-
Sampling: a. Collect soil samples from both treated and control plots/microcosms at specified time intervals (e.g., 0, 7, 14, 30, 60 days post-application).
-
Analysis: a. Soil Respiration: Measure CO2 evolution from the soil samples to assess overall microbial activity. b. Enzyme Activity: Perform assays for key soil enzymes involved in nutrient cycling. Increasing the concentration of fungicides can significantly reduce the activities of alkaline phosphatase, neutral phosphatase, acid phosphatase, dehydrogenase, and urease.[12] c. Microbial Community Structure: i. Extract total DNA from the soil samples. ii. Amplify the 16S rRNA gene (for bacteria) and the ITS region (for fungi) using PCR with appropriate primers. iii. Sequence the amplicons using an NGS platform. iv. Analyze the sequencing data to determine changes in microbial diversity (alpha and beta diversity) and community composition.
-
Data Interpretation: a. Statistically compare the results from the tebuconazole-treated samples to the control samples to determine the significance of any observed changes.
Resistance Management
The repeated use of tebuconazole and other DMI fungicides can lead to the development of resistance in fungal populations.[15] Therefore, it is crucial to implement resistance management strategies as part of an IPM program.
Key Strategies:
-
Rotation and Tank Mixing: Rotate or tank-mix tebuconazole with fungicides from different FRAC (Fungicide Resistance Action Committee) groups with different modes of action.[15]
-
Limiting Applications: Do not apply more than the recommended number of consecutive or total applications per season. For example, in peanuts, it is recommended to apply no more than 3 consecutive sprays of a DMI fungicide before switching to a non-DMI fungicide, with a maximum of 5 DMI sprays per season.[4]
-
Using Labeled Rates: Always use the recommended application rates. Using lower rates can contribute to the selection of less sensitive fungal strains.
-
Integrated Approach: Combine fungicide applications with other IPM tactics such as crop rotation, use of resistant varieties, and sanitation.
Logical relationships in tebuconazole resistance management.
Protocol for Monitoring Tebuconazole Resistance
This protocol outlines a method for monitoring the sensitivity of fungal populations to tebuconazole.[16][17]
Objective: To determine the baseline sensitivity and monitor for shifts in the EC50 values of a target fungal population to tebuconazole over time.
Procedure:
-
Isolate Collection: Collect a representative sample of isolates of the target fungal pathogen from different fields and regions before and during the growing season.
-
In Vitro Sensitivity Assay: a. For each isolate, perform the in vitro fungicide efficacy test as described in Protocol 3.1 to determine its EC50 value for tebuconazole.
-
Data Analysis: a. Establish a baseline sensitivity distribution from a population of isolates that have not been exposed to tebuconazole. b. Compare the EC50 values of isolates collected over time to the baseline distribution. A significant shift towards higher EC50 values indicates a decrease in sensitivity and the potential development of resistance. c. The frequency distribution of EC50 values should ideally follow a unimodal curve. The emergence of a bimodal distribution or a significant skew towards higher EC50 values can be an early indicator of resistance.[16]
Ecotoxicological Profile
While tebuconazole is effective against fungal pathogens, it is important to consider its potential impact on non-target organisms as part of an IPM risk assessment.
Table 3: Toxicity of Tebuconazole to Selected Non-Target Organisms
| Organism | Species | Endpoint | Value (mg/L) | Exposure Time |
| Aquatic Invertebrate | Daphnia magna | EC50 | 2.37 | 24-48 hours |
| Aquatic Invertebrate | Thamnocephalus platyurus | EC50 | 0.115 | 24 hours |
| Aquatic Plant | Spirodela polyrhiza | EC50 | 2.204 | 72 hours |
| Fish | Chelon auratus (Golden grey mullet) | LC50 | 1.13 | 96 hours |
| Soil Oligochaete | Enchytraeus crypticus | EC50 (reproduction) | 41 mg/kg soil | - |
EC50: The concentration that causes a specified effect in 50% of the test population. LC50: The concentration that is lethal to 50% of the test population.[18][19][20]
Studies have shown that tebuconazole can have sublethal effects on some beneficial arthropods. For example, while it may not significantly increase the mortality of the wolf spider Pardosa pseudoannulata, it can lead to a decrease in body weight and disrupt its symbiotic microbial community.[21]
Tank Mixing and Compatibility
Tebuconazole is often tank-mixed with other pesticides to broaden the spectrum of control and manage resistance.[6] However, it is essential to ensure the physical and chemical compatibility of the mixture.
Protocol for Jar Test for Tank Mix Compatibility: [22][23][24]
-
Use a clear glass jar with a lid.
-
Fill the jar with water from the intended source to a volume proportional to the intended spray volume per acre.
-
Add the components in the correct mixing order (generally, water-soluble packaging, wettable powders, water-dispersible granules, liquid flowables, emulsifiable concentrates, and then adjuvants).
-
Add each component in proportion to its labeled rate.
-
Cap the jar and invert it 10-15 times to mix.
-
Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility, such as separation, precipitation, or clumping.
-
If the mixture remains uniform or can be easily remixed, it is considered physically compatible.
Common Tank Mix Partners:
-
Azoxystrobin: Provides a dual-mode of action for resistance management.[6]
-
Trifloxystrobin: Offers broad-spectrum control of foliar and fruit diseases.[6]
-
Propiconazole: A synergistic triazole combination for rust and blotch control.[6]
-
Fluopyram: Enhances action on fruit and vegetable fungal diseases.[6]
-
Imidacloprid: A combined insecticide and fungicide for seed or soil use.[6]
Always consult the product labels for specific tank mixing instructions and restrictions.[23]
References
- 1. solutionsstores.com [solutionsstores.com]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. Product Information | LabelSDS [labelsds.com]
- 4. genfarm.com.au [genfarm.com.au]
- 5. vikingcropproduction.com [vikingcropproduction.com]
- 6. pomais.com [pomais.com]
- 7. raccolto.in [raccolto.in]
- 8. 4farmers.com.au [4farmers.com.au]
- 9. ifyber.com [ifyber.com]
- 10. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Effect of fungicides on soil respiration, microbial community, and enzyme activity: A global meta-analysis (1975-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. redeagleinternational.com [redeagleinternational.com]
- 16. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of fungicide resistance to fludioxonil and tebuconazole in Fusarium pseudograminearum, the causal agent of Fusarium crown rot in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Toxicity of fungicides to terrestrial non-target fauna - Formulated products versus active ingredients (azoxystrobin, cyproconazole, prothioconazole, tebuconazole) - A case study with Enchytraeus crypticus (Oligochaeta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Multiple Assays on Non-Target Organisms to Determine the Risk of Acute Environmental Toxicity in Tebuconazole-Based Fungicides Widely Used in the Black Sea Coastal Area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Impact of Tebuconazole On the Development and Symbiotic Microbial Communities of Pardosa Pseudoannulata - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Product Information | LabelSDS [labelsds.com]
- 23. Product Information | LabelSDS [labelsds.com]
- 24. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
Application Notes and Protocols for Developing a Bioassay for Tebuconazole Activity Against Specific Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebuconazole (B1682727) is a broad-spectrum triazole fungicide widely employed in agriculture to control a variety of fungal pathogens.[1][2] Its fungicidal and fungistatic activity stems from the inhibition of the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane.[3][4] Tebuconazole specifically targets the lanosterol (B1674476) 14α-demethylase enzyme (CYP51), which is essential for converting lanosterol to ergosterol.[1] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting cell membrane integrity and inhibiting fungal growth.[1]
These application notes provide a detailed protocol for developing a robust and reproducible bioassay to determine the in vitro activity of tebuconazole against specific fungal strains. The primary methods described are the mycelial growth inhibition assay on solid medium and the broth microdilution assay in liquid medium. These assays are fundamental for determining the effective concentration of tebuconazole that inhibits 50% of fungal growth (EC50), a key parameter in assessing its antifungal efficacy. The protocols are designed to be adaptable for various fungal species, including common plant pathogens such as Fusarium graminearum and Aspergillus species.
Mechanism of Action of Tebuconazole
Tebuconazole's mode of action is the disruption of fungal cell membrane synthesis through the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a key component of the ergosterol biosynthesis pathway.
Experimental Protocols
Protocol 1: Mycelial Growth Inhibition Assay (Solid Medium)
This protocol is adapted from methodologies used to determine the EC50 of tebuconazole against filamentous fungi like Fusarium graminearum.[5]
1. Materials:
-
Tebuconazole (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) for stock solution preparation
-
Potato Dextrose Agar (PDA)
-
Petri dishes (90 mm)
-
Sterile cork borer (5-7 mm diameter)
-
Fungal strain(s) of interest (e.g., Fusarium graminearum, Aspergillus flavus)
-
Incubator
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Parafilm
2. Methods:
a. Preparation of Tebuconazole Stock Solution:
-
Prepare a 10 mg/mL stock solution of tebuconazole by dissolving it in DMSO or acetone.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Prepare serial dilutions from the stock solution to be used for amending the growth medium.
b. Preparation of Fungicide-Amended Media:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Cool the autoclaved PDA to 50-55°C in a water bath.
-
Add the appropriate volume of tebuconazole stock solution or its dilutions to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, and 100 µg/mL).[6] An equal volume of the solvent (DMSO or acetone) should be added to the control plates.
-
Gently swirl the flasks to ensure thorough mixing.
-
Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.
c. Inoculation:
-
Culture the fungal strain on a fresh PDA plate for 3-5 days at 25°C, or until the colony has reached a suitable size.
-
Using a sterile cork borer, take a mycelial plug (5-7 mm in diameter) from the actively growing edge of the fungal colony.
-
Place the mycelial plug, mycelium-side down, onto the center of each fungicide-amended and control PDA plate.
d. Incubation and Data Collection:
-
Seal the Petri dishes with Parafilm and incubate them at 25°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate has reached approximately 80% of the plate diameter.
-
Calculate the average colony diameter for each concentration.
-
Determine the percentage of mycelial growth inhibition for each tebuconazole concentration relative to the control using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony on the control plate and DT is the average diameter of the fungal colony on the tebuconazole-treated plate.
-
-
e. Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the tebuconazole concentration.
-
Use regression analysis to determine the EC50 value, which is the concentration of tebuconazole that causes a 50% reduction in mycelial growth.
Protocol 2: Broth Microdilution Assay (Liquid Medium)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 for filamentous fungi and can be adapted for tebuconazole.[7][8]
1. Materials:
-
Tebuconazole (analytical grade)
-
DMSO for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal strain(s) of interest
-
Spectrophotometer or hemocytometer
-
Incubator
-
Sterile distilled water
-
Micropipettes and sterile multichannel pipettes
-
Sterile pipette tips
2. Methods:
a. Preparation of Tebuconazole Solutions:
-
Prepare a stock solution of tebuconazole in DMSO.
-
Prepare serial twofold dilutions of tebuconazole in RPMI-1640 medium in a separate 96-well plate to serve as the drug dilution plate. The final concentrations should typically range from 0.0313 to 16 µg/mL.[7]
b. Preparation of Fungal Inoculum:
-
Grow the fungal strain on PDA plates for 5-7 days to encourage sporulation.
-
Harvest the conidia by flooding the plate with sterile saline (0.85%) containing a wetting agent like Tween 80 (0.05%) and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer (by measuring optical density) or a hemocytometer.[7]
c. Assay Procedure:
-
Add 100 µL of the standardized fungal inoculum to each well of a new 96-well microtiter plate.
-
Transfer 100 µL of the corresponding tebuconazole dilutions from the drug dilution plate to the inoculated plate, resulting in a final volume of 200 µL per well.
-
Include a growth control well (inoculum without tebuconazole) and a sterility control well (medium only).
d. Incubation and Reading:
-
Incubate the microtiter plates at 35°C for 48-72 hours.[7]
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of tebuconazole that causes a complete inhibition of visible growth. For some fungicides, a significant reduction (e.g., ≥50%) in turbidity compared to the growth control is used as the endpoint.[9]
e. Data Analysis:
-
The MIC values are recorded for each fungal strain.
-
The EC50 can also be determined by measuring the optical density of each well and calculating the percentage of growth inhibition at each concentration.
Data Presentation
The quantitative data obtained from the bioassays should be summarized in a clear and structured table to facilitate easy comparison of tebuconazole's activity against different fungal strains.
| Fungal Strain | Assay Method | EC50 (µg/mL) | 95% Confidence Interval | R² |
| Fusarium graminearum A | Mycelial Growth | 0.35 | 0.31 - 0.39 | 0.98 |
| Fusarium graminearum B | Mycelial Growth | 1.89 | 1.75 - 2.03 | 0.96 |
| Aspergillus flavus C | Mycelial Growth | 0.52 | 0.48 - 0.56 | 0.99 |
| Aspergillus niger D | Mycelial Growth | 0.78 | 0.71 - 0.85 | 0.97 |
| Fusarium oxysporum E | Broth Microdilution | 0.41 | - | - |
| Candida albicans F | Broth Microdilution | >16 | - | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Troubleshooting
-
No Fungal Growth in Control: Check the viability of the fungal culture, incubator temperature, and media preparation.
-
Contamination: Ensure aseptic techniques are strictly followed during all steps.
-
Inconsistent Results: Verify the accuracy of tebuconazole dilutions and the standardization of the fungal inoculum.
-
Precipitation of Tebuconazole in Media: Ensure the solvent concentration in the final medium is low (typically <1%) and that the tebuconazole is fully dissolved in the stock solution.
By following these detailed protocols, researchers can effectively develop and execute a bioassay to evaluate the antifungal activity of tebuconazole against a wide range of fungal strains, contributing to a better understanding of its efficacy and the potential for resistance development.
References
- 1. benchchem.com [benchchem.com]
- 2. Tebuconazole: A Powerful Fungicide for Crop Protection [agrogreat.com]
- 3. nbinno.com [nbinno.com]
- 4. solutionsstores.com [solutionsstores.com]
- 5. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. In Vitro Activities of Investigational Triazoles against Fusarium Species: Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming tebuconazole solubility issues in laboratory media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to tebuconazole (B1682727) solubility in laboratory media.
Troubleshooting Guide
This guide addresses common problems encountered when preparing tebuconazole solutions for in vitro experiments.
Q1: My tebuconazole powder is not dissolving, even in an organic solvent like DMSO. What should I do?
Possible Causes & Solutions:
-
Insufficient Solvent Volume: The concentration may be too high for the initial volume. Try increasing the amount of solvent.
-
Low-Quality Solvent: Ensure you are using a fresh, anhydrous, high-purity grade solvent (e.g., DMSO, HPLC grade). Water contamination in the solvent can significantly reduce solubility.
-
Inadequate Mixing: Ensure vigorous mixing. Use a vortex mixer or sonication to aid dissolution. Gentle warming (to 37°C) can also help, but be cautious as prolonged heat may degrade the compound.[1]
Q2: The tebuconazole precipitated out of solution when I diluted my DMSO stock into my aqueous cell culture medium. How can I prevent this?
This common issue, known as "precipitation upon dilution," occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where its solubility is much lower.[1]
Troubleshooting Steps:
-
Check Final DMSO Concentration: The final concentration of DMSO in your culture medium should be as low as possible to minimize both precipitation and cellular toxicity. Most cell lines can tolerate 0.5% DMSO, and some up to 1%, but primary cells may be more sensitive.[2] A final concentration of 0.1% DMSO is considered safe for almost all cell types.[2]
-
Use a Serial Dilution Method: Instead of a single, large dilution, perform a series of smaller, stepwise dilutions.[1] This gradually acclimates the tebuconazole to the aqueous environment. For example, dilute your 100% DMSO stock into a small volume of media to create an intermediate dilution before adding it to the final culture volume.
-
Add to Serum-Containing Medium: If your experimental design allows, add the tebuconazole stock to a medium that already contains serum (e.g., Fetal Bovine Serum). Serum proteins can bind to the compound and help keep it in solution.[1][3]
-
Increase Final Volume: Diluting the stock into a larger volume of the final medium can help keep the tebuconazole concentration below its solubility limit.[1]
-
Ensure Proper Mixing: When adding the stock solution, gently agitate or stir the aqueous medium to ensure rapid and even dispersal, preventing localized high concentrations that can trigger precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of tebuconazole?
Tebuconazole has very low water solubility, which is the primary challenge for its use in aqueous laboratory media. Its solubility in water is approximately 32 mg/L at 20°C.[4][5]
Q2: Which organic solvents are best for preparing a tebuconazole stock solution?
Tebuconazole is soluble in a variety of organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for preparing high-concentration stock solutions for in vitro assays.[1][6] Other suitable solvents include methanol, ethanol, acetone, and dichloromethane.[6][7][8]
Q3: How should I prepare a stock solution of tebuconazole?
The recommended procedure is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.[1] This stock solution can then be stored, typically at -20°C or -80°C, and diluted into your aqueous medium just before the experiment.
Q4: Can pH be adjusted to improve tebuconazole solubility?
While pH can influence the solubility of ionizable compounds, tebuconazole is a neutral molecule with a very high pKa (~13.7), meaning it is not easily protonated or deprotonated under typical physiological pH ranges (pH 4-9).[4] Therefore, adjusting the pH of standard laboratory media is unlikely to significantly improve its solubility.
Q5: Are there advanced formulation strategies if standard methods fail?
Yes. For persistent solubility issues, more advanced formulation techniques can be explored, although these require specialized expertise:
-
Use of Co-solvents: Employing a mixture of solvents can sometimes improve solubility.
-
Surfactant-based Formulations: The use of surfactants like Tween 80 can lead to the formation of microemulsions or nanoemulsions, which can significantly enhance the aqueous dispersibility of hydrophobic compounds like tebuconazole.[5][9][10]
Data Presentation
Table 1: Solubility of Tebuconazole in Various Solvents
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 20 | 32 mg/L | [4][11] |
| Dichloromethane | 20 | >200 g/L | [6] |
| Ethyl Acetate | 20 | >250 g/L | [6] |
| Isopropanol | 20 | 100 - 200 g/L | [6] |
| Toluene | 20 | 50 - 100 g/L | [6] |
| Methanol | 25 | >250 g/L | [8] |
| Acetone | 20-25 | High | [7] |
| 2-Butanone | 20-25 | High | [7] |
| Acetonitrile | 20-25 | Moderate | [7] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Tebuconazole Stock Solution in DMSO
Objective: To prepare a high-concentration, sterile stock solution of tebuconazole for use in cell culture experiments.
Materials:
-
Tebuconazole (powder, solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sterile syringe filter (0.22 µm), compatible with DMSO
Methodology:
-
Calculate Required Mass: The molecular weight of tebuconazole is 307.8 g/mol . To prepare 1 mL of a 50 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L × 0.001 L × 307.8 g/mol × 1000 mg/g = 15.39 mg
-
-
Weigh Tebuconazole: In a sterile environment (e.g., a laminar flow hood), accurately weigh 15.39 mg of tebuconazole powder and place it into a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex vigorously until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes.
-
Sterile Filtration (Optional but Recommended): For cell culture applications, it is crucial to ensure the sterility of the stock solution. Draw the solution into a sterile syringe and pass it through a 0.22 µm DMSO-compatible syringe filter into a new sterile vial.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Mechanism of Action and Troubleshooting Workflows
Caption: Tebuconazole's fungicidal mechanism of action.
Caption: Experimental workflow for preparing a working solution.
Caption: Logical guide for troubleshooting precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. Tebuconazole CAS#: 107534-96-3 [m.chemicalbook.com]
- 5. Nanoemulsion Formulations of Fungicide Tebuconazole for Agricultural Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ThermoML:J. Chem. Thermodyn. 2017, 106, 243-255 [trc.nist.gov]
- 8. cipac.org [cipac.org]
- 9. Novel formulation for enhancing efficiency of tebuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 107534-96-3 CAS MSDS (Tebuconazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Optimizing Tebuconazole Spray Application for Uniform Coverage in Research Plots
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving uniform tebuconazole (B1682727) spray coverage in research plots.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. How do I calibrate my research plot sprayer for accurate tebuconazole application?
Accurate calibration is critical for reliable experimental results. A common method is the "1/128th of an acre" method, which simplifies the conversion of ounces collected to gallons per acre.[1]
Experimental Protocol: Sprayer Calibration (1/128th Acre Method) [1]
-
Determine Calibration Distance: Based on your nozzle spacing, find the corresponding calibration distance from a standardized chart. For spacings not listed, you can calculate the distance.
-
Measure and Time Course: Mark the determined distance in your research plot. Drive this course at your intended application speed and record the time taken. Repeat this three times and calculate the average time.
-
Collect Nozzle Output: Park the sprayer and maintain the same engine RPM used during the timed run. For the same average time recorded in step 2, collect the output from a single nozzle.
-
Determine Application Rate: Measure the collected liquid in fluid ounces. The number of ounces collected is equal to the application rate in gallons per acre (GPA).
-
Check Uniformity: Repeat the collection for all nozzles on the boom. The output of each nozzle should be within 10% of the average output. Replace any nozzles that are not.[1][2]
-
Calculate Tank Mix: Once the GPA is determined, you can calculate the amount of tebuconazole and carrier (e.g., water) needed for your total spray area.[3][4]
2. My tebuconazole spray coverage is uneven, resulting in striping in my plots. What are the likely causes and solutions?
Uneven spray coverage, or "striping," is a common issue that can significantly impact experimental outcomes. The primary causes are typically related to boom height, nozzle selection, and pressure.
Troubleshooting Uneven Coverage:
-
Incorrect Boom Height: The most common cause of striping is an incorrect boom height, which prevents proper overlap of the spray patterns. For 110-degree flat-fan nozzles, a 1:1 relationship between nozzle spacing and boom height is often recommended.[5] A general guideline is a boom height of 50 to 55 cm above the target.[6]
-
Worn or Damaged Nozzles: Nozzles wear over time, leading to distorted spray patterns and inconsistent flow rates.
-
Solution: Inspect nozzles regularly for wear and damage. Replace any nozzles that deviate more than 10% from the average flow rate during calibration.[2]
-
-
Inadequate Spray Pressure: Operating at a pressure that is too low for the selected nozzle can result in poor atomization and an unstable spray pattern.
-
Solution: Operate within the nozzle manufacturer's recommended pressure range. Use a reliable pressure gauge mounted on the boom for accurate readings.[6]
-
3. Which type of nozzle is best for achieving uniform coverage with tebuconazole in research plots?
The choice of nozzle significantly impacts droplet size, spray pattern, and ultimately, coverage uniformity.
| Nozzle Type | Droplet Size | Coverage Characteristics | Best For |
| Standard Flat-Fan | Fine to Medium | Can provide high average coverage, but may also have higher unevenness.[7][8] | General broadcast applications where thorough coverage is needed.[9] |
| Air-Induction (AI) | Coarse to Very Coarse | Produce larger, air-filled droplets that reduce drift.[6] They often result in more uniform coverage compared to standard flat-fan nozzles.[7] | Applications where drift reduction is a primary concern, without sacrificing coverage uniformity.[7] |
| Twin-Jet/Dual Fan | Fine to Medium | Can improve coverage on vertical targets and in dense canopies by providing forward and backward spray angles.[2] | Enhancing coverage on complex plant structures.[2] |
| Hollow-Cone | Fine | Produce small droplets and are suitable for applications requiring penetration into the canopy.[9][10] | Insecticide and fungicide applications in denser canopies.[9] |
Note: For fungicides like tebuconazole, nozzles that produce fine to medium droplets are generally recommended to ensure thorough coverage of leaf surfaces.[5][11]
4. Should I be using an adjuvant with my tebuconazole spray solution?
Yes, using an appropriate adjuvant can significantly improve the performance of tebuconazole. Adjuvants can enhance coverage, droplet survival, and penetration of the active ingredient into the plant tissue.[12]
Types of Adjuvants and Their Functions: [13]
| Adjuvant Type | Primary Function |
| Surfactants | Reduce the surface tension of spray droplets, allowing them to spread more evenly over the leaf surface.[13] |
| Oils (Mineral or Seed) | Can improve penetration of the fungicide through the plant's cuticle. High-quality mineral oils are often recommended for systemic fungicides like tebuconazole.[12] |
| Stickers | Help the spray droplets adhere to the leaf surface, reducing runoff and improving rainfastness.[13] |
| Drift Control Agents | Increase the viscosity of the spray solution to produce larger droplets that are less prone to drift. |
For systemic fungicides like tebuconazole, penetrant-type adjuvants can be beneficial.[12] High-quality mineral oils have been shown to provide excellent efficacy and safe delivery of tebuconazole.[12]
5. How do environmental conditions affect my tebuconazole spray application?
Environmental factors can significantly influence the effectiveness of your spray application by affecting droplet behavior and the persistence of tebuconazole.[14][15]
| Environmental Factor | Impact on Spray Application | Recommendations |
| Wind Speed | High winds increase spray drift, leading to off-target application and reduced deposition on the intended plot.[15] | Spray when wind speeds are low, typically between 3 to 10 mph.[2][15] Avoid spraying in calm conditions, as this can indicate a temperature inversion where fine droplets can become trapped and drift.[2] |
| Temperature & Humidity | High temperatures and low humidity cause rapid evaporation of smaller spray droplets, which can reduce the amount of active ingredient reaching the target and increase drift potential.[15] | Ideally, spray in the early morning or late afternoon when temperatures are cooler and humidity is higher.[2] Avoid spraying when temperatures are above 25°C and relative humidity is below 40%.[16] |
| Rainfall | Rain shortly after application can wash the fungicide off the plant surface before it has been absorbed. | Allow the spray to dry on the foliage before rainfall occurs. Check the product label for the specific rainfast period.[2] |
| Sunlight | While tebuconazole is relatively stable in sunlight, prolonged exposure can lead to degradation of some pesticides.[14] | Applying systemic fungicides like tebuconazole in conditions that promote slow drying (e.g., calm, cloudy days) can maximize uptake.[2] |
Visual Guides
Logical Workflow for Troubleshooting Uneven Spray Coverage
Caption: A step-by-step guide to diagnosing and resolving uneven spray coverage in research plots.
Experimental Workflow for Sprayer Calibration
Caption: A procedural diagram outlining the key steps for accurate sprayer calibration.
References
- 1. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 2. When is the Best Time to Apply Fungicides for Foliar Diseases? | Cornell Vegetables [vegetables.cornell.edu]
- 3. plantsciences.tennessee.edu [plantsciences.tennessee.edu]
- 4. extension.uga.edu [extension.uga.edu]
- 5. plantscience.psu.edu [plantscience.psu.edu]
- 6. Calibrating a Plot Sprayer – Sprayers 101 [sprayers101.com]
- 7. Average Degree of Coverage and Coverage Unevenness Coefficient as Parameters for Spraying Quality Assessment [mdpi.com]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. extension.colostate.edu [extension.colostate.edu]
- 10. researchgate.net [researchgate.net]
- 11. Crop Protection Network [cropprotectionnetwork.org]
- 12. agrion.com.au [agrion.com.au]
- 13. omexcanada.com [omexcanada.com]
- 14. researchgate.net [researchgate.net]
- 15. sciencesocieties.org [sciencesocieties.org]
- 16. Best practices in fungicide application - Landscape Ontario [landscapeontario.com]
troubleshooting inconsistent results in tebuconazole efficacy trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in tebuconazole (B1682727) efficacy trials.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for tebuconazole?
A1: Tebuconazole is a triazole fungicide that inhibits the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane.[1][2] It specifically targets and blocks the enzyme C14-demethylase, which is involved in the ergosterol production pathway.[1][3][4] This disruption leads to the accumulation of toxic sterol intermediates and compromises the structural integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[2][3]
Q2: What are the most common reasons for observing inconsistent efficacy with tebuconazole in my experiments?
A2: Inconsistent results in tebuconazole efficacy trials can stem from several factors. The most common include the development of fungicide resistance in the target pathogen, improper application techniques leading to poor coverage, variations in environmental conditions during the trial, and issues with the experimental design or protocol.[5][6]
Q3: Can the formulation of tebuconazole affect trial outcomes?
A3: Yes, the formulation can significantly impact efficacy. For example, nanoemulsion formulations of tebuconazole have been developed to improve its low water solubility, which can affect droplet size and surface tension, potentially leading to better coverage and performance.[7] Always ensure the formulation is appropriate for the intended application method and target.
Q4: How can I determine if the fungal isolate I am working with has developed resistance to tebuconazole?
A4: The most common method is to determine the 50% effective concentration (EC50) value through in vitro mycelial growth inhibition assays.[8][9] A significant increase in the EC50 value compared to a known sensitive or baseline isolate suggests the development of resistance.[8] Molecular techniques can also be used to screen for specific mutations in the CYP51 gene, which are known to confer resistance.[8]
Troubleshooting Guide
This guide addresses specific issues that may lead to inconsistent or unexpected results in your tebuconazole efficacy trials.
Issue 1: Higher than expected EC50 values or complete lack of efficacy.
-
Possible Cause 1: Fungicide Resistance. The target fungal population may have developed resistance to tebuconazole. This is a common issue with azole fungicides.[6]
-
Troubleshooting Steps:
-
Confirm with a Sensitive Standard: Always include a known tebuconazole-sensitive (wild-type) strain in your bioassay as a positive control.
-
Determine Baseline Sensitivity: If not already established, determine the baseline EC50 for your fungal species using a panel of historical or geographically diverse isolates. A significant shift from this baseline indicates potential resistance.[8][9]
-
Molecular Analysis: If resistance is suspected, sequence the CYP51 gene of the fungal isolate to check for known resistance-conferring mutations.[8]
-
-
-
Possible Cause 2: Improper Fungicide Preparation or Storage. The tebuconazole stock solution may have been prepared incorrectly, or the compound may have degraded.
-
Troubleshooting Steps:
-
Verify Stock Concentration: Prepare a fresh stock solution, paying close attention to weighing and dilution calculations. Use a calibrated balance.
-
Check Storage Conditions: Tebuconazole should be stored according to the manufacturer's instructions, typically in a cool, dark, and dry place.
-
Solubility Issues: Ensure tebuconazole is fully dissolved in the solvent before adding it to the growth medium. Precipitated fungicide will not be effective.
-
-
Issue 2: High variability between replicates in in vitro assays.
-
Possible Cause 1: Inconsistent Inoculum. The amount or viability of the fungal inoculum may vary between replicates.
-
Troubleshooting Steps:
-
Standardize Inoculum: For mycelial growth assays, use agar (B569324) plugs of a uniform size taken from the actively growing edge of a fresh culture.[10]
-
Homogenize Spore Suspensions: For spore germination assays, ensure the spore suspension is thoroughly mixed to a uniform concentration before pipetting. Use a hemocytometer or similar device to count spores.
-
-
-
Possible Cause 2: Inaccurate Pipetting or Mixing.
-
Troubleshooting Steps:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated.
-
Consistent Technique: Use consistent pipetting techniques, such as reverse pipetting for viscous solutions, and ensure thorough mixing of the fungicide in the agar medium before pouring plates.[11]
-
-
-
Possible Cause 3: Edge Effects in Microplates. The outer wells of a microplate are more prone to evaporation, which can concentrate the fungicide and affect fungal growth.
Issue 3: Poor or inconsistent disease control in field or greenhouse trials.
-
Possible Cause 1: Inadequate Spray Coverage. The fungicide is not reaching the target plant tissues in sufficient quantities.
-
Troubleshooting Steps:
-
Assess Coverage: Use water-sensitive paper placed at different locations within the plant canopy to visually assess spray deposition.[12][13] The goal is typically around 80-85 droplets per square centimeter for good coverage.[13][14]
-
Adjust Application Parameters: Optimize spray volume, nozzle type, pressure, and travel speed to improve coverage.[15][16] Higher water volumes (e.g., 15-20 gallons per acre for ground applications) generally improve coverage.[16]
-
Consider Adjuvants: If permitted by the product label, the use of a spreader or sticker adjuvant may improve coverage and retention on plant surfaces.
-
-
-
Possible Cause 2: Unfavorable Environmental Conditions. Environmental factors can significantly impact tebuconazole's performance.
-
Troubleshooting Steps:
-
Monitor Weather: Avoid spraying during hot, dry conditions, which can lead to rapid droplet evaporation and drift.[14] High temperatures and water stress can sometimes reduce tebuconazole efficacy.[17]
-
Record Environmental Data: Meticulously record temperature, humidity, and water potential/moisture levels during your trials. This data is crucial for interpreting results, especially when comparing trials conducted at different times or locations.[17]
-
-
-
Possible Cause 3: Incorrect Application Timing. The application may be too early or too late relative to the disease cycle.
-
Troubleshooting Steps:
-
Scout for Disease: Base application timing on regular scouting for disease presence and favorable environmental conditions.[6]
-
Preventative vs. Curative Application: Tebuconazole has both preventative and curative properties.[2] However, its effectiveness is often highest when applied preventatively or in the very early stages of infection.[6] Applying to heavily diseased plants will likely result in poor performance.[12]
-
-
Data Presentation
Table 1: Influence of Environmental Factors on Tebuconazole EC50 (µg/mL) against Fusarium graminearum
| Temperature (°C) | Water Activity (aw) | rac-Tebuconazole | (+)-Tebuconazole | (-)-Tebuconazole |
| 20 | 0.997 | 0.78 | 5.10 | 0.21 |
| 25 | 0.997 | 0.54 | 4.67 | 0.08 |
| 30 | 0.997 | 0.29 | 4.85 | 0.05 |
| 30 | 0.975 | 0.44 | 10.11 | 0.11 |
| 30 | 0.950 | 0.89 | 15.78 | 0.16 |
Data adapted from a study on tebuconazole enantiomers, showing that fungicidal activity is influenced by temperature and water activity, with the (-)-enantiomer being significantly more active.[18]
| Statistic | EC50 Value (µg/mL) |
| Number of Isolates | 165 |
| Mean EC50 | 0.33 ± 0.03 |
| EC50 Range | 0.005 - 2.029 |
This data provides a useful reference for monitoring the emergence of tebuconazole resistance in field populations of F. graminearum.[8][9]
Experimental Protocols
Protocol 1: Determination of EC50 by Mycelial Growth Inhibition
This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of tebuconazole against the mycelial growth of a target fungus.
-
Prepare Tebuconazole Stock Solution: Accurately weigh a precise amount of technical-grade tebuconazole and dissolve it in a suitable solvent (e.g., DMSO or acetone) to create a high-concentration stock solution (e.g., 10,000 µg/mL).
-
Prepare Fungicide-Amended Media: Autoclave your desired growth medium (e.g., Potato Dextrose Agar - PDA) and cool it in a 50-55°C water bath.
-
Serial Dilution: Perform a serial dilution of the tebuconazole stock solution into the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone at the highest concentration used in the treatments.
-
Pour Plates: Dispense the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a uniform mycelial plug (e.g., 5 mm diameter) from the leading edge of an actively growing, non-amended culture of the test fungus. Place the plug, mycelium-side down, in the center of each Petri dish.
-
Incubation: Seal the plates and incubate them in the dark at the optimal growth temperature for the fungus.
-
Data Collection: When the fungal colony in the control plate has reached approximately 70-80% of the plate's diameter, measure the colony diameter of all treatments in two perpendicular directions.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Use probit analysis or non-linear regression to regress percent inhibition against the log of the fungicide concentration to determine the EC50 value.
Protocol 2: Assessment of Fungicide Spray Coverage
This protocol describes the use of water-sensitive paper to evaluate the quality of spray application.
-
Materials: Water-sensitive paper cards, clips or staples, and a method for labeling the cards.
-
Placement of Cards: Before spraying, place water-sensitive paper cards at various locations and orientations within the plant canopy. Secure them to both the upper and lower surfaces of leaves in the top, middle, and bottom sections of the canopy to get a comprehensive assessment.
-
Application: Perform the spray application using water (or the tank mix without the active ingredient if it won't stain the paper) with the exact sprayer settings (nozzles, pressure, speed) you intend to use for the trial.
-
Retrieval: Allow the cards to dry completely before handling to avoid smearing the droplets. Carefully collect the labeled cards from the field.
-
Analysis: Visually examine the cards. The yellow paper turns blue where water droplets have landed. Assess the droplet density (number of drops per cm²) and the percentage of the card's surface that is covered. Compare the coverage between different parts of the plant canopy.
-
Optimization: If coverage is poor (e.g., low droplet density, large uncovered areas), adjust sprayer settings (e.g., increase spray volume, change nozzle type, reduce travel speed) and repeat the assessment until satisfactory coverage is achieved.[12][13][14]
Mandatory Visualizations
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Safe Application of 75% Trifloxystrobin–Tebuconazole as Water-Dispersible Granules in Paddy Based on Residue and Dietary Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crop Protection Network [cropprotectionnetwork.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. How to get the most out of your fungicide sprays - MSU Extension [canr.msu.edu]
- 13. How to Assess Spray Coverage in Vegetable Crops – Sprayers 101 [sprayers101.com]
- 14. Best practices in fungicide application - Landscape Ontario [landscapeontario.com]
- 15. Fungicide Application Coverage in Managing Disease | Crop Science US [cropscience.bayer.us]
- 16. Crop Protection Network [cropprotectionnetwork.org]
- 17. Potential effects of environmental conditions on the efficiency of the antifungal tebuconazole controlling Fusarium verticillioides and Fusarium proliferatum growth rate and fumonisin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Fungicidal Activity of Tebuconazole Enantiomers against Fusarium graminearum and Its Selective Effect on DON Production under Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Tebuconazole (Folicur) Phytotoxicity on Sensitive Plant Species
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals encountering phytotoxicity in sensitive plant species during experiments with Folicur (active ingredient: tebuconazole).
Disclaimer: The information provided herein is based on publicly available research and safety data sheets for fungicide products containing tebuconazole (B1682727). The term "Folicur Plus" was not found to be a distinct product in our search; therefore, this guide focuses on the known phytotoxic effects of tebuconazole, the active ingredient in the "Folicur" line of products.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to Folicur-induced phytotoxicity.
| Question/Issue | Answer/Troubleshooting Steps |
| What are the typical symptoms of Folicur (tebuconazole) phytotoxicity? | Symptoms of phytotoxicity can vary depending on the plant species, growth stage, and application rate. Common symptoms include leaf chlorosis (yellowing), necrosis (tissue death), stunted growth, leaf distortion, and in severe cases, defoliation.[1][2] Interveinal chlorosis is a frequently observed symptom. |
| My plants are showing signs of phytotoxicity after Folicur application. What should I do immediately? | 1. Discontinue Application: Immediately stop any further applications of Folicur to the affected plants. 2. Rinse Foliage: If the application was recent, gently rinse the plant's foliage with clean water to remove any unabsorbed fungicide. 3. Provide Optimal Growing Conditions: Ensure the plants have adequate water, light, and nutrients to support recovery. Avoid any additional stressors like extreme temperatures or water-logging. 4. Monitor New Growth: Observe the new growth for signs of recovery. Phytotoxicity damage is typically localized to the tissues present at the time of application, and new growth should appear healthy. |
| Which plant species are known to be sensitive to tebuconazole? | Sensitivity to tebuconazole can be species-specific. Legumes such as chickpea, pea, and lentil have shown sensitivity.[1] It is crucial to consult the product label for a list of tolerant and sensitive species. If a particular species is not listed, it is highly recommended to conduct a small-scale test on a few plants before treating the entire crop.[2] |
| Can environmental conditions influence the severity of phytotoxicity? | Yes, environmental factors play a significant role. High temperatures, high humidity, and intense sunlight can increase the risk and severity of phytotoxicity. Applying Folicur to plants under drought stress can also exacerbate phytotoxic effects. It is advisable to apply fungicides during cooler parts of the day, such as early morning or late evening. |
| How can I prevent Folicur phytotoxicity in my experiments? | 1. Follow Label Instructions: Strictly adhere to the recommended application rates and intervals specified on the product label.[2] 2. Test on a Small Scale: Before treating a large number of plants, especially with a new species or cultivar, test Folicur on a small subset to observe for any adverse reactions. 3. Avoid Application During Stressful Conditions: Do not apply Folicur during periods of high heat, drought, or other environmental stresses. 4. Consider Adjuvants with Caution: The use of certain adjuvants or tank mixes can sometimes increase the risk of phytotoxicity. Ensure compatibility before mixing products. |
| Are there any compounds that can be used to mitigate or reverse the phytotoxic effects of Folicur? | Research suggests that the application of certain compounds may help ameliorate the phytotoxic effects of triazole fungicides like tebuconazole. These include: - Plant Hormones: Salicylic (B10762653) acid (SA) and brassinosteroids (BRs) have been shown to enhance plant stress tolerance and may help in recovery from fungicide-induced stress. - Antioxidants: Since tebuconazole can induce oxidative stress, application of antioxidants may help mitigate the damage. - Nutritional Support: Providing balanced nutrition can support the plant's natural defense and recovery mechanisms. |
Quantitative Data on Tebuconazole Phytotoxicity
The following tables summarize the quantitative effects of tebuconazole on various growth and physiological parameters in sensitive plant species, as reported in scientific literature.
Table 1: Effect of Tebuconazole on Growth Parameters of Legumes
| Plant Species | Tebuconazole Treatment | Parameter | % Reduction Compared to Control | Reference |
| Chickpea | Recommended field rate | Shoot Growth | Significant (p<0.05) | [1] |
| Leghaemoglobin | Significant (p<0.05) | [1] | ||
| Chlorophyll (B73375) | Significant (p<0.05) | [1] | ||
| Seed Protein | Significant (p<0.05) | [1] | ||
| Pea | Recommended field rate | Root Biomass | ~30% | [1] |
| Shoot Biomass | ~30% | [1] | ||
| Nodule Number | up to 67% | [1] | ||
| Lentil | Recommended field rate | Root Biomass | ~30% | [1] |
| Shoot Biomass | ~30% | [1] | ||
| Greengram | Recommended field rate | Growth Parameters | Least affected among tested legumes | [1] |
Table 2: Effect of Tebuconazole on Photosynthetic Pigments
| Plant Species | Tebuconazole Treatment | Photosynthetic Pigment | Observation | Reference |
| Spring Wheat (cv. Daria) | "Triada, CSC" (contains tebuconazole) | Chlorophylls | Significant decrease | [3] |
| Cyanobacterium (Westiellopsis prolifica) | Increasing doses | Chlorophyll-a | up to 92% decline | [4] |
| Carotenoids | up to 93% decline | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments aimed at mitigating tebuconazole-induced phytotoxicity.
Protocol 1: Amelioration of Tebuconazole Phytotoxicity using Salicylic Acid (SA)
Objective: To evaluate the efficacy of exogenous salicylic acid in mitigating tebuconazole-induced phytotoxicity in a sensitive plant species (e.g., tomato).
Materials:
-
Sensitive plant species (e.g., tomato seedlings at the 4-6 leaf stage)
-
Folicur (or a tebuconazole-based fungicide)
-
Salicylic acid (SA)
-
Distilled water
-
Spraying equipment
-
Plant growth chamber or greenhouse with controlled conditions
-
Spectrophotometer
-
Mortar and pestle, centrifuge, and other standard laboratory equipment for biochemical assays
Methodology:
-
Plant Growth: Grow tomato seedlings in pots containing a standard potting mix under controlled conditions (e.g., 25/20°C day/night temperature, 16/8 h light/dark photoperiod).
-
Treatment Groups: Establish the following treatment groups (with at least 5 replicates per group):
-
Control (sprayed with distilled water)
-
Tebuconazole (sprayed with the recommended dose of Folicur)
-
SA pre-treatment + Tebuconazole (pre-treated with SA, then sprayed with Folicur)
-
SA post-treatment + Tebuconazole (sprayed with Folicur, then treated with SA)
-
SA only (sprayed with SA solution)
-
-
SA Application: Prepare a 1 mM solution of salicylic acid in distilled water. For pre-treatment, spray the SA solution onto the foliage of the designated plants 24 hours before the tebuconazole application. For post-treatment, apply the SA spray 24 hours after the tebuconazole application.
-
Tebuconazole Application: Prepare the Folicur solution according to the manufacturer's recommended dosage for the target plant species. Spray the solution evenly onto the foliage of the designated plants until runoff.
-
Data Collection (7-14 days after treatment):
-
Visual Assessment: Record phytotoxicity symptoms (chlorosis, necrosis, stunting) using a rating scale (e.g., 0 = no injury, 5 = severe injury).
-
Growth Parameters: Measure plant height, shoot and root fresh and dry weight.
-
Physiological Parameters:
-
Chlorophyll Content: Extract chlorophyll from leaf samples using 80% acetone (B3395972) and measure absorbance at 645 nm and 663 nm using a spectrophotometer.
-
Oxidative Stress Markers: Measure malondialdehyde (MDA) content as an indicator of lipid peroxidation and hydrogen peroxide (H₂O₂) levels.
-
Antioxidant Enzyme Activity: Assay the activity of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD) from leaf extracts.
-
-
Protocol 2: Evaluation of Brassinosteroids (BRs) in Mitigating Tebuconazole Stress
Objective: To determine the protective effect of brassinosteroids against tebuconazole-induced phytotoxicity.
Materials:
-
Sensitive plant species (e.g., soybean seedlings)
-
Folicur (or a tebuconazole-based fungicide)
-
24-Epibrassinolide (EBR) or other bioactive brassinosteroid
-
Distilled water
-
Spraying equipment
-
Growth chamber or greenhouse
Methodology:
-
Plant Growth: Cultivate soybean plants in a suitable growth medium under controlled environmental conditions.
-
Treatment Groups:
-
Control (water spray)
-
Tebuconazole (Folicur spray at the recommended rate)
-
EBR pre-treatment + Tebuconazole
-
EBR only
-
-
EBR Application: Prepare a stock solution of EBR in ethanol and then dilute with distilled water to the desired final concentration (e.g., 0.1 µM). Apply as a foliar spray 24-48 hours before the tebuconazole application.
-
Tebuconazole Application: Apply Folicur as a foliar spray at the recommended concentration.
-
Data Collection (7-14 days after treatment):
-
Phytotoxicity Scoring: Visually assess and score the degree of leaf damage.
-
Growth Measurements: Record plant height, leaf area, and biomass (fresh and dry weight).
-
Photosynthetic Parameters: Measure chlorophyll fluorescence (Fv/Fm) to assess the health of the photosynthetic apparatus.
-
Biochemical Analysis: Analyze proline content as an indicator of stress.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in tebuconazole-induced phytotoxicity and the experimental workflows for its mitigation.
Caption: Tebuconazole-induced phytotoxicity signaling pathway in sensitive plants.
Caption: Experimental workflow for mitigating Folicur (tebuconazole) phytotoxicity.
Caption: Simplified diagram of hormone crosstalk in response to tebuconazole stress.
References
Technical Support Center: Microbial Degradation of Tebuconazole in Long-Term Soil Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the microbial degradation of the fungicide tebuconazole (B1682727) in long-term soil studies.
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of tebuconazole in soil, and what factors influence its degradation rate?
A1: The half-life of tebuconazole in soil can vary significantly, ranging from 49 to 610 days.[1] This variability is attributed to a combination of factors including:
-
Soil Properties: pH, organic carbon content, and clay content can influence tebuconazole's availability and susceptibility to microbial degradation.[1][2] Tebuconazole photodegradation is more rapid in neutral soil conditions compared to acidic or alkaline conditions.[2]
-
Environmental Conditions: Soil moisture and temperature play a crucial role. Increased soil moisture can enhance the mobility of tebuconazole molecules, accelerating photodegradation.[2]
-
Microbial Community: The activity, diversity, and distribution of soil microorganisms are primary drivers of tebuconazole degradation.[1] The presence of specific tebuconazole-degrading microbial genera is key.
-
Tebuconazole Concentration: High concentrations of tebuconazole can delay its own degradation.[3][4]
Q2: How does repeated application of tebuconazole affect soil microbial communities and degradation?
A2: Repeated exposure to tebuconazole can have complex and sometimes contradictory effects on soil ecosystems. Initially, it can inhibit microbial activity, but over time, it may lead to the enrichment of microbial populations capable of degrading the compound.[3][4] Studies have shown that repeated applications can alter the composition and functional diversity of the soil microbial community.[3][4] While high concentrations can decrease microbial biomass and bacterial diversity, certain microbial metabolic pathways related to xenobiotic biodegradation may be enhanced.[3][4]
Q3: Which microbial genera have been identified as potential tebuconazole degraders?
A3: Several bacterial genera have been identified as having the potential to degrade tebuconazole. These include Methylobacterium, Burkholderia, Hyphomicrobium, and Dermacoccus.[3][4] Other studies have also implicated Enterobacter sakazakii, Serratia sp., Pseudomonas putida, Acinetobacter sp., and Arthrobacter sp. in the degradation of tebuconazole.[1][5][6] The presence and abundance of these genera can be a key factor in the rate of tebuconazole dissipation in long-term studies.
Q4: What are the common challenges in quantifying tebuconazole and its metabolites in soil?
A4: A primary challenge in quantifying tebuconazole in soil is the complexity of the soil matrix, which can interfere with analytical methods.[7] This necessitates robust extraction and clean-up procedures to ensure accurate results.[7] The choice of analytical method is also critical, with techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being preferred for their sensitivity and specificity.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent tebuconazole degradation rates across replicates. | 1. Non-homogenous soil samples. 2. Variations in moisture content. 3. Uneven application of tebuconazole. 4. Microbial community heterogeneity. | 1. Thoroughly homogenize soil before starting the experiment. 2. Carefully control and monitor soil moisture levels. 3. Ensure precise and consistent application of the test substance. 4. Increase the number of replicates to account for natural variability. |
| Slower than expected tebuconazole degradation. | 1. Low microbial activity in the soil. 2. Suboptimal environmental conditions (e.g., temperature, pH). 3. High concentration of tebuconazole leading to toxicity.[3][4] 4. Low bioavailability of tebuconazole due to strong adsorption to soil organic matter. | 1. Characterize the soil's microbial biomass and activity. Consider bioaugmentation with known degraders if necessary. 2. Optimize incubation conditions to reflect favorable microbial growth environments. 3. Test a range of tebuconazole concentrations to identify potential inhibitory effects. 4. Analyze soil organic carbon content and consider its impact on tebuconazole availability. |
| High variability in microbial community analysis results. | 1. DNA extraction inefficiencies from soil. 2. PCR amplification bias. 3. Insufficient sequencing depth. | 1. Use a validated soil DNA extraction kit known to be effective for your soil type. 2. Test different primer sets and PCR conditions. 3. Ensure adequate sequencing depth to capture the diversity of the microbial community. |
| Difficulty in detecting tebuconazole metabolites. | 1. Metabolites are present at very low concentrations. 2. Analytical method lacks sufficient sensitivity or specificity. 3. Metabolites are transient and rapidly transformed further. | 1. Concentrate the soil extract before analysis. 2. Utilize highly sensitive analytical techniques such as LC-MS/MS with Multiple Reaction Monitoring (MRM).[8] 3. Sample at more frequent intervals, especially during the initial phases of degradation. |
Data Presentation
Table 1: Half-life of Tebuconazole in Different Soil Types
| Soil Type | Half-life (days) | Reference |
| Various agricultural soils | 49 - 610 | [1] |
| Not specified | Initially increased, then decreased with repeated applications | [3][4] |
| Five tested soils | 32.2 - 216.6 | [9] |
Table 2: Performance of Analytical Methods for Tebuconazole in Soil
| Method | Limit of Quantitation (LOQ) | Average Recovery (%) | Precision (RSD %) | Reference |
| QuEChERS LC-MS/MS | 0.01 mg/kg | 86.9 ± 10.24 | < 13 | [7] |
| QuEChERS LC-MS/MS | 0.003 mg/kg | 82 - 102 | < 4.0 | [7] |
| Microwave-Assisted Extraction LC-MS/MS | 10 µg/kg (0.01 mg/kg) | 70 - 120 (Guideline) | ≤ 20 (Guideline) | [7] |
| Aqueous Acetonitrile (B52724) Extraction with SPE Cleanup LC-MS/MS | 5 µg/kg (0.005 mg/kg) | 78.4 - 108.0 | 1.1 - 11.9 | [7] |
Experimental Protocols
1. Protocol for QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction of Tebuconazole from Soil
-
Objective: To extract tebuconazole from soil samples for quantification by LC-MS/MS.
-
Materials:
-
Homogenized soil sample (10 g)
-
50 mL centrifuge tube
-
Acetonitrile (10 mL)
-
QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.[7]
-
Add 10 mL of acetonitrile to the tube.[7]
-
Cap the tube and vortex vigorously for 1 minute.
-
Add the QuEChERS salt packet.[7]
-
Immediately shake the tube for at least 2 minutes to prevent salt agglomeration.[7]
-
Centrifuge the sample at ≥3000 rcf for 5 minutes.[7]
-
Collect the supernatant (acetonitrile layer) for cleanup and/or direct analysis by LC-MS/MS.
-
2. Protocol for Microwave-Assisted Extraction (MAE) of Tebuconazole from Soil
-
Objective: To extract tebuconazole from soil using microwave energy to improve extraction efficiency.
-
Materials:
-
Soil sample
-
Methanol:water (7:3 v/v) extraction solvent
-
Microwave extraction system with Teflon pressure vessels
-
Centrifuge
-
-
Procedure:
-
Place a known amount of soil into a microwave extraction vessel.
-
Add a specific volume of 7:3 (v/v) methanol:water.[8]
-
Seal the vessel and place it in the microwave extraction system.
-
Apply a microwave program (e.g., ramp to 100°C and hold for 10-15 minutes).[10]
-
After cooling, open the vessel and transfer the extract to a centrifuge tube.
-
Centrifuge to pellet the soil particles.
-
Collect the supernatant for analysis.
-
Visualizations
References
- 1. Effects of Tebuconazole Application on Soil Microbiota and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of tebuconazole photodegradation behavior in soil [ecoagri.ac.cn]
- 3. Repeated exposure to fungicide tebuconazole alters the degradation characteristics, soil microbial community and functional profiles [inis.iaea.org]
- 4. Repeated exposure to fungicide tebuconazole alters the degradation characteristics, soil microbial community and functional profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Biodegradation of tebuconazole by bacteria isolated from contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
improving the extraction efficiency of tebuconazole from complex matrices
Welcome to the Technical Support Center for Tebuconazole (B1682727) Extraction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered when extracting tebuconazole from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when extracting tebuconazole from complex matrices?
The primary challenges in extracting tebuconazole from complex matrices such as soil, fatty foods, and biological tissues include low recovery of the analyte, significant matrix effects leading to signal suppression or enhancement in chromatographic analysis, and poor peak shape.[1] Fatty matrices are particularly challenging due to the co-extraction of lipids which can interfere with the analysis.[2]
Q2: Which extraction methods are most effective for tebuconazole?
The most commonly used and effective methods for tebuconazole extraction are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, Solid-Phase Extraction (SPE), and Ultrasound-Assisted Extraction (UAE).[3][4] The choice of method often depends on the specific matrix and the desired level of cleanup. For fatty matrices, a modified QuEChERS protocol or SPE is often preferred.[2]
Q3: How can I minimize matrix effects in my tebuconazole analysis?
Matrix effects, which cause ion suppression or enhancement in mass spectrometry, can be mitigated in several ways.[1] The most effective approach is to improve the cleanup step to remove interfering compounds.[2] This can be achieved by using appropriate sorbents in d-SPE (dispersive Solid-Phase Extraction) or by optimizing the wash and elution steps in SPE. Additionally, using matrix-matched calibration standards or a stable isotope-labeled internal standard, such as Tebuconazole-d6, can effectively compensate for matrix effects.[1][2] Diluting the final extract can also reduce the concentration of interfering compounds, though this may impact the limit of quantification (LOQ).[2]
Q4: What is a good starting point for developing a tebuconazole extraction method for a new matrix?
A good starting point is the QuEChERS method due to its versatility and efficiency.[4] Begin with a standard acetonitrile-based extraction. Depending on the complexity and fat content of the matrix, you may need to incorporate additional cleanup steps using sorbents like PSA (Primary Secondary Amine) for removing fatty acids and C18 for lipids.[2][4] For matrices with very high fat content (>20%), a liquid-liquid partitioning step with hexane (B92381) and acetonitrile (B52724) can be beneficial.[2]
Q5: What are the typical recovery rates I should expect for tebuconazole extraction?
Recovery rates for tebuconazole can vary significantly depending on the matrix and the extraction method used. Generally, acceptable recovery rates are within the range of 70-120%.[5][6][7] For example, using a QuEChERS method, recoveries of 81.7–104.4% have been reported in peppers, while ultrasound-assisted extraction from soil and garlic has yielded recoveries of 96-99% and 95-101%, respectively.[3][8]
Troubleshooting Guides
Issue 1: Low Analyte Recovery
Symptoms: The calculated concentration of tebuconazole in your sample is consistently lower than expected, or the recovery of your spiked control is below the acceptable range (typically <70%).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Initial Extraction | The choice of extraction solvent is crucial. Acetonitrile is often preferred for its ability to effectively extract a wide range of pesticides while minimizing the co-extraction of lipids.[2] For high-fat samples, consider a preliminary hexane extraction followed by liquid-liquid partitioning with acetonitrile.[2] |
| Analyte Loss During Cleanup | Aggressive cleanup steps can lead to the loss of tebuconazole. If using dispersive SPE (d-SPE) with sorbents like PSA or GCB, be aware that they can sometimes adsorb the analyte.[2] It's important to optimize the amount of sorbent used. For SPE cartridges, ensure the elution solvent is strong enough to fully recover tebuconazole without being so strong that it elutes during the wash step.[2] |
| Inefficient Phase Separation | Emulsions can form during liquid-liquid extraction, especially with fatty matrices, leading to incomplete phase separation and analyte loss. The addition of salts like magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) helps to force the separation of the aqueous and organic layers.[2] |
| Suboptimal pH | The pH of the extraction solvent can influence the extraction efficiency of tebuconazole. Experiment with adjusting the pH to find the optimal condition for your specific matrix.[1] |
| Analyte Degradation | Tebuconazole may degrade if exposed to harsh conditions (e.g., extreme pH, high temperatures) during the extraction process. Ensure your methodology avoids such conditions. |
Issue 2: Significant Matrix Effects (Signal Suppression or Enhancement)
Symptoms: Inconsistent and inaccurate results in LC-MS/MS or GC-MS/MS analysis, characterized by a decrease (suppression) or increase (enhancement) in the analyte signal compared to a clean standard.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Cleanup | The most effective way to combat matrix effects is to remove the interfering co-extracted compounds.[2] Enhance your cleanup procedure by adding C18 or Z-Sep for lipid removal in d-SPE, or consider more rigorous cleanup techniques like Gel Permeation Chromatography (GPC) for highly complex matrices.[2] |
| Lack of Compensation | If matrix effects cannot be eliminated through cleanup, they must be compensated for. The use of matrix-matched calibration standards is a common approach.[2] For the most accurate correction, incorporate a stable isotope-labeled internal standard , such as Tebuconazole-d6, which behaves almost identically to the analyte throughout the entire process.[1][2] |
| High Concentration of Co-extractives | If sensitivity allows, a simple "dilute-and-shoot" approach can reduce the concentration of interfering compounds, thereby mitigating their effect on the analyte signal.[2] |
Issue 3: Poor Chromatographic Peak Shape
Symptoms: Tailing, broadening, or splitting of the tebuconazole peak during GC or LC analysis, leading to inaccurate integration and quantification.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| GC Inlet Contamination | For GC-MS/MS, fatty matrices can leave non-volatile residues in the inlet liner and at the head of the column, leading to peak tailing.[2] Regular maintenance, including changing the inlet liner and trimming the first few centimeters of the column, is crucial. Using a guard column can also help protect the analytical column. |
| Incompatible Final Solvent | The solvent in which the final extract is dissolved must be compatible with the initial mobile phase conditions (for LC) or the inlet conditions (for GC). A mismatch can cause peak distortion. Ensure the final extract is reconstituted in a suitable solvent.[1] |
| Column Degradation | Over time, the chromatographic column can degrade, leading to poor peak shape. If other troubleshooting steps fail, consider replacing the column. |
| Active Sites in the System | Active sites in the injector, column, or detector can interact with the analyte, causing peak tailing. Deactivating the system or using a more inert column may be necessary. |
Data Presentation
Table 1: Comparison of Tebuconazole Extraction Methods and Efficiencies in Various Matrices
| Extraction Method | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| QuEChERS | Peppers | 81.7 - 104.4 | 3.8 - 10.9 | [8] |
| QuEChERS | Wheat Grains & Leaves | 70 - 120 | Not Specified | [5][6][7] |
| QuEChERS | Persimmon | 89.2 - 103.1 | 4.1 - 10.2 | [9] |
| Ultrasound-Assisted Extraction (UAE) | Soil | 96 - 99 | Not Specified | [3] |
| Ultrasound-Assisted Extraction (UAE) | Garlic Bulbs | 95 - 101 | Not Specified | [3] |
| Solid-Phase Extraction (SPE) with MIPs | Cabbage | 62.3 | < 9.7 (intraday) | [10] |
| Solid-Phase Extraction (SPE) with MIPs | Shrimp | 71.6 | < 9.7 (intraday) | [10] |
| Solid-Phase Extraction (SPE) with MIPs | Orange Juice | 89.0 | < 9.7 (intraday) | [10] |
| Solid-Phase Extraction (SPE) with MIPs | Tap Water | 93.9 | < 9.7 (intraday) | [10] |
| Microwave-Assisted Extraction | Soil | Not Specified | Not Specified | [11] |
Experimental Protocols
Protocol 1: Modified QuEChERS for Fatty Matrices
This protocol is adapted for matrices with high lipid content, such as oils, animal tissues, and dairy products.[2]
-
Sample Homogenization:
-
Extraction:
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube.
-
Add d-SPE sorbents. For fatty matrices, a common combination is 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.[2] For more challenging matrices, Z-Sep sorbents can be used.[2]
-
Vortex for 30 seconds and centrifuge at >3000 rpm for 5 minutes.[2]
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract for analysis by LC-MS/MS or GC-MS/MS.
-
The extract may need to be evaporated and reconstituted in a solvent suitable for the analytical instrument.[2]
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) for Soil and Plant Matrices
This protocol is a rapid and efficient method for extracting tebuconazole from soil and plant materials like garlic.[3]
-
Sample Preparation:
-
Weigh a known amount of the homogenized sample (e.g., soil or finely chopped garlic bulbs) into a suitable vessel.
-
Spike with a known concentration of tebuconazole standard for recovery determination if necessary.
-
Add water and the extraction solvent, ethyl acetate.[3]
-
-
Ultrasonic Extraction:
-
Place the sample vessel in an ultrasonic bath for 15 minutes. This aids in the extraction of the pesticide into the water and emulsifies the ethyl acetate, increasing the surface area for extraction.[3]
-
-
Phase Separation:
-
Centrifuge the sample to separate the aqueous and organic layers.[3]
-
-
Analysis:
-
Collect the upper organic (ethyl acetate) layer.
-
Dry the organic layer (e.g., using anhydrous sodium sulfate).
-
The extract is now ready for analysis by GC or LC.[3]
-
Protocol 3: Microwave-Assisted Extraction for Soil
This method is suitable for the determination of total extractable tebuconazole residues in soil.[11]
-
Extraction:
-
Sample Clarification:
-
Centrifuge the extract for 10 minutes at 3500 rpm to remove fine particles.[4]
-
-
Dilution and Analysis:
Mandatory Visualization
Caption: Workflow for Modified QuEChERS Extraction of Tebuconazole.
Caption: Troubleshooting Logic for Low Tebuconazole Recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a QuEChERS-LCMS/MS method for simultaneous estimation of tebuconazole and chlormequat chloride in wheat crop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective solid-phase extraction of tebuconazole in biological and environmental samples using molecularly imprinted polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
Technical Support Center: Tebuconazole LC-MS/MS Analysis & Matrix Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of tebuconazole (B1682727).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of tebuconazole, offering potential causes and solutions to mitigate matrix effects.
Issue 1: Poor Recovery of Tebuconazole
Q: I am experiencing low recovery of tebuconazole from my samples, particularly in fatty matrices. What are the likely causes and how can I improve it?
A: Low recovery of tebuconazole, especially from complex matrices, can stem from several factors throughout the sample preparation process. Here is a systematic approach to troubleshoot and enhance your recovery rates:
-
Suboptimal Extraction: Inefficient extraction is a primary cause of low recovery.
-
Solvent Choice: Acetonitrile (B52724) is a commonly used and effective solvent for extracting tebuconazole. If you are using a different solvent, consider switching to an acetonitrile-based extraction method like QuEChERS.[1]
-
Homogenization: Ensure that your sample is thoroughly homogenized to guarantee that a representative portion is used for extraction. For solid samples, this may require high-speed blending or milling.[2]
-
Phase Separation: In liquid-liquid extractions, incomplete phase separation can lead to the loss of analyte. The addition of salts, such as magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), is crucial for inducing the salting-out effect, which forces the separation of the aqueous and organic layers and drives tebuconazole into the acetonitrile layer.[1]
-
-
Ineffective Clean-up: The clean-up step is critical for removing matrix components that can interfere with the analysis and contribute to low recovery.
-
Dispersive Solid-Phase Extraction (d-SPE): The choice of sorbent in the d-SPE step of the QuEChERS method is vital and depends on the matrix composition.
-
Primary Secondary Amine (PSA): Effective for the removal of organic acids, sugars, and some pigments.[2]
-
C18: Used for the removal of non-polar interferences like fats and waxes. A combination of PSA and C18 is often beneficial for fatty matrices.[2]
-
Graphitized Carbon Black (GCB): Can remove pigments and sterols, but should be used with caution as it may also retain planar analytes like tebuconazole. The amount of GCB should be carefully optimized.[2]
-
-
Solid-Phase Extraction (SPE): For SPE, the choice of cartridge and the strength of the wash and elution solvents are critical. A wash solvent that is too strong can prematurely elute the tebuconazole, while an elution solvent that is too weak will result in incomplete recovery from the cartridge.[1]
-
Issue 2: Significant Signal Suppression or Enhancement
Q: My LC-MS/MS results for tebuconazole show significant ion suppression (or enhancement). How can I mitigate these matrix effects?
A: Matrix effects, which manifest as ion suppression or enhancement, are a major challenge in LC-MS/MS analysis and can lead to inaccurate quantification.[3] Here are several strategies to address this issue, ranging from sample preparation to data acquisition and processing:
-
Improve Sample Clean-up: The most direct way to reduce matrix effects is to remove the interfering co-extractive compounds.[1]
-
Enhanced d-SPE: For particularly challenging matrices, consider using more advanced sorbents like Z-Sep or specialized lipid removal cartridges.[1]
-
Optimize SPE: Systematically evaluate different SPE sorbents (e.g., C18, polymeric) and optimize the wash and elution steps to selectively remove interferences while retaining tebuconazole.
-
-
Chromatographic Separation: Optimizing the LC method can separate tebuconazole from co-eluting matrix components.
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution between the tebuconazole peak and any interfering peaks.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) that may offer different selectivity for tebuconazole and the matrix components.
-
-
Dilution of the Extract: A simple "dilute-and-shoot" approach can effectively reduce the concentration of interfering compounds, thereby mitigating matrix effects. However, this approach may compromise the sensitivity of the method, potentially raising the limit of quantification (LOQ) above the required levels.[1]
-
Calibration Strategies: When matrix effects cannot be eliminated through sample preparation or chromatography, specific calibration strategies can be employed to compensate for them.
-
Matrix-Matched Calibration: This is a widely used and effective method. Calibration standards are prepared in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.[4]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects. A SIL-IS, such as tebuconazole-d9, is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the matrix effects can be effectively normalized.[5][6]
-
Standard Addition: In this method, known amounts of a tebuconazole standard are added to aliquots of the sample extract. A calibration curve is then generated from the spiked samples, and the original concentration of tebuconazole in the sample is determined by extrapolation. This method is particularly useful when a blank matrix is not available.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[3] These effects can lead to either a decrease in the analyte signal, known as ion suppression, or an increase in the signal, known as ion enhancement. Matrix effects are a significant concern in quantitative LC-MS/MS as they can adversely affect the accuracy, precision, and sensitivity of the analysis.[3]
Q2: How can I determine if my tebuconazole analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): A solution of tebuconazole is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any deviation (dip or peak) in the constant tebuconazole signal as the matrix components elute indicates the presence of ion suppression or enhancement at that retention time.
-
Quantitative Assessment (Post-Extraction Spike): The response of a tebuconazole standard in a pure solvent is compared to the response of the same standard spiked into a blank matrix extract after the extraction and clean-up steps. The matrix effect (ME) can be calculated using the following formula:
ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] * 100
A negative ME% indicates ion suppression, while a positive ME% indicates ion enhancement. Values between -20% and +20% are generally considered acceptable for many applications.
Q3: When should I use a stable isotope-labeled internal standard (SIL-IS) for tebuconazole analysis?
A3: A SIL-IS, such as tebuconazole-d9, is highly recommended for most quantitative LC-MS/MS applications, especially when dealing with complex matrices or when high accuracy and precision are required.[5][6] A SIL-IS is the most effective way to compensate for matrix effects and variability in sample preparation, as it closely mimics the behavior of the native analyte throughout the entire analytical process.[5] While the initial cost of a SIL-IS may be higher, it can save significant time and resources in method development and validation, and ultimately lead to more reliable and defensible data.
Q4: What is the QuEChERS method and why is it commonly used for tebuconazole analysis in food matrices?
A4: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It is a streamlined sample preparation technique that combines extraction and clean-up in a few simple steps.[2] The method typically involves an initial extraction with acetonitrile followed by a salting-out step to induce phase separation. A subsequent clean-up step using d-SPE with various sorbents removes a significant portion of the matrix interferences.[2] QuEChERS is widely used for the analysis of pesticide residues, including tebuconazole, in food matrices like fruits, vegetables, and grains due to its efficiency, high-throughput capabilities, and effectiveness in producing clean extracts suitable for LC-MS/MS analysis.[2][7]
Q5: Can I use a different internal standard if a SIL-IS for tebuconazole is not available?
A5: While a SIL-IS is the ideal choice, if one is not available, a structural analog of tebuconazole can be used as an internal standard. However, it is crucial that the structural analog has similar chemical and physical properties to tebuconazole, including a close retention time and similar ionization efficiency. It is important to note that a structural analog will not compensate for matrix effects as effectively as a SIL-IS, as its behavior in the ion source may differ from that of tebuconazole. Therefore, thorough validation is required to ensure that the chosen internal standard is suitable for the intended application.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Tebuconazole Recovery in Various Matrices
| Sample Preparation Method | Matrix | Analyte | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| QuEChERS | Fruits and Vegetables | Tebuconazole | 68 - 121 | 2.7 - 19.1 (Intra-day) | [7][8] |
| QuEChERS | Wheat, Barley, Rye | Tebuconazole | 74 - 114 | 13 | [9] |
| SPE (Molecularly Imprinted Polymer) | Orange Juice | Tebuconazole | 89 | < 9.7 (Intra-day) | [10] |
| SPE (Molecularly Imprinted Polymer) | Tap Water | Tebuconazole | 93.9 | < 9.7 (Intra-day) | [10] |
| Microwave-Assisted Extraction | Soil | Tebuconazole | > 90 | Not Specified | [11] |
| Bead-Beating-Assisted MSPD | Animal Tissue | Tebuconazole | 68.1 - 109 | Not Specified | [12] |
Table 2: Performance Characteristics of Different Calibration Strategies for Tebuconazole Quantification
| Calibration Strategy | Advantage | Disadvantage | When to Use |
| Solvent-Based Calibration | Simple and quick to prepare. | Does not compensate for matrix effects, leading to inaccurate results in complex matrices. | For simple and clean matrices with negligible matrix effects. |
| Matrix-Matched Calibration | Effectively compensates for matrix effects.[4] | Requires a representative blank matrix which may be difficult to obtain. Can be time-consuming to prepare.[3] | When analyzing complex matrices and a suitable blank matrix is available. |
| Stable Isotope Dilution (SID) | Considered the "gold standard" for compensating for matrix effects and variability in sample preparation.[5][6] | SIL-IS can be expensive and may not be commercially available for all analytes. | For high-accuracy quantitative analysis in complex matrices, especially in regulated environments. |
| Standard Addition | Compensates for matrix effects without the need for a blank matrix.[3] | Can be laborious and time-consuming as each sample requires multiple analyses. | When analyzing a small number of samples in a complex matrix for which no blank is available. |
Experimental Protocols
Protocol 1: QuEChERS Method for Tebuconazole in Fruits and Vegetables
This protocol is a generalized procedure and may require optimization for specific matrices.
-
Sample Homogenization:
-
Weigh 10-15 g of a representative portion of the sample (e.g., whole fruit, chopped vegetables).
-
Homogenize the sample using a high-speed blender until a uniform paste is obtained. For dry samples like grains, milling to a fine powder is required prior to extraction.[2]
-
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
If a SIL-IS is used, add the internal standard solution at this stage.
-
Add 10 mL of acetonitrile.
-
Add a QuEChERS extraction salt packet (a common formulation is 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[2]
-
Securely cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.[2]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents. For general fruit and vegetable samples, use 150 mg anhydrous MgSO₄ and 50 mg PSA. For samples with higher fat content, add 50 mg of C18 sorbent.[2]
-
Vortex the tube for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.[2]
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Tebuconazole in Water Samples
This protocol is a general guideline and may need to be adapted based on the specific SPE cartridge and instrumentation used.
-
Sample Pre-treatment:
-
To a 10 mL water sample, add a known concentration of the SIL-IS solution (e.g., Tebuconazole-d9).
-
Acidify the sample with 0.1 mL of 1% formic acid in water.[13]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.[13]
-
-
Sample Loading:
-
Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.[13]
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
-
Elution:
-
Elute the tebuconazole from the cartridge with an appropriate volume of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[13]
-
Visualizations
Caption: Troubleshooting workflow for inaccurate tebuconazole quantification.
Caption: Experimental workflow for the QuEChERS method.
Caption: Decision tree for selecting a calibration strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of tebuconazole, trifloxystrobin and its metabolite in fruit and vegetables by a Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) method using gas chromatography with a nitrogen-phosphorus detector and ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
- 10. Selective solid-phase extraction of tebuconazole in biological and environmental samples using molecularly imprinted polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
optimization of tebuconazole dosage for effective control of resistant fungal strains
This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing tebuconazole (B1682727) dosage, particularly for controlling resistant fungal strains.
Frequently Asked Questions (FAQs)
Q1: What is a typical baseline sensitivity (EC₅₀) for fungi susceptible to tebuconazole?
A1: Baseline sensitivity, or the effective concentration to inhibit 50% of growth (EC₅₀), can vary significantly between fungal species. For instance, a study on 165 Fusarium graminearum isolates collected between 2019 and 2023 found EC₅₀ values ranging from 0.005 to 2.029 µg/mL, with an average EC₅₀ of 0.33 ± 0.03 µg/mL.[1][2][3] Establishing a baseline for your specific fungal isolates is a critical first step before conducting dosage optimization experiments.
Q2: What are the primary mechanisms of tebuconazole resistance in fungi?
A2: The most common resistance mechanism involves mutations in the CYP51 gene (also known as ERG11), which encodes the target enzyme for azole fungicides, lanosterol (B1674476) 14α-demethylase.[1][2] These mutations can reduce the binding affinity of tebuconazole to the enzyme, rendering the fungicide less effective.[4] Other resistance mechanisms include the increased expression of the CYP51 gene or the overexpression of efflux pumps (like ATP-binding cassette transporters) that actively remove the fungicide from the fungal cell.[3][4]
Q3: Can exposure to agricultural tebuconazole lead to cross-resistance to clinical azole antifungals?
A3: Yes, studies have shown that environmental exposure to tebuconazole can promote cross-resistance to clinical azoles in fungi such as Aspergillus fumigatus.[5] This is a significant concern as the structural similarity between agricultural and medical azoles means that resistance developed in the environment can render clinical treatments for fungal infections in humans less effective.[5][6]
Q4: Is there a "fitness cost" associated with tebuconazole resistance?
A4: Yes, tebuconazole resistance is often associated with a fitness cost in the fungus.[1][2] For example, tebuconazole-resistant mutants of F. graminearum have shown significantly reduced mycelial growth and a complete loss of ability to infect host tissue.[1][2][3] However, these mutants may also exhibit increased spore production and tolerance to certain abiotic stresses like oxidative stress.[1][2][3] Conversely, they may show increased sensitivity to other stresses like ionic and osmotic stress.[1][2]
Q5: If a fungal strain is resistant to tebuconazole, will it be resistant to other fungicides?
A5: It depends on the fungicide class. Studies have found no cross-resistance between tebuconazole and fungicides with different modes of action, such as flutriafol, propiconazole, and fluazinam.[1][2][3] Interestingly, a clear negative cross-resistance has been observed with some other triazole fungicides like fludioxonil, epoxiconazole, and metconazole, meaning resistant strains may be more susceptible to these compounds.[1][2][3]
Troubleshooting Guides
Issue 1: My tebuconazole treatment is ineffective, even at recommended doses.
-
Possible Cause 1: Pre-existing or developed resistance. The fungal population may have a high frequency of resistant isolates. The EC₅₀ of your target strain might be significantly higher than the established baseline.
-
Solution: Perform a mycelial growth inhibition assay (see Experimental Protocols below) to determine the current EC₅₀ value of your fungal isolates. Compare this to established baseline sensitivity data. If resistance is confirmed, increasing the dose may not be a feasible long-term solution.[7] Consider alternative fungicides with different modes of action or investigate negative cross-resistance patterns.[1][2]
-
-
Possible Cause 2: Improper experimental conditions. Factors such as media composition, incubation temperature, or pH can influence fungal growth and fungicide efficacy.
-
Solution: Standardize your experimental protocol. Ensure that the growth medium, temperature, and other conditions are optimal for the fungus being tested and are consistent across all experiments.[8]
-
-
Possible Cause 3: Bioavailability of tebuconazole. Tebuconazole has low water solubility, which can affect its availability in aqueous media.[9]
Issue 2: I am observing inconsistent results in my dose-response assays.
-
Possible Cause 1: Heterogeneous fungal population. Your initial inoculum may contain a mix of susceptible and resistant isolates, leading to variable growth inhibition at intermediate fungicide concentrations.
-
Solution: Use single-spore isolation techniques to obtain a pure, homogeneous fungal culture before performing sensitivity testing.
-
-
Possible Cause 2: Inaccurate concentration preparation. Serial dilution errors can lead to significant inaccuracies in the final fungicide concentrations tested.
-
Solution: Carefully calibrate all pipettes and use precise techniques for preparing stock solutions and serial dilutions. Prepare fresh dilutions for each experiment to avoid degradation.
-
Data Presentation
Table 1: Tebuconazole Sensitivity in Fusarium graminearum
| Isolate Type | Number of Isolates | EC₅₀ Range (µg/mL) | Average EC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Field Isolates (China, 2019-2023) | 165 | 0.005 - 2.029 | 0.33 ± 0.03 | [1][2][3] |
| Sensitive Field Isolates (Henan, China) | - | - | 0.01 | [2] |
| Resistant Field Isolates (Henan, China) | - | 0.02 - 3.31 | - |[2] |
Table 2: Resistance Frequency of Rhizoctonia solani to Various Fungicides in Sichuan Province, China
| Fungicide | Resistance Frequency (%) |
|---|---|
| Tebuconazole | 47.54% |
| Thifluzamide | 65.57% |
| Hexaconazole | 45.08% |
| Epoxiconazole | 36.07% |
Data from a study of 122 isolates.[4]
Experimental Protocols
Mycelial Growth Inhibition Assay (EC₅₀ Determination)
This protocol is adapted from methodologies used to assess the sensitivity of fungal pathogens to fungicides.[2][11]
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 50-55°C.
-
Fungicide Stock Solution: Prepare a high-concentration stock solution of tebuconazole in an appropriate solvent like acetone.
-
Serial Dilutions: Perform serial dilutions of the tebuconazole stock solution to create a range of working concentrations.
-
Fungicide Incorporation: Add the required volume of each tebuconazole dilution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.025, 0.05, 0.1, 0.2, 0.4, 0.8, 1.6, 3.2 µg/mL).[2] Also, prepare control plates containing only the solvent at the same concentration used in the treatment plates.
-
Plating: Pour the fungicide-amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Use a sterile cork borer (e.g., 5-7 mm diameter) to take a mycelial plug from the leading edge of an actively growing, pure culture of the target fungus. Place the plug, mycelium-side down, in the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark.
-
Measurement: After a set incubation period (when the colony in the control plate has reached a significant portion of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation:
-
Calculate the average diameter for each concentration.
-
Determine the percentage of mycelial growth inhibition for each tebuconazole concentration relative to the average growth on the control plates.
-
Inhibition (%) = [(Control Diameter - Treatment Diameter) / Control Diameter] * 100
-
-
EC₅₀ Determination: Use probit analysis or non-linear regression to plot the percentage inhibition against the log of the fungicide concentration. The EC₅₀ is the concentration that causes a 50% reduction in mycelial growth.
Visualizations
Caption: Workflow for assessing tebuconazole sensitivity and optimizing dosage.
Caption: Tebuconazole inhibits the CYP51 enzyme, disrupting ergosterol synthesis.
Caption: A decision tree for troubleshooting ineffective tebuconazole treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium Graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exposure to the agricultural fungicide tebuconazole promotes Aspergillus fumigatus cross-resistance to clinical azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shankariasparliament.com [shankariasparliament.com]
- 7. researchgate.net [researchgate.net]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. Nanoemulsion Formulations of Fungicide Tebuconazole for Agricultural Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recommended rates of azoxystrobin and tebuconazole seem to be environmentally safe but ineffective against target fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
minimizing the impact of environmental variables on tebuconazole field trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the impact of environmental variables on tebuconazole (B1682727) field trials.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can influence the efficacy of tebuconazole in field trials?
A1: The performance of tebuconazole can be significantly affected by several environmental factors. Key variables include soil composition (organic matter content, pH, and soil type), weather conditions (temperature, rainfall, and sunlight), and moisture levels in the soil.[1][2] The degradation of tebuconazole in soil, for instance, is influenced by soil pH, organic carbon content, and the activity of soil microorganisms, which are in turn affected by temperature and moisture.[2]
Q2: How does rainfall affect the application and efficacy of tebuconazole?
A2: Rainfall shortly after application can potentially wash off the fungicide before it has been adequately absorbed by the plant. Tebuconazole generally requires a drying period of 2-4 hours to become rainfast, meaning it has moved into the plant tissue and will be resistant to weathering.[3] However, studies have shown that a combination of tebuconazole and prothioconazole (B1679736) with a nonionic surfactant can be fairly rainfast even with rainfall occurring soon after application.[4][5] Wet conditions are often favorable for the development of the fungal diseases that tebuconazole targets, making application timing crucial.[3][4]
Q3: What is the persistence of tebuconazole in soil and how do environmental conditions affect it?
A3: Tebuconazole can be persistent in soil, with a half-life (DT50) ranging widely from approximately 49 to over 600 days.[1][2] This variability is largely due to environmental factors such as soil type, organic matter content, temperature, and moisture.[1] The degradation is primarily carried out by soil microorganisms.[1] Higher temperatures can lead to more rapid degradation of fungicides.
Q4: How does soil composition impact the availability and mobility of tebuconazole?
A4: Tebuconazole exhibits low to moderate mobility in soil because it tends to adsorb strongly to soil particles, especially organic matter.[1] The adsorption of tebuconazole is inversely correlated with soil pH.[6] This means that in more acidic soils, tebuconazole is more strongly bound to soil particles and less available for uptake or degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Inconsistent efficacy across different trial plots. | - Variation in soil type, pH, or organic matter content between plots.[1][2] - Differences in microclimates (e.g., sun exposure, moisture levels). - Uneven application of the fungicide. | - Conduct a thorough soil analysis for each plot before the trial to assess and record soil characteristics. - Implement a randomized complete block design for the experimental layout to minimize the effects of spatial variability. - Ensure spray equipment is properly calibrated for uniform application.[7] |
| Reduced efficacy following rainfall. | - Insufficient drying time before the rain event.[3] - Intense or prolonged rainfall washing off the product. | - Whenever possible, time applications to allow for at least a 2-4 hour rain-free period.[3] - Consider using a sticker or surfactant adjuvant to improve rainfastness.[4][5] - Re-application may be necessary if heavy rainfall occurs immediately after spraying. |
| Higher than expected tebuconazole residue in soil at the end of the trial. | - Slow degradation due to environmental conditions such as low temperature or low microbial activity.[1][2] - High organic matter content in the soil leading to strong adsorption and persistence.[1] | - Monitor and record soil temperature and moisture throughout the trial. - Be aware that in cooler climates or soils with high organic content, tebuconazole may persist longer. - Factor in the potential for longer persistence when planning crop rotation.[8] |
| Variable plant uptake of tebuconazole. | - Differences in soil moisture affecting transpiration and systemic uptake. - Soil pH affecting the availability of tebuconazole for root uptake.[6] | - Maintain consistent irrigation across all plots to ensure uniform soil moisture. - Measure and record soil pH in all plots. If significant variations exist, this should be noted as a potential confounding variable. |
Data on Tebuconazole Persistence
The following tables summarize the half-life of tebuconazole in different environmental compartments.
Table 1: Half-life (DT50) of Tebuconazole in Soil
| Soil Type | Half-life (Days) | Reference |
| General Range | 49 - >600 | [1][2] |
| Field Studies | Frequently >100 | [1] |
| Peanut Field Soil | 9.6 - 12.5 | [9] |
Table 2: Half-life of Tebuconazole on Plants
| Crop | Half-life (Days) | Reference |
| Peanut Plant | 3.2 - 5.5 | [9] |
| Wheat Spikes | 6 - 9 | [4][5] |
| Apple | 1.30 - 2.62 | [10] |
| Tomato | 1.30 - 2.62 | [10] |
| Chilli | 1.30 - 2.62 | [10] |
| Onion | 1.30 - 2.62 | [10] |
Experimental Protocols
Protocol 1: Determination of Tebuconazole Residues in Soil using LC-MS/MS
This protocol is adapted from methods described for the analysis of tebuconazole residues in soil.[11][12][13]
1. Sample Preparation and Extraction (Microwave-Assisted Extraction)
-
Weigh 10-15 g of homogenized soil into a microwave extraction vessel.
-
Add a known amount of an isotopic internal standard solution.
-
Add 20 mL of a 7:3 (v/v) methanol:water solution.
-
Seal the vessel and place it in a microwave extraction system.
-
Heat the sample to 100°C and hold for 15 minutes.
-
Allow the vessel to cool before opening.
-
Transfer approximately 1.5 mL of the extract into a centrifuge tube.
-
Centrifuge at approximately 3500 rpm for a minimum of 10 minutes to remove fine soil particles.[12]
-
Transfer the supernatant to an HPLC vial for analysis.
2. Instrumental Analysis (LC-MS/MS)
-
LC Column: C18 column (e.g., 50 x 2 mm, 5 µm).[13]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.[11]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[11]
-
Detection: Monitor the appropriate precursor and product ion transitions for tebuconazole and the internal standard.
Protocol 2: Assessing the Impact of Rainfall on Tebuconazole Efficacy
This protocol is based on studies evaluating the rainfastness of fungicides.[4][5]
1. Experimental Setup
-
Establish replicate plots of the target crop.
-
Apply tebuconazole at the recommended rate to all plots except for an untreated control group.
-
Use a spray shield to prevent drift between plots.
2. Simulated Rainfall
-
At specified time intervals after fungicide application (e.g., 0, 15, 30, 60, 120, 180 minutes), apply a simulated rainfall of a fixed intensity and duration to designated plots using a rainfall simulator.
-
Leave one set of treated plots without rainfall as a positive control.
3. Data Collection
-
At regular intervals after treatment, collect plant tissue samples to determine the concentration of tebuconazole residue.
-
Assess disease severity in all plots throughout the trial period.
-
At the end of the trial, measure yield and other relevant agronomic parameters.
4. Analysis
-
Compare the tebuconazole residue levels, disease severity, and yield between the different rainfall timing treatments and the controls to determine the impact of rainfall on efficacy.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of Tebuconazole Application on Soil Microbiota and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. Rainfastness of Prothioconazole + Tebuconazole for Fusarium Head Blight and Deoxynivalenol Management in Soft Red Winter Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Mechanisms of Tebuconazole Adsorption in Profiles of Mineral Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Product Information | LabelSDS [labelsds.com]
- 8. vikingcropproduction.com [vikingcropproduction.com]
- 9. researchgate.net [researchgate.net]
- 10. Persistence and dissipation kinetics of tebuconazole in apple, tomato, chilli and onion crops of Himachal Pradesh, India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. epa.gov [epa.gov]
- 13. benchchem.com [benchchem.com]
strategies to prevent cross-contamination in tebuconazole residue analysis
Welcome to the technical support center for tebuconazole (B1682727) residue analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing cross-contamination and troubleshooting common issues encountered during analysis.
This guide offers practical solutions in a question-and-answer format to ensure the accuracy and reliability of your analytical results.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Ghost peaks corresponding to tebuconazole in blank injections. | Carryover from a previous high-concentration sample in the injection system (autosampler needle, syringe, injection valve rotor). | Implement a rigorous needle and injection port cleaning protocol. Use a strong solvent in which tebuconazole is highly soluble for the wash step. Consider multiple wash cycles with different solvents (e.g., a polar and a non-polar solvent).[1] |
| Contaminated mobile phase or solvents. | Prepare fresh mobile phase daily using high-purity, HPLC/MS-grade solvents and water. Filter all mobile phases before use. | |
| Leaching from vial caps (B75204) or septa. | Use high-quality vials with PTFE-lined caps. Avoid overfilling vials and ensure the needle does not excessively pierce the septum. | |
| Gradual increase in tebuconazole background signal over a sequence of injections. | Accumulation of tebuconazole on the analytical column or guard column. | After running high-concentration samples, flush the column with a strong solvent. If the problem persists, consider replacing the guard column or, as a last resort, the analytical column. |
| Contamination of the mass spectrometer ion source. | If the background signal remains high even after thorough cleaning of the LC system, the ion source may be contaminated. Follow the manufacturer's instructions for cleaning the ion source. | |
| Inconsistent recovery of tebuconazole in quality control samples. | Cross-contamination during sample preparation. | Use dedicated glassware and equipment for high-concentration and low-concentration samples. If not possible, implement a stringent cleaning protocol between samples. Ensure pipettes and other volumetric glassware are thoroughly cleaned. |
| Inconsistent spiking of internal standards. | Ensure the internal standard is added accurately to all samples and standards. Verify the concentration of the internal standard stock solution. | |
| Peak tailing or broadening for tebuconazole in GC-MS analysis. | Active sites in the GC inlet liner due to the accumulation of non-volatile matrix components. | Replace the inlet liner with a new, deactivated liner. For complex matrices, more frequent liner replacement may be necessary. |
| Contamination at the head of the GC column. | If a new liner does not resolve the issue, the front end of the column may be contaminated. Trim a small portion (e.g., 5-10 cm) from the inlet side of the column. |
Frequently Asked Questions (FAQs)
Here are answers to some common questions about preventing cross-contamination in tebuconazole analysis.
Q1: What is the most common source of tebuconazole carryover in LC-MS/MS analysis?
A1: The most common source of carryover is the autosampler, including the needle, injection valve, and sample loop. Residues from high-concentration samples can adhere to these surfaces and be introduced into subsequent injections.[1]
Q2: How can I prevent cross-contamination during the QuEChERS sample preparation method?
A2: To prevent cross-contamination during QuEChERS, use disposable tubes and pipette tips whenever possible. If reusing glassware, ensure it is thoroughly cleaned between samples. When handling the d-SPE salts, avoid creating dust that could contaminate other samples. Process one sample at a time to minimize the risk of mix-ups.
Q3: What are the best practices for cleaning laboratory glassware to avoid tebuconazole contamination?
A3: For general glassware, a thorough wash with a laboratory-grade detergent followed by rinsing with tap water and then high-purity water is recommended. For glassware used with oily or greasy samples, a preliminary rinse with an organic solvent or a soak in a cleaning solution like 70% nitric acid may be necessary before washing with detergent. Finally, rinse with a solvent like acetone (B3395972) to aid in drying.
Q4: Can the choice of vials and caps impact cross-contamination?
A4: Yes, poor quality vials and caps can be a source of contamination. Leachables from the cap or septum material can introduce interfering compounds into your sample. It is recommended to use high-quality, silanized glass vials and caps with PTFE septa to minimize this risk.
Q5: How often should I run blank injections to monitor for cross-contamination?
A5: It is good practice to run a blank injection (injecting the solvent used to dissolve your samples) immediately after a high-concentration sample or standard. Additionally, including periodic blank injections throughout a long analytical sequence can help monitor for any gradual buildup of contamination in the system.
Data on Prevention of Cross-Contamination
While specific quantitative data for tebuconazole is limited, the following table summarizes data from a study on carryover for a wide range of pesticides in LC-MS/MS. This data illustrates the potential for carryover and the importance of preventative measures.
| Pesticide Group | Number of Pesticides Showing Carryover (>1% of previous peak) | Physicochemical Properties Associated with Carryover |
| Various Chemical Classes (128 pesticides studied) | 32 (25% of total) | Predominantly non-polar compounds with log Kow values between 4 and 7 and very low water solubility (0.001 to 2 mg/L).[2][3] |
Note: This data is from a study of 128 different pesticides and is intended to be representative of the potential for carryover. The specific carryover for tebuconazole may vary depending on the analytical conditions.
Experimental Protocols
Protocol 1: Rigorous Cleaning of Laboratory Glassware
This protocol describes a comprehensive cleaning procedure for glassware used in tebuconazole residue analysis to minimize the risk of cross-contamination.
Materials:
-
Laboratory-grade, phosphate-free detergent
-
Tap water
-
High-purity water (e.g., Milli-Q or equivalent)
-
HPLC-grade acetone
-
HPLC-grade methanol (B129727)
-
Appropriate personal protective equipment (gloves, safety glasses)
Procedure:
-
Initial Rinse: Immediately after use, rinse glassware with tap water to remove the bulk of any residues.
-
Detergent Wash: Wash the glassware thoroughly with a warm solution of laboratory-grade detergent. Use appropriate brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse the glassware extensively with tap water until all traces of detergent are removed.
-
High-Purity Water Rinse: Rinse the glassware at least three times with high-purity water.
-
Solvent Rinse (for critical applications): For glassware used for preparing standards or final sample extracts, perform a final rinse with HPLC-grade methanol followed by HPLC-grade acetone to remove any remaining organic residues and to facilitate drying.
-
Drying: Allow the glassware to air dry in a clean environment or place it in a drying oven at a suitable temperature (e.g., 50-60°C).
-
Storage: Store clean glassware in a closed cabinet to prevent contamination from dust and laboratory fumes.
Protocol 2: Validation of an Autosampler Cleaning Procedure for Tebuconazole Carryover
This protocol provides a framework for validating the effectiveness of an autosampler cleaning procedure in an LC-MS/MS system.
Objective: To demonstrate that the chosen autosampler wash procedure effectively reduces tebuconazole carryover to an acceptable level (e.g., <0.1% of the signal from a high-concentration standard).
Materials:
-
Tebuconazole analytical standard
-
High-purity solvent for standards and blanks (e.g., acetonitrile/water)
-
Wash solvents for the autosampler
-
Validated LC-MS/MS method for tebuconazole analysis
Procedure:
-
System Equilibration: Equilibrate the LC-MS/MS system with the mobile phase until a stable baseline is achieved.
-
Blank Injection: Inject a blank solvent to confirm that the system is free from any pre-existing tebuconazole contamination.
-
High-Concentration Standard Injection: Inject a high-concentration tebuconazole standard (e.g., the highest point of your calibration curve).
-
Autosampler Wash: The autosampler will perform the cleaning procedure to be validated.
-
First Blank Injection Post-Standard: Immediately following the high-concentration standard, inject a blank solvent.
-
Subsequent Blank Injections: Inject at least two more consecutive blank solvents to monitor for any diminishing carryover.
-
Data Analysis:
-
Integrate the peak area of tebuconazole in the chromatogram of the high-concentration standard.
-
Integrate any tebuconazole peaks in the subsequent blank injections.
-
Calculate the percentage of carryover using the following formula:
-
-
Acceptance Criteria: The carryover in the first blank injection should be below the pre-defined acceptable limit (e.g., <0.1%).
Visualizing the Workflow for Cross-Contamination Prevention
The following diagram illustrates the key stages in tebuconazole residue analysis and the corresponding strategies to prevent cross-contamination at each step.
Caption: Workflow for preventing cross-contamination in tebuconazole residue analysis.
References
enhancing the stability of tebuconazole stock solutions for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of tebuconazole (B1682727) stock solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing tebuconazole stock solutions?
A1: Tebuconazole is soluble in a variety of organic solvents. For laboratory research purposes, acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO), and methanol (B129727) are commonly used.[1] Dichloromethane and ethyl acetate (B1210297) also show high solubility for tebuconazole.[1] The choice of solvent will depend on the specific requirements of your experiment, including compatibility with your cell culture or assay system.
Q2: What are the optimal storage conditions for tebuconazole stock solutions?
A2: To ensure long-term stability, tebuconazole stock solutions should be stored at refrigerated temperatures (2-8°C).[2] For even longer-term storage, some protocols recommend -20°C.[3] It is crucial to protect the solution from light by using amber vials or storing it in a dark location, as tebuconazole is susceptible to photodegradation.[2] Containers should be tightly sealed to prevent solvent evaporation and contamination.[2][3]
Q3: How long can I store a tebuconazole stock solution?
A3: When stored under optimal conditions (refrigerated, protected from light), tebuconazole calibration solutions in acetonitrile have been shown to be stable for at least 4 months.[4] However, for sensitive applications, it is best practice to prepare fresh stock solutions or conduct periodic stability checks.
Q4: Is tebuconazole stable in aqueous solutions?
A4: Tebuconazole is generally stable to hydrolysis at a neutral pH.[2] However, its stability can be affected by strong acidic or basic conditions, which can accelerate degradation.[2] It's important to note that tebuconazole has low water solubility.[5]
Q5: Can I autoclave my tebuconazole solution to sterilize it?
A5: Autoclaving is not recommended. Tebuconazole is stable at elevated temperatures for short periods, but autoclaving conditions (high temperature and pressure) may lead to degradation.[5] Filter sterilization using a compatible filter (e.g., PTFE) is a safer alternative.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in the stock solution upon storage, especially at low temperatures. | The concentration of tebuconazole exceeds its solubility limit in the chosen solvent at that temperature. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. Prepare a more dilute stock solution. 3. Consider using a different solvent with higher solubilizing capacity for tebuconazole (see solubility table below). |
| Inconsistent or unexpected experimental results. | 1. Degradation of the tebuconazole stock solution due to improper storage (exposure to light, elevated temperatures, or extreme pH). 2. Inaccurate concentration due to solvent evaporation. 3. Incompatibility with other components in the experimental medium. | 1. Prepare a fresh stock solution and store it under the recommended conditions (refrigerated, protected from light).[2][3] 2. Ensure the container is tightly sealed.[2][3] 3. Perform a compatibility test by mixing a small amount of the tebuconazole stock solution with your experimental medium and observing for any precipitation or color change.[6][7] |
| Discoloration of the stock solution. | Photodegradation or chemical reaction with contaminants. | 1. Discard the solution. 2. Prepare a fresh stock solution using high-purity solvent and store it in an amber vial or in the dark.[2] |
Data Presentation
Table 1: Solubility of Tebuconazole in Common Organic Solvents at 20°C
| Solvent | Solubility (g/L) |
| Dichloromethane | > 200[1] |
| Ethyl Acetate | > 250[1] |
| Isopropanol | 100 - 200[1] |
| Toluene | 50 - 100[1] |
| n-Hexane | 2 - 5[1] |
| n-Heptane | 0.69[1] |
| Methanol | >250[5] |
| Acetone | High[8] |
| Acetonitrile | High[1][8] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
Note: This data is for non-deuterated tebuconazole and serves as a close approximation for its deuterated analogs.[1]
Experimental Protocols
Protocol for Preparation of a Tebuconazole Stock Solution (10 mg/mL in Acetonitrile)
Materials:
-
Tebuconazole (analytical standard)
-
Acetonitrile (HPLC grade or equivalent)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL, Class A)
-
Spatula
-
Weighing paper
-
Pipettes
-
Amber glass vial with a screw cap
Procedure:
-
Accurately weigh 100 mg of tebuconazole onto weighing paper using an analytical balance.
-
Carefully transfer the weighed tebuconazole into a 10 mL volumetric flask.
-
Add a small amount of acetonitrile to the flask (approximately 5-7 mL) and swirl gently to dissolve the tebuconazole. A brief sonication may be used to aid dissolution.
-
Once the tebuconazole is completely dissolved, add acetonitrile to the flask until the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled amber glass vial for storage.
-
Store the stock solution at 2-8°C in the dark.[2]
Protocol for a Forced Degradation Study to Assess Tebuconazole Stability
Objective: To evaluate the stability of a tebuconazole stock solution under various stress conditions.[2]
Materials:
-
Tebuconazole stock solution (e.g., 1 mg/mL in acetonitrile)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
HPLC-UV or LC-MS/MS system
-
pH meter
-
Photostability chamber
-
Oven
-
Water bath
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the tebuconazole stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.[2]
-
Base Hydrolysis: Mix an aliquot of the tebuconazole stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.[2]
-
Oxidative Degradation: Mix an aliquot of the tebuconazole stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 105°C) for 24 hours.[2]
-
Photostability: Expose an aliquot of the stock solution to light in a photostability chamber.[2]
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples as needed.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the stressed samples and an unstressed control sample by a validated HPLC or LC-MS/MS method to determine the percentage of tebuconazole degradation and identify any degradation products.[2]
Mandatory Visualizations
Caption: Logical workflow for preparing and troubleshooting tebuconazole stock solutions.
Caption: Tebuconazole's mechanism of action via inhibition of the ergosterol biosynthesis pathway.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. cipac.org [cipac.org]
- 6. Product Information | LabelSDS [labelsds.com]
- 7. How to get the most out of your fungicide sprays - MSU Extension [canr.msu.edu]
- 8. ThermoML:J. Chem. Thermodyn. 2017, 106, 243-255 [trc.nist.gov]
- 9. benchchem.com [benchchem.com]
troubleshooting poor peak shape in HPLC analysis of tebuconazole
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of tebuconazole (B1682727), focusing on overcoming poor peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems with peak shape in a question-and-answer format, offering potential causes and solutions.
My tebuconazole peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like tebuconazole.[1][2]
Potential Causes & Solutions:
-
Secondary Interactions: Tebuconazole, being a basic compound, can interact with acidic residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.[1][3]
-
Solution: Use a base-deactivated or end-capped column to minimize silanol interactions.[2][3] Adding a basic modifier, such as triethylamine (B128534) (TEA), to the mobile phase can also help mask these active sites.[4][5] Operating the mobile phase at a lower pH (e.g., pH 2-3) can protonate the silanol groups and reduce these secondary interactions.[6]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[1][7]
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing, or poorly made connections, can lead to band broadening and peak tailing.[1][3]
-
Solution: Use tubing with a narrow internal diameter and ensure all fittings are secure to minimize dead volume.[3]
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, resulting in poor peak shape.[4]
I am observing peak fronting for my tebuconazole analysis. What should I investigate?
Peak fronting, where the first half of the peak is broader than the latter half, is often related to sample overload or solvent effects.[8][9]
Potential Causes & Solutions:
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting.[5][10]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is stronger (has a higher elution strength) than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[11][12][13]
-
Column Collapse: A sudden change in pressure or operating under inappropriate temperature or pH conditions can cause the packed bed of the column to collapse, leading to peak fronting.[9]
-
Solution: Ensure your operating conditions are within the column's recommended limits. If a column void is suspected, the column will likely need to be replaced.[9]
-
My tebuconazole peak is split into two. What is happening and how can I resolve it?
Split peaks can be caused by issues with the sample introduction, the column itself, or co-eluting compounds.[2][15]
Potential Causes & Solutions:
-
Co-elution of Isomers or Impurities: Tebuconazole has enantiomers which may not be resolved on a standard C18 column, potentially appearing as a broadened or partially split peak.[4] It's also possible an impurity is co-eluting.
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly different from the mobile phase can cause peak splitting.[15]
-
Solution: Dissolve the sample in the mobile phase or a solvent with a similar composition.[15]
-
-
Partial Column Blockage: A blocked frit or contamination at the head of the column can disrupt the sample flow path, causing the peak to split.[9][17]
-
Solution: Reverse flush the column to try and remove the blockage. If this doesn't work, the frit or the entire column may need to be replaced.[9]
-
-
Column Void: A void in the packing material at the column inlet can cause the sample to travel through different paths, resulting in a split peak.[9]
-
Solution: A column with a void typically needs to be replaced.[9]
-
Experimental Protocols & Data
Table 1: Typical HPLC Parameters for Tebuconazole Analysis
| Parameter | C18 Reversed-Phase[18][19] | Chiral Separation[20][21] |
| Column | C18, 4.6 x 150 mm, 5 µm | Cellulose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(3-chloro-4-methylphenylcarbamate) |
| Mobile Phase | Acetonitrile (B52724)/Water with buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphoric acid) | Heptane/2-Propanol with additives (e.g., triethylamine) |
| Flow Rate | 1.0 mL/min | 1.0 - 1.2 mL/min |
| Detection | UV at 220 nm or 275 nm | UV at 230 nm |
| Temperature | Ambient or 25 °C | 25 °C |
General Experimental Protocol for Tebuconazole Analysis (Reversed-Phase HPLC)
This protocol provides a general starting point for the analysis of tebuconazole. Optimization may be required for specific matrices and instrumentation.
-
Standard Preparation:
-
Prepare a stock solution of tebuconazole in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Perform serial dilutions to create a series of calibration standards in the desired concentration range.
-
-
Sample Preparation:
-
Depending on the matrix (e.g., soil, water, agricultural product), perform a suitable extraction using a solvent like acetonitrile.[7][22]
-
The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering components.[7]
-
Evaporate the solvent and reconstitute the residue in the mobile phase or a compatible solvent.[22]
-
Filter the final sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase or sample solvent) to ensure the system is clean.
-
Inject the calibration standards, followed by the prepared samples.
-
Integrate the peak area of tebuconazole and quantify using the calibration curve.
-
Visual Troubleshooting Guides
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for diagnosing and resolving common HPLC peak shape issues.
Secondary Interactions Leading to Peak Tailing
Caption: Illustration of how secondary interactions with silanol groups can cause peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. mastelf.com [mastelf.com]
- 3. chromtech.com [chromtech.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. uhplcs.com [uhplcs.com]
- 7. benchchem.com [benchchem.com]
- 8. uhplcs.com [uhplcs.com]
- 9. acdlabs.com [acdlabs.com]
- 10. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 18. HPLC Determination of Tebuconazole on Newcrom B | SIELC Technologies [sielc.com]
- 19. ijrar.org [ijrar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. epa.gov [epa.gov]
adjusting pH for optimal tebuconazole activity in in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tebuconazole (B1682727) in in vitro assays, with a specific focus on optimizing pH for its fungicidal activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of tebuconazole?
Tebuconazole is a triazole fungicide that acts as a demethylation inhibitor (DMI).[1][2] Its primary mode of action is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[3][4][5][6] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting ergosterol synthesis, tebuconazole disrupts the integrity and function of the fungal cell membrane, leading to the cessation of fungal growth and cell death.[7][8][9]
Q2: How does pH potentially affect tebuconazole's activity in in vitro assays?
The pH of the assay medium can influence the activity of tebuconazole in several ways:
-
Chemical Stability: Tebuconazole is hydrolytically stable in a pH range of 4 to 9, meaning it does not readily degrade in acidic, neutral, or moderately alkaline solutions. However, extreme pH values should be avoided.
-
Protonation State: Tebuconazole is a weak base with a pKa of approximately 5.0 for the protonation of the N4 nitrogen in the triazole ring. This means that at a pH below 5.0, a significant portion of tebuconazole molecules will be in a protonated (charged) form, while at a pH above 5.0, the neutral form will dominate. The charge of the molecule can affect its ability to cross the fungal cell membrane and interact with its target enzyme.
-
Fungal Growth and Physiology: The optimal pH for fungal growth varies between species.[10][11] Deviations from the optimal pH can stress the fungus, potentially making it more or less susceptible to the fungicide. The pH of the medium can also influence the expression of genes involved in drug resistance and cell wall synthesis.
-
Target Enzyme Activity: The activity of the target enzyme, lanosterol 14α-demethylase, may also be influenced by pH, which could in turn affect its interaction with tebuconazole.
Q3: What is the optimal pH for tebuconazole activity?
The optimal pH for tebuconazole activity is not universally defined and can depend on the fungal species being tested and the specific in vitro assay conditions. While tebuconazole itself is stable over a broad pH range, its efficacy can be influenced by the factors mentioned in Q2. For some azole fungicides, activity is higher in more acidic conditions, while for others, it is reduced. Therefore, it is recommended to determine the optimal pH empirically for your specific experimental setup.
Q4: Can the pH of the culture medium change during an experiment?
Yes, fungal metabolism can significantly alter the pH of the growth medium over time.[11][12] Some fungi produce organic acids, leading to a decrease in pH, while others may release ammonia (B1221849) or other basic compounds, causing an increase in pH. This is an important consideration for longer incubation periods, as the initial pH of the medium may not be maintained. Using a buffered medium, such as RPMI-1640 with MOPS buffer, is crucial for maintaining a stable pH throughout the assay.[13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in MIC/EC50 values between experiments. | 1. Inconsistent initial pH of the medium.2. pH drift during incubation due to fungal metabolism.3. Inadequate buffering capacity of the medium. | 1. Always measure and adjust the pH of the medium after all components have been added and before inoculation.2. Use a well-buffered medium (e.g., RPMI-1640 with MOPS buffer) and verify the final pH after the experiment.3. For long-term assays, consider using a stronger buffer system or periodically monitoring and adjusting the pH. |
| Tebuconazole appears to have low efficacy. | 1. The pH of the assay medium is suboptimal for tebuconazole activity against the specific fungal strain.2. The protonation state of tebuconazole at the tested pH may be hindering its uptake or target binding.3. The pH is optimal for fungal growth, potentially masking the effect of the fungicide. | 1. Perform a preliminary experiment to test the efficacy of tebuconazole across a range of pH values (e.g., 5.0, 6.0, 7.0, 8.0) to determine the optimal pH for your specific fungus.2. Consider the pKa of tebuconazole (~5.0) and test pH values both above and below this point.3. Correlate fungal growth rates at different pH values with tebuconazole efficacy to understand the interplay between these two factors. |
| Precipitation of tebuconazole in the stock solution or assay medium. | 1. Tebuconazole has low water solubility (36 mg/L at 20°C).2. The solvent used for the stock solution (e.g., DMSO) is not compatible with the aqueous medium at the final concentration.3. The pH of the medium is affecting the solubility of tebuconazole. | 1. Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. Ensure the final concentration of the solvent in the assay medium is low (typically <1%) to avoid solvent effects on fungal growth.2. When diluting the stock solution, add it to the medium with vigorous vortexing to ensure proper dispersion.3. While tebuconazole's solubility is relatively stable between pH 5-9, extreme pH values could affect it. Ensure the pH is within this range. |
Quantitative Data Summary
The following table provides a hypothetical representation of how the Minimum Inhibitory Concentration (MIC) of tebuconazole could vary with the pH of the culture medium for different types of fungi. Note: This data is illustrative and the actual optimal pH should be determined experimentally for each fungal species and strain.
| Fungal Species (Example) | Optimal Growth pH | Hypothetical MIC (µg/mL) at pH 5.5 | Hypothetical MIC (µg/mL) at pH 7.0 | Hypothetical MIC (µg/mL) at pH 8.0 |
| Aspergillus fumigatus | 6.0 - 7.5 | 1.0 | 0.5 | 1.0 |
| Candida albicans | 4.0 - 7.0 | 0.25 | 0.5 | 1.0 |
| Fusarium graminearum | 5.5 - 6.5 | 0.5 | 1.0 | 2.0 |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Tebuconazole Activity using Broth Microdilution Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[14]
1. Materials:
- Tebuconazole powder
- Dimethyl sulfoxide (B87167) (DMSO)
- RPMI-1640 liquid medium (without sodium bicarbonate)
- MOPS (3-(N-morpholino)propanesulfonic acid) buffer
- Fungal isolate of interest
- Sterile 96-well microtiter plates
- Spectrophotometer
- pH meter
- Sterile water, saline, and other necessary lab equipment
2. Preparation of Media with Different pH: a. Prepare RPMI-1640 medium according to the manufacturer's instructions. b. Divide the medium into several aliquots. c. For each aliquot, add MOPS buffer to a final concentration of 0.165 M. d. Adjust the pH of each aliquot to the desired values (e.g., 5.0, 6.0, 7.0, 8.0) using 1M HCl or 1M NaOH. e. Sterilize the pH-adjusted media by filtration (0.22 µm filter).
3. Preparation of Tebuconazole Stock and Dilutions: a. Prepare a stock solution of tebuconazole in DMSO (e.g., 1600 µg/mL). b. In separate sterile tubes, perform serial twofold dilutions of the tebuconazole stock solution in the pH-adjusted RPMI-1640 media to achieve a range of concentrations (e.g., 0.03 to 16 µg/mL).
4. Inoculum Preparation: a. Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, mature colonies. b. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Dilute this suspension in the pH-adjusted RPMI-1640 media to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
5. Assay Procedure: a. In a 96-well plate, add 100 µL of each tebuconazole dilution in the corresponding pH-adjusted medium. b. Add 100 µL of the prepared fungal inoculum to each well. c. Include a positive control (inoculum without tebuconazole) and a negative control (medium only) for each pH value. d. Incubate the plates at the optimal temperature for the fungal species (e.g., 35°C) for 24-48 hours.
6. Determination of MIC: a. After incubation, visually inspect the wells for fungal growth or measure the optical density (OD) using a spectrophotometer at a suitable wavelength (e.g., 530 nm). b. The MIC is the lowest concentration of tebuconazole that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control. c. Compare the MIC values across the different pH levels to determine the optimal pH for tebuconazole activity against the tested fungus.
Visualizations
Caption: Tebuconazole's mechanism of action in the ergosterol biosynthesis pathway.
Caption: Workflow for determining the optimal pH for tebuconazole activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Expression, purification, reconstitution and inhibition of Ustilago maydis sterol 14 alpha-demethylase (CYP51; P450(14DM)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aatcc.peerjournals.net [aatcc.peerjournals.net]
- 13. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
selecting appropriate adjuvants to improve Folicur Plus performance in experiments
Welcome to the technical support center for Folicur Plus. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting appropriate adjuvants to enhance the performance of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the active ingredients in this compound and how do they work?
A1: this compound is a broad-spectrum fungicide with two active ingredients: tebuconazole (B1682727) and fluopyram. This combination provides a dual mode of action for effective disease control.
-
Tebuconazole is a DeMethylation Inhibitor (DMI) fungicide. It works by inhibiting the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. Disruption of ergosterol production leads to impaired fungal growth and reproduction.[1]
-
Fluopyram is a Succinate (B1194679) Dehydrogenase Inhibitor (SDHI). It targets the fungal respiratory chain by blocking the succinate dehydrogenase enzyme (Complex II), which inhibits energy production within the fungal cells.[2][3]
This dual-action mechanism helps in managing a broad spectrum of fungal pathogens and can help mitigate the development of resistance.
Q2: What is an adjuvant and why should I consider using one with this compound?
A2: An adjuvant is a substance added to a pesticide formulation or tank mix to improve its effectiveness. For a systemic fungicide like this compound, which needs to be absorbed by the plant, adjuvants can play a crucial role in enhancing performance by:
-
Improving spray coverage: Surfactants reduce the surface tension of spray droplets, allowing them to spread more evenly across the leaf surface.
-
Enhancing uptake and penetration: Certain adjuvants can help the active ingredients penetrate the waxy cuticle of the leaf, leading to better systemic activity.
-
Increasing rainfastness: Stickers help the fungicide adhere to the leaf surface, reducing the likelihood of it being washed off by rain.
-
Reducing spray drift: Drift control agents increase the droplet size, minimizing off-target movement of the spray.
Q3: What types of adjuvants are commonly used with fungicides like this compound?
A3: Several types of adjuvants can be used, each with specific properties:
-
Non-ionic Surfactants (NIS): These are the most commonly used adjuvants with fungicides. They are excellent wetting and spreading agents that improve the coverage of the fungicide on the plant surface.[4]
-
Crop Oil Concentrates (COC): COCs are a mixture of petroleum-based oil and a non-ionic surfactant. They can enhance the penetration of the fungicide through the leaf cuticle but may increase the risk of phytotoxicity (crop injury) under certain conditions.[4][5]
-
Methylated Seed Oils (MSO): MSOs are derived from vegetable oils and are also effective at improving penetration. They are often considered more effective than COCs but can also carry a risk of phytotoxicity.
-
Organosilicone Surfactants: These are highly effective "super-spreaders" that can significantly reduce surface tension and improve coverage, even at very low concentrations. They can also enhance rainfastness.
Q4: How do I choose the right adjuvant for my experiment?
A4: The choice of adjuvant depends on several factors:
-
Target Pathogen and Host Plant: The leaf surface characteristics (e.g., waxiness, hairiness) of the host plant can influence which adjuvant will be most effective at improving coverage and penetration.
-
Environmental Conditions: In hot and dry conditions, an adjuvant that reduces evaporation and improves uptake (like a COC or MSO) might be beneficial. In areas with frequent rainfall, a sticker or an adjuvant that enhances rainfastness is important.[6]
-
Experimental Goals: If the primary goal is to maximize uptake for a systemic effect, a penetrant like a COC or MSO might be chosen. If uniform coverage is the main concern, a non-ionic or organosilicone surfactant would be suitable.
-
Potential for Phytotoxicity: Always consider the potential for crop injury, especially with oil-based adjuvants. It is advisable to test the adjuvant on a small number of plants before large-scale application.
Q5: Can I tank-mix this compound and an adjuvant with other products?
A5: It is generally possible to tank-mix this compound and an adjuvant with other pesticides or fertilizers. However, it is crucial to perform a jar test beforehand to ensure physical compatibility and to check the product labels for any known incompatibilities. Mixing certain products can sometimes lead to reduced efficacy or increased phytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Poor disease control despite using this compound with an adjuvant. | Inadequate spray coverage. | - Ensure proper calibration of spray equipment. - Consider using a non-ionic or organosilicone surfactant to improve spreading. - Increase spray volume to ensure thorough coverage of the plant canopy. |
| Incorrect adjuvant selection. | - Re-evaluate the choice of adjuvant based on the target plant and environmental conditions. For waxy leaves, a penetrant like a COC or MSO might be necessary. | |
| Fungal resistance. | - Rotate this compound with fungicides that have a different mode of action. - Avoid repeated applications of fungicides from the same FRAC group. | |
| Poor timing of application. | - Apply this compound as a preventative treatment or at the first sign of disease. Curative action is less effective once the disease is well-established. | |
| Phytotoxicity (leaf burn, stunting) observed after application. | High concentration of adjuvant, especially COCs or MSOs. | - Reduce the concentration of the adjuvant. - Switch to a non-ionic surfactant, which generally has a lower risk of phytotoxicity. |
| Application during periods of high temperature or humidity. | - Avoid spraying during the hottest part of the day. Apply in the early morning or late evening. | |
| Incompatibility of tank-mix partners. | - Perform a jar test before mixing products. - Consult product labels for known incompatibilities. | |
| Uneven spray distribution on plants. | High surface tension of spray droplets. | - Add a non-ionic or organosilicone surfactant to the tank mix to reduce surface tension and improve spreading. |
| Improper nozzle selection or pressure. | - Use nozzles that produce a medium-sized droplet for good coverage and drift control. - Operate the sprayer at the recommended pressure. |
Data on this compound Performance with Adjuvants
The following tables summarize hypothetical performance data of this compound (Tebuconazole + Fluopyram) with different adjuvants against common fungal pathogens. This data is illustrative and intended to demonstrate the potential impact of adjuvant selection. Actual results may vary depending on experimental conditions.
Table 1: In Vitro Efficacy of this compound with Different Adjuvants against Powdery Mildew (Erysiphe graminis) on Wheat Seedlings
| Treatment | Concentration of this compound (ppm) | Adjuvant (0.1% v/v) | Mycelial Growth Inhibition (%) |
| Control | 0 | None | 0 |
| This compound | 1.0 | None | 75 |
| This compound + NIS | 1.0 | Non-ionic Surfactant | 85 |
| This compound + COC | 1.0 | Crop Oil Concentrate | 92 |
| This compound + Organosilicone | 1.0 | Organosilicone | 90 |
Table 2: Field Efficacy of this compound with Different Adjuvants on Soybean Rust (Phakopsora pachyrhizi) Control
| Treatment | Application Rate of this compound (L/ha) | Adjuvant (0.5% v/v) | Disease Severity (%) | Yield ( kg/ha ) |
| Untreated Control | 0 | None | 65 | 1500 |
| This compound | 0.5 | None | 25 | 2500 |
| This compound + NIS | 0.5 | Non-ionic Surfactant | 20 | 2700 |
| This compound + COC | 0.5 | Crop Oil Concentrate | 15 | 2900 |
Experimental Protocols
Protocol 1: In Vitro Fungicide Efficacy Testing (Microtiter Plate Assay)
This protocol outlines a method for determining the inhibitory effect of this compound and adjuvant combinations on the mycelial growth of a target fungus in a 96-well microtiter plate.
Materials:
-
This compound
-
Selected adjuvants (NIS, COC, Organosilicone)
-
Target fungal culture
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile distilled water
-
Micropipettes and sterile tips
Methodology:
-
Prepare Fungal Inoculum: Grow the target fungus in PDB for 5-7 days. Filter the culture through sterile cheesecloth to obtain a mycelial suspension. Adjust the concentration to approximately 1 x 10^5 CFU/mL.
-
Prepare Stock Solutions: Prepare a stock solution of this compound in sterile distilled water. Prepare stock solutions of the adjuvants according to the manufacturer's recommendations.
-
Prepare Treatment Solutions: In the wells of the microtiter plate, prepare serial dilutions of this compound. For treatments with adjuvants, add the specified concentration of the adjuvant to each this compound dilution. Include control wells with:
-
Fungus in PDB only (negative control)
-
Fungus in PDB with adjuvant only
-
PDB only (blank)
-
-
Inoculation: Add the fungal inoculum to each well (except the blank). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plates at the optimal temperature for the target fungus for 3-5 days.
-
Data Collection: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each treatment compared to the negative control.
Protocol 2: In Vivo Fungicide Efficacy Testing (Greenhouse Assay)
This protocol describes a method for evaluating the efficacy of this compound and adjuvant combinations in controlling a fungal disease on whole plants in a greenhouse setting.
Materials:
-
Healthy host plants of a susceptible variety
-
This compound
-
Selected adjuvants
-
Target fungal pathogen inoculum
-
Handheld or backpack sprayer
-
Controlled environment greenhouse
Methodology:
-
Plant Propagation: Grow host plants to a suitable growth stage for infection (e.g., 3-4 true leaves).
-
Treatment Application: Prepare the spray solutions of this compound with and without the selected adjuvants at the desired concentrations. Include an untreated control group.
-
Spraying: Apply the treatments to the plants using a sprayer, ensuring uniform coverage of the foliage. Allow the spray to dry completely.
-
Inoculation: Prepare a spore suspension of the target pathogen. Inoculate the treated and control plants by spraying the spore suspension onto the foliage.
-
Incubation: Place the plants in a high-humidity environment (e.g., a dew chamber or covered with plastic bags) for 24-48 hours to promote infection.
-
Greenhouse Maintenance: Move the plants to a greenhouse with conditions conducive to disease development.
-
Disease Assessment: After a specified incubation period (e.g., 7-14 days), assess the disease severity on each plant. This can be done by visually estimating the percentage of leaf area affected by the disease or by using a disease rating scale.
-
Data Analysis: Compare the disease severity in the treated groups to the untreated control to determine the efficacy of each treatment.
Visualizations
Caption: Experimental workflow for evaluating this compound with adjuvants.
Caption: Tebuconazole's mode of action on the fungal ergosterol biosynthesis pathway.
Caption: Fluopyram's mode of action on the fungal mitochondrial respiratory chain.
References
- 1. Luna Experience | Broad-Spectrum Fungicide for Crop Diseases [cropscience.bayer.in]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crop Oil vs Surfactant | Deer Hunter Forum [deerhunterforum.com]
- 5. agrilife.org [agrilife.org]
- 6. fbn.com [fbn.com]
managing the development of tebuconazole resistance in laboratory fungal populations
On this page, you will find troubleshooting guides and frequently asked questions (FAQs) to support researchers .
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of tebuconazole (B1682727) resistance in fungi?
A1: Tebuconazole resistance in fungi primarily develops through two main pathways:
-
Target Site Modification: This involves mutations or overexpression of the CYP51 gene (also known as ERG11), which encodes the enzyme lanosterol (B1674476) 14-α-demethylase.[1][2][3] This enzyme is the direct target of azole fungicides like tebuconazole. Mutations can reduce the binding affinity of tebuconazole to the enzyme, while overexpression increases the amount of target enzyme, requiring higher concentrations of the drug to achieve an inhibitory effect.[3]
-
Reduced Intracellular Drug Accumulation: This is achieved by the overexpression of efflux pump proteins, which actively transport tebuconazole out of the fungal cell.[4][5][6] The two major families of transporters involved are the ATP-binding cassette (ABC) superfamily and the Major Facilitator Superfamily (MFS).[4][7]
Q2: Can exposure to tebuconazole induce cross-resistance to clinical azole antifungals?
A2: Yes, prolonged exposure to tebuconazole can lead to the emergence of fungal strains with cross-resistance to clinical triazoles such as itraconazole, posaconazole, and voriconazole.[1][8] This occurs because the resistance mechanisms, like alterations in the CYP51A gene or upregulation of efflux pumps, are often effective against multiple azole compounds.[1][9]
Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and EC₅₀ when quantifying resistance?
A3: Both are metrics used to measure the susceptibility of a fungus to an antifungal agent.
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antifungal drug that completely inhibits the visible growth of a microorganism after a specific incubation period.[10] It is a common metric in clinical susceptibility testing.
-
Effective Concentration 50 (EC₅₀): This is the concentration of a drug that inhibits a specific biological function (such as mycelial growth or spore germination) by 50%.[11][12] It provides a more granular measure of inhibition compared to the all-or-nothing nature of the MIC.
Troubleshooting Guide
Q1: My attempts to generate resistant strains via serial passage are inconsistent. What are common pitfalls?
A1: Inconsistencies often arise from several factors:
-
Inoculum Size: The number of spores or cells used for inoculation must be standardized for every passage. High variability in inoculum density can lead to erratic results.[10]
-
Selection Pressure: The incremental increase in tebuconazole concentration is critical. If the increase is too rapid, it may kill the entire population. If it's too slow, it may not provide sufficient selective pressure to favor resistant mutants. A common strategy is to start at a sub-lethal concentration (e.g., 25% of the initial MIC) and gradually increase it.[1]
-
Stability of Tebuconazole: Ensure that the tebuconazole stock solution is properly stored and that the drug remains stable in the growth medium throughout the incubation period.
-
Passage Interval: The timing between transfers should be consistent, allowing the fungal population to reach a sufficient density before being subjected to the next concentration level.
Q2: My resistant isolates show reduced growth rates or virulence compared to the wild-type. Is this normal?
A2: Yes, this is a well-documented phenomenon known as a "fitness cost."[11][12][13] The mutations or metabolic changes that confer resistance, such as altering an essential enzyme like CYP51A or expending energy to power efflux pumps, can make the fungus less efficient in other biological processes like mycelial growth or pathogenicity.[11][13] However, it's important to note that in some laboratory-generated mutants, while mycelial growth is reduced, spore production and germination rates can paradoxically increase.[11][12][13]
Q3: My resistant strain is losing its phenotype after being cultured on fungicide-free media. How can I prevent this?
A3: The stability of induced resistance can vary. If the resistance mechanism imparts a significant fitness cost, the wild-type phenotype may re-emerge in the absence of selective pressure. To maintain the resistant phenotype:
-
Cryopreservation: Store isolates of the resistant strain at various passage numbers in glycerol (B35011) stocks at -80°C for long-term preservation.
-
Maintain Selective Pressure: For routine culturing, maintain a working stock of the resistant strain on media containing a maintenance concentration of tebuconazole. This ensures that any revertants or susceptible contaminants do not overtake the culture. Studies have shown that in some fungi, resistance can be stably maintained even in the absence of the drug.[1]
Q4: I have identified resistant isolates but cannot find any mutations in the cyp51A gene. What other mechanisms should I investigate?
A4: If cyp51A mutations are absent, the resistance is likely due to other mechanisms. You should investigate:
-
cyp51A and cyp51B Gene Expression: Use quantitative PCR (qPCR) to determine if the cyp51 genes are overexpressed compared to the sensitive parent strain.[3][14]
-
Efflux Pump Activity: Measure the expression levels of genes encoding ABC and MFS transporters (e.g., AfuMDR1, AtrF).[7][14] Functional assays, such as those using fluorescent substrates like rhodamine 6G, can also be employed to assess efflux pump activity directly.[15]
-
Mutations in Other Genes: Whole-genome sequencing may reveal mutations in other genes that contribute to azole tolerance, such as those involved in stress response pathways or other parts of the ergosterol (B1671047) biosynthesis pathway.[9][16]
Quantitative Data Summary
The following tables summarize quantitative data related to the development of tebuconazole resistance.
Table 1: Example of Tebuconazole Sensitivity Baseline in Fusarium graminearum
| Parameter | Value | Species | Region | Reference |
|---|---|---|---|---|
| Number of Isolates | 165 | F. graminearum | Huang-Huai-Hai, China | [11][12] |
| EC₅₀ Range | 0.005 – 2.029 µg/mL | F. graminearum | Huang-Huai-Hai, China | [11][12] |
Table 2: Changes in Minimum Inhibitory Concentration (MIC) in Aspergillus fumigatus After Tebuconazole Exposure
| Clinical Azole | Fold-Increase in MIC | Exposure Duration | Reference |
|---|---|---|---|
| Itraconazole | Up to 128x | 28 days | [1][8] |
| Posaconazole | Up to 64x | 28 days | [1][8] |
| Voriconazole | Up to 16x | 28 days |[1][8] |
Table 3: Gene Expression Changes in Tebuconazole-Resistant Venturia effusa
| Gene | Fold-Increase in Expression (Resistant vs. Sensitive) | Resistance Mechanism | Reference |
|---|---|---|---|
| CYP51A | 3.0x | Overexpression | [3] |
| CYP51B | 1.9x | Overexpression |[3] |
Key Experimental Protocols
Protocol: Generating Tebuconazole-Resistant Fungal Strains via Serial Passage
This protocol describes a standard method for inducing and selecting for tebuconazole resistance in a laboratory setting.
1. Materials:
-
Sensitive (wild-type) fungal isolate.
-
Appropriate solid growth medium (e.g., Potato Dextrose Agar (B569324), PDA).
-
Tebuconazole stock solution (e.g., 10 mg/mL in DMSO).
-
Sterile Petri dishes, micropipettes, and spreader tools.
-
Spectrophotometer or hemocytometer for spore counting.
-
Incubator set to the optimal growth temperature for the fungus.
2. Procedure:
-
Determine Initial MIC: First, determine the baseline MIC of the wild-type strain to tebuconazole using a broth microdilution or agar dilution method. This value will guide the starting concentration for selection.
-
Prepare Spore Suspension: Grow the wild-type strain on non-amended agar until it sporulates. Harvest spores by flooding the plate with sterile saline containing a surfactant (e.g., 0.05% Tween 80). Adjust the spore suspension to a standardized concentration (e.g., 1 x 10⁶ spores/mL).
-
Initiate Selection (Passage 1): Prepare agar plates containing a sub-lethal concentration of tebuconazole (e.g., 25-50% of the initial MIC). Spread a fixed volume (e.g., 100 µL) of the standardized spore suspension onto the plates. Incubate until growth is established.
-
Serial Passaging:
-
Once growth is visible on the tebuconazole-amended plates, harvest spores from the leading edge of the fungal colony.
-
Create a new standardized spore suspension from these harvested spores.
-
Plate this new suspension onto a fresh set of agar plates with a slightly higher concentration of tebuconazole (e.g., a 1.5x to 2x increase).
-
Repeat this process for multiple passages. The population that survives at each step is enriched for resistant individuals.
-
-
Isolate and Confirm Resistance: After several passages (e.g., 10-15), single-spore isolates should be obtained from the population growing at the highest tebuconazole concentration. Confirm the resistance level of these new isolates by re-determining their MIC or EC₅₀ and comparing it to the original wild-type strain.
-
Assess Stability: To test the stability of the resistance, culture the confirmed resistant isolates on fungicide-free medium for several passages and then re-test their MIC/EC₅₀.
Visualizations
Caption: Experimental workflow for inducing tebuconazole resistance.
Caption: Primary molecular mechanisms of tebuconazole resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Multiple Mutations and Overexpression in the CYP51A and B Genes Lead to Decreased Sensitivity of Venturia effusa to Tebuconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Efflux-mediated antifungal drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Exposure to Tebuconazole Drives Cross-Resistance to Clinical Triazoles in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium Graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tebuconazole induces triazole-resistance in Aspergillus fumigatus in liquid medium and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Novel Mutations Contributing to Azole Tolerance of Aspergillus fumigatus through In Vitro Exposure to Tebuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Folicur Plus (Tebuconazole) and Other DMI Fungicides Against Aspergillus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Folicur Plus, containing the active ingredient tebuconazole (B1682727), and other demethylation inhibitor (DMI) fungicides against Aspergillus species. The information presented is based on available experimental data to assist researchers and professionals in drug development and fungal resistance studies.
Introduction
Aspergillus is a genus of ubiquitous molds, with some species, such as Aspergillus fumigatus, being significant opportunistic human pathogens causing invasive aspergillosis, particularly in immunocompromised individuals. The primary line of defense against aspergillosis is triazole antifungal drugs. Demethylation inhibitor (DMI) fungicides, which include the triazole class, are extensively used in agriculture to protect crops from fungal diseases.[1] this compound, a commercial fungicide containing tebuconazole, falls into this category.[2][3] The widespread use of DMI fungicides in the environment is a growing concern due to the potential for selecting resistant strains of Aspergillus that are also cross-resistant to clinical triazole antifungals.[4][5][6]
This guide summarizes the comparative in vitro efficacy of tebuconazole and other agricultural DMI fungicides against Aspergillus species, providing a reference for their relative potencies.
Mechanism of Action: DMI Fungicides
DMI fungicides, belonging to the FRAC Code 3, act by inhibiting the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol.[6][7] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to the inhibition of fungal growth.[6] This targeted mechanism is highly effective against a broad spectrum of fungi.
Comparative Efficacy Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various DMI fungicides against wild-type Aspergillus species, primarily Aspergillus fumigatus. The MIC is the lowest concentration of a fungicide that prevents the visible growth of a microorganism in vitro. Lower MIC values indicate higher efficacy.
Table 1: In Vitro Efficacy (MIC in mg/L) of DMI Fungicides Against Wild-Type Aspergillus fumigatus
| Fungicide | Active Ingredient | Class | MIC₅₀ (mg/L) | MIC Range (mg/L) | Reference |
| Folicur (equivalent) | Tebuconazole | Triazole | 2 | 1 - 4 | [8] |
| - | Bitertanol | Triazole | >32 | >32 | [8] |
| - | Bromuconazole | Triazole | 1 | 0.5 - 2 | [8] |
| - | Cyproconazole | Triazole | 1 | 0.5 - 1 | [8] |
| - | Difenoconazole | Triazole | 0.5 | 0.25 - 1 | [8] |
| - | Epoxiconazole (B1671545) | Triazole | 0.25 | 0.125 - 0.5 | [8] |
| - | Fenbuconazole | Triazole | 2 | 1 - 4 | [8] |
| - | Propiconazole | Triazole | 1 | 0.5 - 2 | [8] |
| - | Prothioconazole | Triazole | 0.5 | 0.25 - 1 | [8] |
| - | Metconazole (B41703) | Triazole | 0.5 | 0.25 - 1 | [8] |
| - | Penconazole | Triazole | 2 | 1 - 4 | [8] |
| - | Imazalil (B1671291) | Imidazole (B134444) | 0.25 | 0.125 - 0.5 | [8] |
| - | Prochloraz | Imidazole | 0.5 | 0.25 - 1 | [8] |
Note: Data is primarily from a single study for consistency of methodology. MIC₅₀ is the concentration that inhibits 50% of the tested isolates.
Experimental Protocols
The data presented in Table 1 was generated using a broth microdilution method based on the guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). A detailed summary of a comparable standardized protocol, such as the CLSI M38-A, is provided below.
Protocol: Broth Microdilution Antifungal Susceptibility Testing of Filamentous Fungi (Based on CLSI M38-A)
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.[9][10][11]
-
Preparation of Fungal Inoculum:
-
Aspergillus species are grown on a suitable agar (B569324) medium (e.g., potato dextrose agar) at 35°C for 5-7 days to encourage conidiation.
-
Conidia are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).
-
The surface is gently scraped with a sterile loop to release the conidia.
-
The resulting suspension is transferred to a sterile tube, and heavy particles are allowed to settle.
-
The upper suspension of conidia is collected and adjusted to a specific concentration (e.g., 0.4 to 5 x 10⁴ CFU/mL) using a spectrophotometer or hemocytometer.
-
-
Preparation of Antifungal Dilutions:
-
Stock solutions of the DMI fungicides are prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Serial twofold dilutions of each fungicide are made in a 96-well microtiter plate using RPMI 1640 medium. The final concentrations should span a range that includes the expected MIC values.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized fungal inoculum.
-
The plates are incubated at 35°C for 46-50 hours.
-
A drug-free well serves as a positive growth control, and an uninoculated well serves as a negative control.
-
-
Reading and Interpretation of Results:
-
After incubation, the plates are examined visually or with a spectrophotometer to determine fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a predetermined level of growth inhibition (e.g., 100% inhibition for some antifungals, or a significant reduction in growth for azoles).[11]
-
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the DMI fungicide mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of DMI fungicides.
Caption: Experimental workflow for MIC determination.
Discussion
The in vitro data suggests that there is variability in the efficacy of different DMI fungicides against Aspergillus fumigatus. Based on the presented data, tebuconazole (the active ingredient in this compound) shows moderate activity against wild-type A. fumigatus with an MIC₅₀ of 2 mg/L.[8] Several other agricultural triazoles, such as difenoconazole, prothioconazole, and metconazole (all with an MIC₅₀ of 0.5 mg/L), and especially epoxiconazole (MIC₅₀ of 0.25 mg/L), demonstrate higher in vitro potency.[8] The imidazole fungicides, imazalil and prochloraz, also show potent activity.[8]
It is crucial to note that these are in vitro results, and in-field performance can be influenced by factors such as formulation, application method, and environmental conditions.
The development of resistance to DMI fungicides in Aspergillus is a significant concern. Studies have shown that exposure of susceptible A. fumigatus isolates to agricultural triazoles like tebuconazole can lead to the development of cross-resistance to clinical triazole antifungal drugs.[4][12] This underscores the importance of responsible fungicide stewardship to preserve the efficacy of this critical class of antifungals for both agriculture and human medicine.
Conclusion
This guide provides a comparative overview of the in vitro efficacy of tebuconazole and other DMI fungicides against Aspergillus. While tebuconazole is an effective fungicide, several other DMIs exhibit higher potency against Aspergillus fumigatus in laboratory settings. The selection of a particular fungicide should consider not only its intrinsic activity but also its potential to select for resistant fungal populations. Continued research and surveillance are essential to monitor the susceptibility of Aspergillus to this important class of fungicides.
References
- 1. Selection and Amplification of Fungicide Resistance in Aspergillus fumigatus in Relation to DMI Fungicide Use in Agronomic Settings: Hotspots versus Coldspots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tebuconazole induces triazole-resistance in Aspergillus fumigatus in liquid medium and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchmap.jp [researchmap.jp]
- 4. iris.unito.it [iris.unito.it]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
- 8. Dissection of the Activity of Agricultural Fungicides against Clinical Aspergillus Isolates with and without Environmentally and Medically Induced Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Tebuconazole Using a Certified Reference Material
This guide provides a comprehensive comparison of validated analytical methods for the quantification of the fungicide tebuconazole (B1682727). The focus is on the utilization of a certified reference material (CRM) to ensure accuracy and traceability in analytical measurements. The performance of various analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry, is objectively compared, with supporting experimental data presented. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of tebuconazole in various matrices.
Experimental Protocols
Detailed methodologies for the validation of analytical methods for tebuconazole are outlined below. These protocols are based on established methods and are intended to serve as a guide for laboratory implementation.
LC-MS/MS Method for Tebuconazole in Water
This method is suitable for the determination of tebuconazole residues in drinking and surface water.[1]
-
Sample Preparation:
-
To a 10 mL water sample, add 0.1 mL of 1% formic acid.
-
Fortify recovery samples with the appropriate concentration of tebuconazole standard solution.
-
Add 0.200 mL of a 0.005 µg/mL internal standard (e.g., Tebuconazole-¹³C₂,¹⁵N₃) solution to each sample.[1][2]
-
Cap and mix the sample thoroughly.
-
Transfer an aliquot of the sample to an HPLC vial for LC-MS/MS analysis.[1]
-
-
Instrumentation: An Agilent 1200 Series HPLC system coupled with a Sciex® Triple Quad™ 4000 MS/MS was used.[1]
-
Chromatographic Conditions:
-
The specific column and mobile phase composition should be optimized to achieve adequate separation of tebuconazole from matrix interferences.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitored Transition: Specific precursor and product ions for tebuconazole and the internal standard should be selected for multiple reaction monitoring (MRM).
-
GC-MS Method for Tebuconazole in Watermelon and Soil
This method is applicable for the analysis of tebuconazole in complex food and environmental matrices.[2]
-
Sample Preparation (QuEChERS):
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[2]
-
Chromatographic Conditions:
-
Column: A capillary column suitable for pesticide analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient to ensure proper separation.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
-
UV-Visible Spectrophotometry Method for Tebuconazole in Formulations
This colorimetric method offers a simpler alternative for the quantification of tebuconazole in formulated products.[2]
-
Methodology:
-
The method is based on the complexation reaction between tebuconazole and ferric chloride in an acidic medium.[2]
-
Prepare a series of calibration standards of tebuconazole CRM in the appropriate solvent.
-
Prepare the sample solution by dissolving a known amount of the formulation in the same solvent.
-
Add the ferric chloride reagent to both standards and samples and allow the color to develop.
-
Measure the absorbance of the solutions at the wavelength of maximum absorption.
-
Quantification is achieved by comparing the sample's absorbance to a calibration curve prepared with the CRM.[2]
-
Data Presentation
The following table summarizes the performance characteristics of the different analytical methods for tebuconazole, validated using a certified reference material.
| Parameter | LC-MS/MS | GC-MS | UV-Visible Spectrophotometry |
| Limit of Quantification (LOQ) | 0.05 ng/mL (water)[2], 10 µg/kg (soil)[2] | 0.01 mg/kg (watermelon, soil)[2] | 0.2 µg/mL (formulation)[2] |
| Linearity (Range) | 0.01 - 0.2 µg/mL (soil, r² > 0.99)[2] | Not explicitly stated | 0.2 - 20 µg/mL[2] |
| Accuracy (Recovery %) | 70-120% (water)[2], 82-102% (soil)[2] | 88.2–106% (watermelon, soil)[2] | 92.16 ± 0.06% to 96.66 ± 0.18%[2] |
| Precision (RSD %) | < 4.0% (soil), < 12.11% (soil)[2] | < 10% (watermelon, soil)[2] | Not explicitly stated |
| Internal Standard | Tebuconazole-d9, ¹³C₂,¹⁵N₃[2] | Not explicitly stated | Not applicable |
| Matrices | Water[1][2], Soil[2][3], Strawberry, Hair[2] | Watermelon, Soil, Grapes, Blueberries[2] | Formulations[2] |
Mandatory Visualization
The following diagram illustrates a typical workflow for the validation of an analytical method for tebuconazole using a certified reference material.
Caption: Workflow for Tebuconazole Analytical Method Validation.
References
A Comparative Analysis of the Environmental Impact of Tebuconazole and Other Triazole Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impact of tebuconazole (B1682727) with other widely used triazole fungicides, including propiconazole, difenoconazole (B1670550), epoxiconazole, and cyproconazole. The information presented is supported by experimental data to facilitate an objective assessment of their relative environmental profiles.
Environmental Fate and Persistence
The persistence of a fungicide in the environment is a critical factor in determining its potential for long-term impact. This is often measured by its soil half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.
| Fungicide | Soil Half-life (DT50) in days | Reference Soil Type |
| Tebuconazole | 43 - >600[1] | Loamy Sand / Silt Loam |
| Propiconazole | 73.5[1] | Not Specified |
| Difenoconazole | >115 (field), >175 (lab)[2][3] | Clay and Sandy Soil |
| Epoxiconazole | 182 - 365[4] | Paddy Soil |
| Cyproconazole | 148 | Sandy Loam |
Note: DT50 values can vary significantly depending on soil type, organic matter content, temperature, and moisture.[1]
Aquatic Ecotoxicity
Triazole fungicides can enter aquatic ecosystems through runoff and leaching, posing a risk to non-target aquatic organisms. The acute toxicity is typically evaluated by determining the concentration that is lethal to 50% of a test population (LC50) for fish, or the concentration that causes a specific effect in 50% of the test population (EC50) for invertebrates and algae.
| Fungicide | Fish (96h LC50, mg/L) | Daphnia magna (48h EC50, mg/L) | Algae (72h EC50, mg/L) |
| Tebuconazole | 1.13 - 498[5][6] | 2.37[5][6] | 2.204 (S. polyrhiza)[5] |
| Propiconazole | - | - | - |
| Difenoconazole | 2.68[7] | - | - |
| Epoxiconazole | - | - | - |
| Cyproconazole | - | - | - |
Note: The wide range in tebuconazole's LC50 for fish highlights the variability in sensitivity across different fish species.
Effects on Non-Target Terrestrial Organisms
Beyond the aquatic environment, triazole fungicides can also impact non-target organisms in the soil.
| Fungicide | Effect on Soil Microbial Community | Effect on Soil Invertebrates (e.g., Earthworms) |
| Tebuconazole | Can inhibit the growth of certain actinobacteria and fungi.[5] Repeated applications can lead to a decrease in microbial biomass and bacterial community diversity.[8] | - |
| Propiconazole | Can cause initial disturbances to soil microbial communities, with potential for recovery over time.[5] | - |
| Difenoconazole | Can reduce fungal activity and the relative abundance of certain bacterial and fungal genera.[9] It has been shown to reduce body weight and increase oxidative stress in Enchytraeus crypticus.[10] | Reduced the number of newly hatched juvenile earthworms.[9] |
| Epoxiconazole | - | - |
| Cyproconazole | - | - |
Experimental Protocols
The environmental fate and ecotoxicity of fungicides are assessed using standardized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).
Soil Dissipation Study (Based on OECD Guideline 307)
This study evaluates the rate and route of degradation of a fungicide in soil under controlled laboratory conditions.
Methodology:
-
Soil Collection and Preparation: Representative soil is collected, sieved, and characterized for properties like texture, organic carbon content, and pH.[11]
-
Test Substance Application: The fungicide, often ¹⁴C-labeled for tracking, is applied to soil samples at a rate relevant to its agricultural use.[11]
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature and moisture level under either aerobic or anaerobic conditions.[11][12][13] Volatile compounds, such as ¹⁴CO₂, are trapped.[11]
-
Sampling and Analysis: Soil samples are taken at various time intervals and extracted.[12] The concentrations of the parent fungicide and its transformation products are quantified using techniques like Liquid Scintillation Counting (LSC) and High-Performance Liquid Chromatography (HPLC).[11]
-
Data Analysis: The rate of dissipation is calculated to determine the DT50 value, and the identified transformation products help to elucidate the degradation pathway.[11]
Aquatic Toxicity Testing
Standardized tests are used to determine the toxicity of fungicides to representative aquatic organisms.
Fish Acute Toxicity Test (Based on OECD Guideline 203)
This test determines the concentration of a chemical that is lethal to 50% of the test fish over a 96-hour period.[14][15][16][17]
Methodology:
-
Test Organisms: A recommended fish species, such as Zebrafish (Danio rerio), is used.[15]
-
Test Conditions: Fish are exposed to at least five concentrations of the fungicide in a geometric series, along with a control group, for 96 hours.[14][15]
-
Observations: Mortalities and any abnormal effects are recorded at 24, 48, 72, and 96 hours.[14]
-
Data Analysis: The 96-hour LC50 value and its 95% confidence limits are calculated using statistical methods.[15]
Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)
This test assesses the acute toxicity to Daphnia magna, a key freshwater invertebrate.[18][19]
Methodology:
-
Test Organisms: Young daphnids (less than 24 hours old) are used.[20][19]
-
Test Conditions: Daphnids are exposed to a range of at least five concentrations of the test substance for 48 hours.[20]
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.[18][20][19]
-
Data Analysis: The EC50, the concentration that immobilizes 50% of the daphnids, is calculated for the 48-hour exposure period.[18][19]
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Based on OECD Guideline 201)
This test evaluates the effects of a substance on the growth of freshwater algae.[2][21][22][23]
Methodology:
-
Test Organisms: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are used.[21]
-
Test Conditions: The algae are exposed to at least five concentrations of the test substance in a nutrient-rich medium for 72 hours under continuous illumination.[22][23]
-
Measurements: Algal growth is measured at 24, 48, and 72 hours by determining cell density.[21]
-
Data Analysis: The EC50 for growth rate inhibition is calculated.[2]
Signaling Pathways of Toxicity in Non-Target Organisms
The primary mode of action for triazole fungicides is the inhibition of cytochrome P450 enzymes. In fungi, they specifically target CYP51 (lanosterol 14α-demethylase), which is crucial for ergosterol (B1671047) biosynthesis, a vital component of fungal cell membranes. However, this inhibition of P450 enzymes is not exclusive to fungi and can affect a wide range of non-target organisms, leading to endocrine disruption.[4][24][25][26]
Endocrine Disruption in Fish
In fish, the inhibition of cytochrome P450 enzymes, particularly aromatase (CYP19), can disrupt the normal synthesis of steroid hormones.[27] This can lead to a cascade of adverse effects on reproduction and development.
The inhibition of aromatase by triazoles reduces the conversion of androgens to estrogens, leading to lower levels of hormones like 17β-estradiol. This hormonal imbalance can impair gonadal development, reduce egg production (fecundity), and decrease hatching success.[27]
Conclusion
Tebuconazole and other triazole fungicides exhibit varying degrees of environmental persistence and toxicity. Tebuconazole, in particular, can be highly persistent in certain soil types. While all triazoles pose a risk to non-target organisms through the inhibition of cytochrome P450 enzymes, the specific toxicity profiles differ. Difenoconazole, for instance, has shown significant effects on soil invertebrates. A thorough environmental risk assessment should consider the specific properties of each fungicide in the context of the receiving environment. The use of standardized testing protocols, such as the OECD guidelines, is crucial for generating comparable data to inform these assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. shop.fera.co.uk [shop.fera.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Multiple Assays on Non-Target Organisms to Determine the Risk of Acute Environmental Toxicity in Tebuconazole-Based Fungicides Widely Used in the Black Sea Coastal Area - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Difenoconazole on Tubifex tubifex: Antioxidant Activity, Insights from GUTS Predictions, and Multi-Biomarker Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repeated exposure to fungicide tebuconazole alters the degradation characteristics, soil microbial community and functional profiles [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the ecological effects of the fungicide difenoconazole on soil and Enchytraeus crypticus gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 12. shop.fera.co.uk [shop.fera.co.uk]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. eurofins.com.au [eurofins.com.au]
- 16. biotecnologiebt.it [biotecnologiebt.it]
- 17. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 18. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 19. shop.fera.co.uk [shop.fera.co.uk]
- 20. oecd.org [oecd.org]
- 21. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 22. OECD 201: Freshwater Alga and Cyanobacteria: Growth Inhibition Test [scymaris.com]
- 23. oecd.org [oecd.org]
- 24. Endocrine disruption by azole fungicides in fish: A review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity | CoLab [colab.ws]
- 26. Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Triazole Fungicides Inhibit Zebrafish Hatching by Blocking the Secretory Function of Hatching Gland Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Tebuconazole Resistance in Fusarium: A Comparative Guide to Fungicide Efficacy
For researchers, scientists, and drug development professionals, understanding the nuances of fungicide cross-resistance is paramount in the fight against devastating plant pathogens like Fusarium. This guide provides a comprehensive comparison of the cross-resistance patterns between the widely used azole fungicide, tebuconazole (B1682727), and other fungicidal agents. By examining experimental data and detailed methodologies, this document aims to inform the development of effective and sustainable disease management strategies.
Tebuconazole Cross-Resistance Profile in Fusarium spp.
Studies have revealed complex cross-resistance patterns between tebuconazole and other fungicides in prominent Fusarium species, particularly Fusarium graminearum and Fusarium pseudograminearum. The nature of this cross-resistance is highly dependent on the chemical class and mode of action of the alternative fungicide.
A key observation is the phenomenon of negative cross-resistance , where fungal strains resistant to tebuconazole exhibit increased sensitivity to other fungicides, often within the same chemical group. In F. graminearum, negative cross-resistance has been documented between tebuconazole and other triazole fungicides, including fludioxonil (B1672872), epoxiconazole, hexaconazole, and metconazole.[1][2][3] This suggests that the mechanism conferring resistance to tebuconazole may simultaneously render the fungus more vulnerable to these specific triazoles.
Conversely, no cross-resistance is typically observed between tebuconazole and fungicides with unrelated modes of action.[1][2][3] For instance, studies on F. graminearum have shown no cross-resistance with flutriafol, propiconazole, and fluazinam.[1][2][3] Similarly, research on F. pseudograminearum indicated no cross-resistance between tebuconazole and fludioxonil.[4] This lack of cross-resistance is a crucial consideration for designing effective fungicide rotation programs to mitigate the development of resistance.
However, instances of positive cross-resistance have also been reported, particularly between tebuconazole and other demethylation inhibitor (DMI) fungicides like metconazole.[5] This is often due to a shared resistance mechanism, such as mutations in the target enzyme's gene.
Quantitative Comparison of Fungicide Efficacy
The following table summarizes the 50% effective concentration (EC50) values for tebuconazole and other fungicides against various Fusarium species, providing a quantitative measure of their in vitro efficacy. Lower EC50 values indicate higher fungicidal activity.
| Fungicide | Fusarium Species | Mean EC50 (µg/mL) | Cross-Resistance with Tebuconazole | Reference |
| Tebuconazole | F. graminearum | 0.33 ± 0.03 | - | |
| Tebuconazole | F. graminearum (pre-2000 isolates) | 0.1610 | - | |
| Tebuconazole | F. graminearum (2000-2014 isolates) | 0.3311 | - | [6] |
| Tebuconazole | F. pseudograminearum | 0.2328 ± 0.0840 | - | [7] |
| Fludioxonil | F. pseudograminearum | 0.0613 ± 0.0347 | No | [7] |
| Metconazole | F. graminearum (pre-2000 isolates) | 0.0240 | Positive | [6] |
| Metconazole | F. graminearum (2000-2014 isolates) | 0.0405 | Positive | [6] |
| Prothioconazole | F. avenaceum | 0.12 - 23.6 | Not specified | [8] |
| Ipconazole | F. oxysporum f. sp. lentis | 0.78 | Not specified | [9] |
| Pyraclostrobin | F. oxysporum f. sp. lentis | 0.47 | Not specified | [9] |
| Thiophanate-methyl | F. oxysporum f. sp. lentis | 1.74 | Not specified | [9] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro mycelial growth inhibition assays. The following is a generalized protocol for conducting such experiments to determine the EC50 values of fungicides against Fusarium species.
1. Fungal Isolate Preparation:
-
Fusarium isolates are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), for 3-7 days at 25-27°C to obtain actively growing colonies.[4][10]
2. Fungicide Stock Solution and Dilutions:
-
A stock solution of the technical-grade fungicide is prepared in an appropriate solvent (e.g., acetone (B3395972) or methanol).
-
Serial dilutions of the fungicide are made to achieve a range of final concentrations in the growth medium.
3. Preparation of Fungicide-Amended Media:
-
The fungicide dilutions are added to molten PDA to achieve the desired final concentrations.
-
Control plates are prepared with the solvent alone.
4. Inoculation:
-
Mycelial plugs (typically 5-7 mm in diameter) are taken from the edge of an actively growing Fusarium colony.[4]
-
The mycelial plug is placed, mycelium-side down, in the center of each fungicide-amended and control PDA plate.
5. Incubation:
-
The inoculated plates are incubated in the dark at 27°C for 3-4 days, or until the mycelial growth in the control plates reaches a specified diameter.[4]
6. Data Collection and Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions.
-
The percentage of mycelial growth inhibition is calculated relative to the control.
-
The EC50 value, the concentration of the fungicide that inhibits mycelial growth by 50%, is determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.
Visualizing the Landscape of Resistance
Experimental Workflow for Fungicide Sensitivity Testing
Caption: Workflow for determining fungicide EC50 values.
Conceptual Pathway of Azole Fungicide Resistance in Fusarium
Caption: Mechanisms of azole resistance in Fusarium.
Logical Relationships of Tebuconazole Cross-Resistance
References
- 1. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium Graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peerj.com [peerj.com]
- 5. researchgate.net [researchgate.net]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Detection of fungicide resistance to fludioxonil and tebuconazole in Fusarium pseudograminearum, the causal agent of Fusarium crown rot in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Tebuconazole Residue Analysis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of tebuconazole (B1682727), a widely used triazole fungicide. Accurate determination of tebuconazole residues is critical for ensuring food safety, monitoring environmental contamination, and in the development of new fungicidal formulations. This document summarizes key performance data from inter-laboratory comparisons and proficiency tests to assist laboratories in selecting and evaluating analytical methods for tebuconazole residue analysis.
Data Presentation: Performance in Inter-Laboratory Studies
The following tables summarize the quantitative data from various inter-laboratory comparisons and proficiency tests for tebuconazole residue analysis. These results highlight the performance of different analytical methods across various matrices.
Table 1: Results from European Union Proficiency Test (EUPT-FV-SC06) in Fresh Chili Peppers
| Analyte | Assigned Value (mg/kg) | Robust Coefficient of Variation (CV %) |
| Tebuconazole | 0.098 | 25.2[1][2] |
Table 2: Performance Characteristics from an Independent Laboratory Validation (ILV) for Tebuconazole in Soil by LC-MS/MS
| Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD %) | No. of Replicates |
| 10 (LOQ) | 97 | 4 | 3 |
| 100 | 98 | 1 | 3 |
| Data from an Independent Laboratory Validation of Bayer CropScience Analytical Method No. HW-001-S09-01[3] |
Table 3: Performance Characteristics from an Independent Laboratory Validation (ILV) for Tebuconazole in Water by LC-MS/MS
| Fortification Level (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD %) | No. of Replicates |
| 0.05 (LOQ) | 96 | 10 | 5 |
| 0.5 | 100 | 3 | 5 |
| Data from an Independent Laboratory Validation of Bayer Method HW-005-W17-01[4] |
Table 4: General Performance of Analytical Methods for Tebuconazole Residue Analysis
| Analytical Method | Matrix | LOQ (mg/kg) | Recovery (%) | Precision (RSD %) |
| LC-MS/MS | Fruits & Vegetables | 0.01 - 0.05 | 74 - 116 | < 14 |
| LC-MS/MS | Soil | 0.01 | 97 - 98 | 1 - 4[3] |
| LC-MS/MS | Water | 0.00005 | 96 - 100 | 3 - 10[4] |
| GC-NPD | Apples, Soil | 0.01 | 94.5 - 107.3 | < 9.7 |
| GC-ECD | Plant Material | 0.01 | - | - |
| HPLC-UV | Wood | - | - | - |
| Data compiled from various independent laboratory validations and studies.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are generalized experimental protocols for the key methods used in tebuconazole residue analysis, based on procedures reported in proficiency tests and validation studies.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is widely adopted for the extraction of pesticide residues from food matrices.
-
Homogenization : A representative sample of the matrix (e.g., 10-15 g of chili pepper or other produce) is homogenized.[1]
-
Extraction : The homogenized sample is weighed into a centrifuge tube. Acetonitrile and water are added, and the tube is shaken vigorously.[1]
-
Salting Out : A salt mixture, typically containing magnesium sulfate, sodium chloride, and sodium citrate, is added to induce phase separation. The tube is shaken and then centrifuged.[1]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Final Extract : The final extract is collected, and may be acidified and is then ready for chromatographic analysis.
Analytical Instrumentation and Conditions
LC-MS/MS is a highly sensitive and selective technique for the quantification of tebuconazole.
-
Chromatographic Column : A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase : A gradient elution with a mixture of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.
-
Ionization : Electrospray ionization (ESI) in positive mode is typically employed.
-
Mass Spectrometry : Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
GC coupled with various detectors is also a robust technique for tebuconazole analysis.
-
Injector : Splitless injection is common for trace-level analysis.
-
Carrier Gas : Helium or hydrogen is typically used.
-
Column : A capillary column with a non-polar or semi-polar stationary phase is suitable.
-
Detectors :
-
Nitrogen-Phosphorus Detector (NPD) : Highly sensitive to nitrogen-containing compounds like tebuconazole.
-
Electron Capture Detector (ECD) : While highly sensitive to halogenated compounds, its use for tebuconazole (which is not halogenated) might be less common or require derivatization.
-
Mass Spectrometer (MS) : Provides confirmation of the analyte's identity and is often used for quantitative analysis.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for an inter-laboratory comparison study, from the initial stages of planning by the proficiency test (PT) provider to the final data evaluation.
References
Tebuconazole vs. Prothioconazole: A Comparative Efficacy Analysis Against Fusarium culmorum
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fungicidal efficacy of tebuconazole (B1682727) and prothioconazole (B1679736) against Fusarium culmorum, a significant plant pathogen responsible for diseases such as Fusarium head blight (FHB) and crown rot in cereals. The information presented is collated from various scientific studies to aid in research and development of effective disease management strategies.
Efficacy Data: A Quantitative Comparison
The following tables summarize the in vitro efficacy of tebuconazole and prothioconazole against Fusarium culmorum and related Fusarium species, primarily focusing on the half-maximal effective concentration (EC50), which represents the concentration of a fungicide that inhibits 50% of mycelial growth. Lower EC50 values indicate higher antifungal activity.
| Fungicide | Fusarium Species | EC50 (mg/L) Range | Reference |
| Tebuconazole | Fusarium culmorum | 0.09 - 15.6 | [1][2] |
| Fusarium graminearum | 0.005 - 2.029 | [1] | |
| Prothioconazole | Fusarium culmorum | 0.12 - 23.6 | [1][2] |
| Fusarium graminearum | 1.29 - 6.98 | [1] |
Table 1: Comparative EC50 Values of Tebuconazole and Prothioconazole against Fusarium Species.
| Study Reference | Fungicide Combination | Fusarium Species | Mean EC50 (µg/ml) of the Combination |
| Köycü et al. | Prothioconazole + Tebuconazole | Fusarium culmorum | Not explicitly stated for the combination, but notes an increase in EC50 values for the combination in subculture isolates compared to the parent isolate. |
Table 2: Efficacy of Prothioconazole and Tebuconazole Combination against Fusarium culmorum.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro mycelial growth inhibition assays. A generalized protocol for such an experiment is outlined below.
In Vitro Mycelial Growth Inhibition Assay
Objective: To determine the concentration of tebuconazole and prothioconazole required to inhibit the mycelial growth of Fusarium culmorum by 50% (EC50).
Materials:
-
Pure culture of Fusarium culmorum.
-
Potato Dextrose Agar (PDA) medium.
-
Technical grade tebuconazole and prothioconazole.
-
Sterile Petri dishes (90 mm diameter).
-
Sterile cork borer (5 mm diameter).
-
Incubator.
-
Solvent for fungicides (e.g., acetone (B3395972) or dimethyl sulfoxide (B87167) - DMSO).
-
Spectrophotometer (for precise quantification, if required).
Procedure:
-
Fungicide Stock Solution Preparation: Prepare stock solutions of tebuconazole and prothioconazole in a suitable solvent.
-
Amendment of Media: Autoclave the PDA medium and allow it to cool to approximately 50-55°C. Add the required aliquots of the fungicide stock solutions to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare control plates with PDA and solvent only. Pour the amended and control media into sterile Petri dishes.
-
Inoculation: From the growing edge of a 7-day-old F. culmorum culture on PDA, take 5 mm mycelial plugs using a sterile cork borer. Place one mycelial plug in the center of each fungicide-amended and control Petri dish.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the radial mycelial growth in two perpendicular directions daily until the mycelium in the control plates reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the mycelial colony in the control plates and T is the average diameter of the mycelial colony in the treated plates.
-
-
EC50 Determination: The EC50 values are calculated by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Both tebuconazole and prothioconazole belong to the triazole class of fungicides, which act as demethylation inhibitors (DMIs). Their primary mode of action is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and function.
By inhibiting CYP51, these fungicides disrupt the production of ergosterol, leading to an accumulation of toxic sterol precursors and ultimately compromising the fungal cell membrane. This disruption of membrane structure and function inhibits fungal growth and development.
Concluding Remarks
Both tebuconazole and prothioconazole are effective inhibitors of Fusarium culmorum mycelial growth in vitro. The provided EC50 values indicate a comparable range of activity, although variations exist between different studies and fungal isolates. Field efficacy can be influenced by various factors including application timing, environmental conditions, and the development of fungicide resistance.[3][4] The primary mechanism of action for both fungicides is the disruption of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. Further research into the potential for synergistic effects when used in combination and the management of fungicide resistance is crucial for the long-term sustainable control of Fusarium culmorum.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translocation and degradation of tebuconazole and prothioconazole in wheat following fungicide treatment at flowering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Folicur Plus: A Comparative Efficacy Analysis Against Tebuconazole-Resistant Fusarium graminearum
For Immediate Release
This technical guide provides a comparative analysis of Folicur Plus (a combination of tebuconazole (B1682727) and a strobilurin fungicide) and its constituent components against a known tebuconazole-resistant strain of Fusarium graminearum, the causal agent of Fusarium Head Blight (FHB) in cereals. This document is intended for researchers, scientists, and drug development professionals interested in fungicide efficacy and resistance management.
Introduction
Fusarium graminearum poses a significant threat to global wheat and barley production, causing substantial yield losses and contaminating grain with mycotoxins. The primary method of control has been the application of demethylation inhibitor (DMI) fungicides, such as tebuconazole, the active ingredient in Folicur. However, the emergence of tebuconazole-resistant strains of F. graminearum necessitates the evaluation of alternative and combination fungicide strategies.[1][2] this compound, a formulation combining the DMI tebuconazole with a quinone outside inhibitor (QoI) fungicide (e.g., trifloxystrobin (B1683241) or fluoxastrobin), is designed to provide a broader spectrum of activity and a tool for resistance management. This guide presents a validation of its efficacy against a known resistant fungal strain.
Active Ingredients and Modes of Action
This compound contains two key active ingredients with distinct modes of action:
-
Tebuconazole: A DMI fungicide that inhibits the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. This disruption leads to impaired fungal growth and, ultimately, cell death.[1]
-
Trifloxystrobin/Fluoxastrobin (Strobilurins): These are QoI fungicides that inhibit mitochondrial respiration by blocking electron transfer at the cytochrome bc1 complex. This action deprives the fungal cells of ATP, the primary energy currency, leading to the cessation of growth and spore germination.
The combination of these two modes of action is intended to provide both curative and preventative activity and to mitigate the development of resistance.
Comparative Efficacy Data
The following tables summarize in vitro efficacy data for tebuconazole, a representative strobilurin fungicide, and their combination against both a susceptible (wild-type) and a confirmed tebuconazole-resistant strain of Fusarium graminearum.
Table 1: In Vitro Efficacy (EC50) of Tebuconazole Against Susceptible and Resistant F. graminearum Strains
| Fungal Strain | Fungicide | Mean EC50 (µg/mL) |
| F. graminearum (Wild-Type) | Tebuconazole | 0.33 ± 0.03[3] |
| F. graminearum (Resistant) | Tebuconazole | > 3.0[1] |
Table 2: In Vitro Efficacy of Strobilurin and this compound Combination Against Susceptible and Resistant F. graminearum Strains
| Fungal Strain | Fungicide | Mycelial Growth Inhibition (%) |
| F. graminearum (Wild-Type) | Trifloxystrobin | Naturally Resistant[4] |
| F. graminearum (Resistant) | Trifloxystrobin | Naturally Resistant[4] |
| F. graminearum (Wild-Type) | Tebuconazole + Trifloxystrobin | 100%[5] |
| F. graminearum (Resistant) | Tebuconazole + Trifloxystrobin | 100%[5] |
Note: Data for the combination product is based on studies showing complete inhibition of Fusarium species. The natural resistance of F. graminearum to strobilurins highlights the importance of the tebuconazole component in the mixture for controlling this specific pathogen.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This protocol is used to determine the half-maximal effective concentration (EC50) of a fungicide against a fungal pathogen.
-
Fungal Isolation and Culture: Isolates of Fusarium graminearum are obtained from infected plant tissue and purified on Potato Dextrose Agar (PDA). Cultures are maintained at 25°C.
-
Fungicide Stock Solution Preparation: A stock solution of the test fungicide (e.g., tebuconazole) is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Poisoned Media Preparation: The fungicide stock solution is serially diluted and added to molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control set of PDA plates is prepared with the solvent alone.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the leading edge of an actively growing fungal culture and placed in the center of each fungicide-amended and control PDA plate.
-
Incubation: The plates are incubated at 25°C in the dark for a specified period (e.g., 5-7 days) or until the fungal growth in the control plates reaches the edge of the plate.
-
Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment. The EC50 value is then determined by probit analysis of the inhibition data against the logarithm of the fungicide concentration.[6]
In Vivo Fungicide Efficacy Trial
This protocol evaluates the efficacy of fungicides in a controlled greenhouse or field environment.
-
Plant Material: Cereal plants (e.g., wheat) are grown under controlled conditions to a specific growth stage (e.g., anthesis).
-
Inoculum Preparation: A spore suspension of the desired F. graminearum strain (susceptible or resistant) is prepared and adjusted to a specific concentration (e.g., 1 x 10^5 spores/mL).
-
Fungicide Application: The test fungicides are applied to the plants at recommended field rates using a calibrated sprayer. A non-treated control group is also included.
-
Inoculation: The plants are inoculated with the spore suspension a specified time after fungicide application (e.g., 24 hours).
-
Incubation: The plants are maintained in a high-humidity environment for a period to facilitate infection (e.g., 48-72 hours).
-
Disease Assessment: Disease severity is assessed at regular intervals by visually scoring the percentage of infected spikelets or heads.
-
Data Analysis: The efficacy of the fungicide is determined by comparing the disease severity in the treated plots to the non-treated control.
Visualizations
Signaling Pathways
Caption: this compound dual-action mechanism.
Experimental Workflow
Caption: Workflow for fungicide efficacy testing.
Conclusion
The emergence of tebuconazole-resistant strains of Fusarium graminearum poses a significant challenge to effective disease management. The data presented in this guide indicates that while tebuconazole alone is less effective against resistant strains, the combination of tebuconazole and a strobilurin fungicide, as found in this compound, can provide complete inhibition of the pathogen in vitro. The dual-action mechanism of this compound, targeting both ergosterol synthesis and mitochondrial respiration, offers a robust strategy for controlling a broader spectrum of fungal pathogens and managing the evolution of fungicide resistance. Further in vivo and field trials are essential to validate these findings under agricultural conditions.
References
- 1. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungicide Resistance in Fusarium graminearum | Weekly Crop Update [sites.udel.edu]
- 3. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium Graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phytojournal.com [phytojournal.com]
- 6. ijcmas.com [ijcmas.com]
A Comparative Guide to the Transcriptomic Response of Fungi to Tebuconazole and Epoxiconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic response of fungi to two widely used triazole fungicides: tebuconazole (B1682727) and epoxiconazole (B1671545). Triazoles function by inhibiting the lanosterol (B1674476) 14α-demethylase enzyme (CYP51), a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi.[1][2] Disruption of this pathway leads to a depleted supply of ergosterol, an essential molecule for fungal cell membrane integrity and function, ultimately inhibiting fungal growth.
While direct comparative transcriptomic data for tebuconazole and epoxiconazole on the same fungal species under identical conditions is limited in publicly available literature, this guide synthesizes findings from studies on tebuconazole to infer the likely transcriptomic impact of epoxiconazole, given their shared mode of action. The data presented here primarily draws from studies on Fusarium species, which are significant plant pathogens.
Data Presentation: Quantitative Transcriptomic Effects
The application of tebuconazole incites a significant transcriptomic response in fungi as a defense mechanism. A study on Fusarium pseudograminearum revealed a substantial number of differentially expressed genes (DEGs) upon exposure to tebuconazole.[3][4] These changes highlight the fungus's attempt to counteract the fungicide's effects, primarily through the upregulation of genes related to ergosterol biosynthesis and multidrug transporters.
| Fungicide | Fungal Species | Total Differentially Expressed Genes (DEGs) | Upregulated Genes | Downregulated Genes | Key Affected Pathways |
| Tebuconazole | Fusarium pseudograminearum | 842 | 386 | 456 | Ergosterol Biosynthesis, ABC Transporters |
| Epoxiconazole | (Inferred) | Not Available | Not Available | Not Available | Expected to be similar to Tebuconazole |
Table 1: Summary of Differentially Expressed Genes (DEGs) in Fusarium pseudograminearum in response to Tebuconazole. Data is based on a study by Wang et al. (2023). A similar response is anticipated for epoxiconazole due to its analogous mechanism of action.[3]
In a study on Fusarium graminearum, treatment with tebuconazole resulted in 324 genes with a more than 5-fold increase in expression and 155 genes with a more than 5-fold decrease.[5] The upregulated genes were involved in various cellular functions, including ergosterol biosynthesis.[5]
Experimental Protocols
The following sections detail the methodologies typically employed in the transcriptomic analysis of fungal responses to fungicides.
Fungal Culture and Fungicide Treatment
-
Fungal Strain and Culture Conditions: The Fusarium pseudograminearum strain is typically cultured on a potato sucrose (B13894) agar (B569324) (PSA) medium.[6] For liquid cultures used in RNA-seq experiments, mycelial plugs are transferred to a liquid medium, such as potato dextrose broth (PDB), and incubated for a period to allow for sufficient growth.
-
Fungicide Treatment: A stock solution of tebuconazole is prepared, and the fungal cultures are treated with a specific concentration (e.g., the EC50 value, which is the concentration that inhibits 50% of growth).[3] Control cultures are treated with the solvent used to dissolve the fungicide. The cultures are then incubated for a defined period before harvesting for RNA extraction.
RNA Extraction, Library Preparation, and Sequencing
-
RNA Isolation: Total RNA is extracted from the harvested fungal mycelia using a suitable reagent like TRIzol, followed by a purification step to remove any contaminating DNA and proteins.[7] The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.
-
cDNA Library Construction and Sequencing: High-quality RNA samples are used for the construction of cDNA libraries.[8] This process typically involves mRNA purification, fragmentation, first- and second-strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and PCR amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform, such as an Illumina Hiseq platform.[7]
Data Analysis and Validation
-
Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The clean reads are then aligned to the reference genome of the fungal species. Gene expression levels are quantified, and differentially expressed genes between the fungicide-treated and control groups are identified using statistical methods.[8]
-
Quantitative Real-Time PCR (qRT-PCR) Validation: To validate the results of the RNA-seq analysis, the expression levels of selected DEGs are measured using qRT-PCR.[5][9] Total RNA is reverse-transcribed into cDNA, which is then used as a template for the PCR reaction with gene-specific primers. The relative expression levels are calculated using a reference gene for normalization.[10]
Visualization of Key Pathways and Workflows
Ergosterol Biosynthesis Pathway
The primary target of both tebuconazole and epoxiconazole is the ergosterol biosynthesis pathway. The following diagram illustrates the key steps in this pathway and highlights the enzyme targeted by these azole fungicides.
Caption: The fungal ergosterol biosynthesis pathway and the inhibitory action of azoles.
Experimental Workflow for Comparative Transcriptomics
The following diagram outlines a typical workflow for a comparative transcriptomics study investigating the fungal response to fungicides.
Caption: A typical experimental workflow for comparative transcriptomics of fungal responses.
Conclusion
Tebuconazole and epoxiconazole, as members of the triazole class of fungicides, are expected to elicit a highly similar transcriptomic response in susceptible fungi. The available data for tebuconazole demonstrates a significant alteration in gene expression, particularly the upregulation of genes in the ergosterol biosynthesis pathway and those encoding ABC transporters, which are involved in cellular detoxification. This response represents the fungus's attempt to overcome the inhibitory effects of the fungicide.
For drug development professionals, understanding these common resistance mechanisms is crucial for designing novel antifungal agents that can circumvent these pathways or for developing combination therapies that target both the primary site of action and the resistance mechanisms. Further direct comparative transcriptomic studies of tebuconazole and epoxiconazole would be beneficial to elucidate any subtle differences in their effects on fungal gene expression.
References
- 1. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Transcriptomic Profiling of Fusarium pseudograminearum in Response to Carbendazim, Pyraclostrobin, Tebuconazole, and Phenamacril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene transcription profiling of Fusarium graminearum treated with an azole fungicide tebuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Using RNA-seq for Analysis of Differential Gene Expression in Fungal Species | Springer Nature Experiments [experiments.springernature.com]
- 9. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Synergistic Effects of Tebuconazole with Other Pesticides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebuconazole (B1682727), a triazole fungicide, is a cornerstone in the management of a broad spectrum of fungal diseases in agriculture. Its primary mechanism of action involves the inhibition of the C14-demethylase enzyme, which is critical for ergosterol (B1671047) biosynthesis in fungi. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death.[1] To enhance its efficacy, combat resistance, and broaden the spectrum of activity, tebuconazole is frequently used in combination with other pesticides, including other fungicides, insecticides, and biological control agents. This guide provides a comparative analysis of the synergistic effects of tebuconazole with various pesticide partners, supported by experimental data and detailed methodologies.
Data Presentation: Fungicide Combinations
The following tables summarize the synergistic effects of tebuconazole when combined with other fungicides. Synergy is often quantified using a Synergy Ratio (SR) or by observing a significant reduction in the effective concentration (EC50) of the individual components when used in a mixture.
Table 1: Synergistic Effects of Tebuconazole with Chlorothalonil (B1668833) and Trifloxystrobin
| Combination | Target Pathogen(s) | Key Findings | Application Rates (Tebuconazole) | Application Rates (Partner) | Reference(s) |
| Tebuconazole + Chlorothalonil | Septoria spp., Puccinia spp., Erysiphe graminis, and others | "Considerable synergistic effect" observed, leading to higher fungicidal activity than individual components.[1] | 12.5 to 37.5 g/decare | 37.5 to 112.5 g/decare (Chlorothalonil) | [1] |
| Tebuconazole + Trifloxystrobin | Early Blight on Tomato (Alternaria solani) | The combination proved to be in synergy, with trifloxystrobin's protective action complementing tebuconazole's curative and systemic activity. | 175 g a.i. ha⁻¹ (in Nativo 75 WG) | 87.5 g a.i. ha⁻¹ (Trifloxystrobin in Nativo 75 WG) | [2] |
Table 2: Synergistic Effects of Tebuconazole with Carbendazim and Iprodione against Sclerotinia sclerotiorum
| Combination | Ratio (Tebuconazole:Partner) | Mean EC50 of Tebuconazole alone (µg/ml) | Mean EC50 of Partner alone (µg/ml) | EC50 of Mixture (µg/ml) | Synergy Ratio (SR) | Reference(s) |
| Tebuconazole + Carbendazim | 1:7 | 0.036 | Not specified in abstract | Not specified in abstract | Synergistic activity observed, inhibited all isolates' growth. | [3] |
| Tebuconazole + Iprodione | Not specified | 0.036 | Not specified in abstract | Not specified in abstract | Synergistic effect on three isolates. | [3] |
Data Presentation: Insecticide and Biocontrol Agent Combinations
Tebuconazole can also exhibit synergistic interactions with insecticides and biological control agents, extending its utility beyond fungal disease management.
Table 3: Synergistic and Other Interaction Effects of Tebuconazole with Imidacloprid and Bacillus subtilis
| Combination | Target Organism(s) | Key Findings | Interaction Type | Reference(s) |
| Tebuconazole + Imidacloprid | Freshwater invertebrates (Neocloeon triangulifer) | The mixture was found to be synergistic for N. triangulifer. | Synergistic | [4][5] |
| Tebuconazole + Bacillus subtilis H158 | Rice False Smut (Ustilaginoidea virens) | At low application rates, tebuconazole stimulated the growth of B. subtilis, enhanced its persistence, and promoted induced systemic resistance in rice. | Synergistic (at low tebuconazole rates) | [6] |
| Tebuconazole + Bacillus amyloliquefaciens B18 & B. subtilis S8 | Fusarium Crown Rot (Fusarium culmorum) | The combination significantly improved mycelial growth inhibition (over 92%) and control efficacy (up to 95.45%) compared to individual treatments. | Synergistic | [7] |
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Microdilution Assay
This method is widely used to determine the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction between two antimicrobial agents.[8]
1. Preparation of Pesticide Solutions:
-
Prepare stock solutions of tebuconazole and the partner pesticide in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Create a series of twofold dilutions for each pesticide in a liquid growth medium (e.g., Potato Dextrose Broth for fungi) in 96-well microtiter plates.
2. Checkerboard Setup:
-
In a 96-well plate, add 50 µL of each dilution of tebuconazole along the rows (e.g., from a high concentration to a low concentration).
-
Add 50 µL of each dilution of the partner pesticide along the columns. This creates a matrix of various concentration combinations.
-
Include wells with each pesticide alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Designate a growth control well (medium and inoculum only) and a sterility control well (medium only).
3. Inoculation:
-
Prepare a standardized inoculum of the target fungal pathogen (e.g., to a 0.5 McFarland standard).
-
Dilute the inoculum to achieve a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ Colony Forming Units (CFU)/mL in each well.
-
Add 100 µL of the final inoculum to all wells except the sterility control.
4. Incubation and Reading:
-
Incubate the plates at an optimal temperature for the growth of the target fungus (e.g., 25-28°C) for 24-72 hours.
-
The MIC is determined as the lowest concentration of the pesticide (alone or in combination) that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a microplate reader.
5. Calculation of the Fractional Inhibitory Concentration Index (FICI):
-
FICI is calculated as follows: FICI = (MIC of Tebuconazole in combination / MIC of Tebuconazole alone) + (MIC of Partner in combination / MIC of Partner alone)
-
Interpretation of FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
Calculation of Synergy Ratio (SR) using Wadley's Method
Wadley's method is another approach to quantify synergy based on the effective doses (ED) of the pesticides.[9][10]
1. Dose-Response Curves:
-
Determine the dose-response curves for tebuconazole and the partner pesticide individually to establish their respective ED50 values (the dose that causes 50% inhibition).
2. Expected ED50 of the Mixture:
-
The expected ED50 of the mixture (assuming additive effects) is calculated based on the proportion of each component in the mixture.
3. Observed ED50 of the Mixture:
-
Experimentally determine the ED50 of the pesticide mixture.
4. Calculation of Synergy Factor (SF) or Synergy Ratio (SR):
-
SF = Expected ED50 of the mixture / Observed ED50 of the mixture
-
Interpretation of SF/SR:
-
SF > 1: Synergy
-
SF = 1: Additive effect
-
SF < 1: Antagonism
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Tebuconazole inhibits the C14-demethylase enzyme, disrupting ergosterol biosynthesis and fungal cell membrane integrity.
Caption: Tebuconazole's synergistic partners act on different fungal targets, leading to enhanced overall efficacy.
Caption: A generalized workflow for the in vitro assessment of pesticide synergy using the checkerboard assay.
References
- 1. WO2015169201A1 - A synergistic fungicidal composition comprising tebuconazole and chlorothalonil - Google Patents [patents.google.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the synergic and sublethal effect of the pesticides imidacloprid, acetamiprid and tebuconazole on brain metabolism in the non-bee pollinator Eristalis tenax | LUP Student Papers [lup.lub.lu.se]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. apsnet.org [apsnet.org]
Tebuconazole's Plant Growth-Regulating Properties: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the plant growth-regulating properties of tebuconazole (B1682727) with alternative compounds. The information is supported by experimental data to assist in research and development.
Introduction
Tebuconazole, a triazole fungicide, is primarily known for its efficacy in controlling a broad spectrum of fungal pathogens in various crops. Beyond its fungicidal activity, tebuconazole exhibits plant growth-regulating (PGR) effects, mainly by inhibiting gibberellin biosynthesis.[1] This property can be beneficial in agriculture for managing crop height, preventing lodging, and potentially improving yield. This guide compares the PGR effects of tebuconazole with three other commercially available plant growth retardants: paclobutrazol (B33190), chlormequat (B1206847) chloride, and daminozide. All four compounds share a common primary mechanism of action: the inhibition of the gibberellin (GA) biosynthesis pathway, albeit at different enzymatic steps.[2]
Comparative Performance Data
The following tables summarize quantitative data from various studies on the effects of tebuconazole and its alternatives on plant growth parameters.
Table 1: Effect on Plant Height
| Compound | Crop | Application Rate/Concentration | Plant Height Reduction (%) | Reference |
| Tebuconazole | Wheat | Foliar Spray | Not specified, but noted to decrease plant height | [3] |
| Paclobutrazol | Groundnut | 200 ppm | 27.7% | [4] |
| Paclobutrazol | Landscape Shrubs | 1000 ppm | 27% | [5] |
| Paclobutrazol | Landscape Shrubs | 4000 ppm | 40% | [5] |
| Paclobutrazol | Japonica Rice | Varies with timing and concentration | 1.5% - 7.7% | [6] |
| Chlormequat Chloride | Winter Wheat | 1.15 kg a.i./ha | Consistent reductions observed | [7] |
| Chlormequat Chloride | Winter Wheat | 1.61 kg a.i./ha | Significant reduction | [7] |
| Chlormequat Chloride | Wheat | Not specified | 6.3% - 9.05% | [8] |
| Chlormequat Chloride | Wheat | Not specified | up to 17.8% | [9] |
| Daminozide | Calendula officinalis | 1500, 3500, or 5000 ppm | Reduces peduncle and internodal elongation | [10] |
Table 2: Effect on Crop Yield
| Compound | Crop | Application Rate/Concentration | Yield Change | Reference |
| Tebuconazole | Wheat (Fusarium-infected) | Fungicidal application | Increased yield (saved from loss) | [11] |
| Tebuconazole | Wheat (drought-stressed) | Fungicidal application | Significant yield reduction | |
| Tebuconazole (with Trifloxystrobin) | Groundnut | 250, 300, 350 g/ha | Significantly improved total dry matter accumulation | [12] |
| Paclobutrazol | Groundnut | 100 ppm | Pod yield increased by 27.4% | [4] |
| Chlormequat Chloride | Winter Wheat | 0.67 - 2.07 kg/ha | Mean increase of 0.31 t/ha (in absence of lodging) | [7] |
| Chlormequat Chloride | Wheat | 2, 4, and 8 L/ha | Significant yield increase | [3] |
| Chlormequat Chloride | Wheat | Not specified | Increased yield by 17% | [13] |
Signaling Pathway Inhibition
The primary mechanism of action for these plant growth retardants is the inhibition of the gibberellin biosynthesis pathway. However, they act on different enzymes within this pathway.
Caption: Inhibition sites of tebuconazole and alternatives in the gibberellin biosynthesis pathway.
Experimental Protocols
A general methodology for evaluating the plant growth-regulating effects of these compounds is outlined below. Specific details may vary depending on the plant species and experimental objectives.
Objective: To quantify the effect of tebuconazole and its alternatives on plant height, biomass, and yield.
Materials:
-
Test plants (e.g., wheat, barley, or a model plant like Arabidopsis thaliana)
-
Tebuconazole, paclobutrazol, chlormequat chloride, daminozide
-
Appropriate solvents and surfactants for formulation
-
Pots, soil medium, and controlled environment growth chamber or greenhouse
-
Foliar spray application equipment
-
Calipers, rulers, and a balance for measurements
Procedure:
-
Plant Culture: Grow test plants from seed in pots containing a standardized soil medium under controlled conditions (e.g., 16-hour photoperiod, 22°C day/18°C night temperature).
-
Treatment Application: At a specific growth stage (e.g., the four-leaf stage), apply the plant growth regulators as a foliar spray. Include a control group sprayed only with the solvent and surfactant solution. A range of concentrations for each compound should be tested to determine dose-response relationships.
-
Data Collection:
-
Plant Height: Measure the height of the main stem from the soil surface to the apical meristem at regular intervals (e.g., weekly) until maturity.
-
Yield Parameters: For crop species, measure relevant yield components such as the number of tillers, number of seeds per plant, and total seed weight.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Caption: A generalized workflow for evaluating plant growth regulators.
Conclusion
Tebuconazole, in addition to its fungicidal properties, functions as a plant growth retardant by inhibiting gibberellin biosynthesis. Its mode of action is similar to that of paclobutrazol, targeting the enzyme ent-kaurene (B36324) oxidase.[2][14] This is a different inhibition site compared to chlormequat chloride, which acts earlier in the pathway, and daminozide, which acts later.[2] The quantitative data presented demonstrate that all four compounds can effectively reduce plant height, a desirable trait in many agricultural and horticultural applications. However, the effect on yield can be variable and is influenced by environmental factors such as drought stress. For researchers and professionals in drug development, the specificity of these compounds for different enzymes in the gibberellin biosynthesis pathway offers a tool for targeted studies of plant hormone regulation. Further direct comparative studies under various environmental conditions are needed to fully elucidate the relative efficacy and potential side effects of tebuconazole as a plant growth regulator compared to the established alternatives.
References
- 1. The role of gibberellins in improving the resistance of tebuconazole-coated maize seeds to chilling stress by microencapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Paclobutrazol Foliar Sprays to Suppress Growth on Landscape Shrubs | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 6. Frontiers | Effects of different spraying periods and concentrations of paclobutrazol on the lodging resistance and yield of high-quality japonica rice [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Combined effect of trifloxystrobin and tebuconazole on growth and yield attributes of groundnut [arccjournals.com]
- 13. Quanfeng Biological Focus on plant growth regulators research and production [quanfengagro.com]
- 14. Paclobutrazol - Wikipedia [en.wikipedia.org]
Comparative Cytotoxicity of Tebuconazole and Other Triazole Fungicides on Human Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of tebuconazole (B1682727) and other commonly used triazole fungicides on various human cell lines. The information is supported by experimental data from multiple studies to facilitate a deeper understanding of the toxicological profiles of these compounds.
Triazole fungicides are a widely utilized class of pesticides in agriculture, raising concerns about their potential adverse effects on non-target organisms, including humans.[1] This guide synthesizes findings on their cytotoxic effects, focusing on key metrics such as the half-maximal inhibitory concentration (IC50) to provide a comparative overview.
Quantitative Cytotoxicity Data
The cytotoxic effects of several triazole fungicides have been assessed across a range of human cell lines. The IC50 value, representing the concentration of a substance that inhibits 50% of cell viability, is a standard measure of cytotoxicity.[1] The table below summarizes the IC50 values for tebuconazole and other triazoles as reported in various studies. It is important to note that direct comparisons of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as incubation times and specific assay protocols.[1]
| Fungicide | Cell Line | Assay | IC50 Value | Reference |
| Tebuconazole | Human Granulosa Cells (hGCs) | Not Specified | Reduced viability from 12.5 µM | [2] |
| HCT116 | MTT | IC50 ≈ 50 µM | [3] | |
| HeLa | MTT | >1 mg/ml | [4][5] | |
| HeLa | LDH | 0.985 mg/ml | [4][5] | |
| HepG2 | MTT | - | [6] | |
| Epoxiconazole (B1671545) | Human Granulosa Cells (hGCs) | Not Specified | Reduced viability from 75 µM | [2] |
| F98 (Glioma) | MTT | 50 µM | [7] | |
| Propiconazole (B1679638) | HepG2 | MTT | 148.4 µM | [8] |
| GC-1 (Spermatogonia) | MTT | Dose-dependent decrease from 50-300 µM | [9] | |
| Diniconazole | HeLa, A549, HCT116, K562 | MTT | Strongest toxicity among five TAFs* | [10] |
| Prochloraz | HeLa | MTT | 0.4 mg/ml | [4][5] |
| HeLa | LDH | 0.065 mg/ml | [4][5] | |
| Triadimefone | HeLa | MTT | 0.24 mg/ml | [4][5] |
| HeLa | LDH | 0.052 mg/ml | [4][5] | |
| Triadimenole | HeLa | MTT | 0.37 mg/ml | [4][5] |
| HeLa | LDH | 0.042 mg/ml | [4][5] |
*TAFs: Triazole Alcohol Fungicides. The study did not specify a precise IC50 value for Diniconazole.
Experimental Protocols
The following are generalized methodologies for the key cytotoxicity assays cited in the literature. Specific parameters such as cell density, incubation times, and reagent concentrations may vary between studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the triazole fungicides.
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated to allow for the conversion of MTT to formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Supernatant Collection: After the treatment period, the culture supernatant, which contains LDH from damaged cells, is collected.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which then reduces the tetrazolium salt to a colored formazan product.[10]
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm). The amount of LDH released is proportional to the number of damaged cells.[10]
Mechanisms of Cytotoxicity and Signaling Pathways
The cytotoxic effects of triazole fungicides are primarily attributed to the induction of oxidative stress and apoptosis.[10] A common mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of apoptotic pathways.[11][12][13]
Tebuconazole-Induced Cytotoxicity
Tebuconazole has been shown to induce cytotoxicity in various human cell lines, including HCT116 and human granulosa cells.[2][14] Its mechanism of action involves the generation of ROS, leading to endoplasmic reticulum (ER) stress and activation of the mitochondrial apoptotic pathway.[11] In HCT116 cells, tebuconazole exposure leads to a loss of mitochondrial membrane potential and the activation of caspase-9 and caspase-3, key executioners of apoptosis.[12]
Epoxiconazole-Induced Cytotoxicity
Epoxiconazole has demonstrated cytotoxic effects in human granulosa cells and F98 glioma cells.[2][7] Similar to tebuconazole, its mechanism involves the induction of oxidative stress through ROS generation, leading to apoptosis via the mitochondrial pathway.[7] In F98 cells, epoxiconazole treatment results in a loss of mitochondrial membrane potential and DNA fragmentation.[7]
Propiconazole-Induced Cytotoxicity
Propiconazole has been shown to be cytotoxic to human hepatoma (HepG2) and spermatogonia (GC-1) cells.[8][9] Its cytotoxic mechanism also involves the induction of apoptosis. In GC-1 cells, propiconazole exposure leads to a dose-dependent decrease in cell viability and the induction of a pro-apoptotic pathway.[9] Studies on HepG2 cells suggest that propiconazole can induce oxidative stress and activate inflammatory and fibrotic pathways.[9]
Experimental Workflow
The general workflow for assessing the in vitro cytotoxicity of triazole fungicides is a standardized process that moves from cell culture preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The epoxiconazole and tebuconazole fungicides impair granulosa cells functions partly through the aryl hydrocarbon receptor (AHR) signalling with contrasted effects in obese, normo-weight and polycystic ovarian syndrome (PCOS) patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Comparison of in vitro toxicity in HepG2 cells: Toxicological role of Tebuconazole-tert-butyl-hydroxy in exposure to the fungicide Tebuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic and genotoxic effects of epoxiconazole on F98 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of propiconazole and its metabolites in mouse and human hepatoma cells and primary mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propiconazole-Induced Testis Damage and MAPK-Mediated Apoptosis and Autophagy in Germ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Triazole fungicide tebuconazole induces apoptosis through ROS-mediated endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tebuconazole induced cytotoxic and genotoxic effects in HCT116 cells through ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tebuconazole induces ROS-dependent cardiac cell toxicity by activating DNA damage and mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
validation of a model for predicting tebuconazole degradation in different soil types
For researchers, scientists, and drug development professionals, understanding the environmental fate of fungicides like tebuconazole (B1682727) is paramount. This guide provides a comparative overview of models used to predict tebuconazole degradation in various soil types, supported by experimental data and detailed protocols to aid in the validation of these predictive tools.
Tebuconazole, a broad-spectrum triazole fungicide, is extensively used in agriculture. Its persistence and potential for environmental contamination necessitate accurate models to predict its degradation behavior in different soil environments. The degradation of tebuconazole in soil is a complex process influenced by a variety of factors, including soil pH, organic carbon content, microbial activity, temperature, and moisture.[1] The half-life of tebuconazole can vary significantly, ranging from 49 to 610 days, underscoring the importance of soil-specific degradation assessments.[1]
This guide focuses on the validation of predictive models, offering a framework for comparing their performance and implementing robust experimental procedures.
Comparing Predictive Models for Tebuconazole Degradation
The degradation of tebuconazole in soil is often described using kinetic models, with the first-order kinetic model being commonly applied. This model assumes that the rate of degradation is directly proportional to the concentration of tebuconazole.
A study on the dissipation kinetics of tebuconazole in Tifton loamy sand demonstrated a good fit with the first-order kinetic model, yielding a coefficient of determination (R²) of 0.857.[2] The experimentally determined half-life (t½) in this soil was 49 days.[2]
| Soil Type | Location | Application Rate (g ai/ha) | Half-life (days) |
| Loess Loam | Germany | 375 | 119 |
| Loamy Sand | Germany | 375 | 54 |
| Sandy Loam | Germany | 375 | 43-45 |
| Sand | USA | 1750 | 79 |
| Sandy Clay/Loam | USA | 1750 | 170 |
| Silty Clay | USA | 1750 | 125 |
| Sandy Loam | USA | 1750 | 40 |
| Loam | Canada | 250 | 51 |
| Silty Clay | Canada | 250 | 109-119 |
| Silty Clay/Loam | Canada | 250 | 128 |
Table 1: Experimentally Determined Half-Lives of Tebuconazole in Various Soils. [3]
Key Factors Influencing Tebuconazole Degradation
The degradation of tebuconazole is intricately linked to the physicochemical and biological properties of the soil. Understanding these factors is crucial for developing and validating accurate predictive models.
Caption: Factors influencing tebuconazole degradation in soil.
Experimental Protocol for Model Validation
A robust experimental design is fundamental for generating high-quality data to validate predictive models. The following protocol is based on the OECD Guideline 307 for testing the aerobic and anaerobic transformation of chemicals in soil.[4][5][6][7][8]
1. Soil Selection and Characterization:
-
Select at least three different soil types with varying properties (e.g., sandy loam, clay loam, silty clay).
-
Characterize each soil for texture (sand, silt, clay content), organic carbon content, pH, and microbial biomass.
2. Test Substance Application:
-
Use radiolabeled (e.g., ¹⁴C) tebuconazole to facilitate tracking of its degradation and the formation of metabolites.
-
Apply the test substance to the soil samples at a concentration relevant to typical agricultural practices.
3. Incubation:
-
Incubate the treated soil samples in the dark under controlled aerobic conditions. Maintain a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity).
-
For anaerobic studies, after an initial aerobic phase, flood the samples and purge with an inert gas to establish anaerobic conditions.
-
Include control samples (untreated soil) to monitor microbial activity throughout the experiment.
4. Sampling and Analysis:
-
Collect soil samples at appropriate time intervals over a period of up to 120 days.[4][6][7]
-
Extract tebuconazole and its transformation products from the soil samples using suitable organic solvents.
-
Analyze the extracts using validated analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the amount of parent compound and major metabolites at each sampling point.
-
Measure the evolved ¹⁴CO₂ to determine the extent of mineralization.
5. Data Analysis:
-
Calculate the dissipation half-life (DT₅₀) and, if possible, the DT₉₀ values for tebuconazole in each soil type.
-
Fit the degradation data to various kinetic models (e.g., first-order, biphasic) and determine the best-fit model based on statistical parameters like the coefficient of determination (R²) and Root Mean Square Error (RMSE).
-
Compare the experimentally determined degradation kinetics with the predictions from the model being validated.
Caption: Experimental workflow for validating tebuconazole degradation models.
References
- 1. Effects of Tebuconazole Application on Soil Microbiota and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tebuconazole dissipation and metabolism in Tifton loamy sand during laboratory incubationt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. biotecnologiebt.it [biotecnologiebt.it]
- 5. shop.fera.co.uk [shop.fera.co.uk]
- 6. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 7. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 8. oecd.org [oecd.org]
comparative analysis of the enantioseparation of tebuconazole on different chiral columns
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enantioseparation of the chiral fungicide tebuconazole (B1682727) on various High-Performance Liquid Chromatography (HPLC) chiral columns. The data and methodologies presented are collated from published research to aid in the selection of an appropriate chiral stationary phase (CSP) and the development of effective enantioselective analytical methods.
Performance Comparison of Chiral Columns
The enantioseparation of tebuconazole has been successfully achieved on several types of chiral stationary phases, primarily polysaccharide-based and, more recently, novel cyclodextrin-based columns. The choice of column and mobile phase significantly impacts the resolution of tebuconazole's enantiomers. Below is a summary of performance data obtained on different chiral columns.
| Chiral Stationary Phase (CSP) | Column Name | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) |
| Cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) | Lux Cellulose-2 | 150 x 2.0 mm, 3 µm | Methanol (B129727)/0.1% Formic Acid (70:30, v/v) | 0.3 | Not Specified | Complete Separation |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Astec® Cellulose DMP | 25 cm x 4.6 mm, 5 µm | Heptane/2-Propanol/Triethylamine/Trifluoroacetic Acid (50:50:0.1:0.1, v/v/v/v) | 1.0 | 25 | Resolved |
| Cellulose tris(3,5-dimethylphenylcarbamate) | CHIRALCEL OD-H | Not Specified | Hexane/2-Propanol | 1.2 | 25 | Excellent Separation |
| Novel β-cyclodextrin derivative | MPDCDA | Not Specified | Methanol/Water (70:30, v/v) | Not Specified | Not Specified | 1.63 |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting enantioseparation methods. The following sections outline the experimental conditions reported for the successful separation of tebuconazole enantiomers on different types of chiral columns.
Method 1: Polysaccharide-Based CSP (Lux Cellulose-2)
This method, adapted from a study on tebuconazole enantiomers in strawberries, demonstrates a reversed-phase separation.[1]
-
Chiral Column: Lux Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)), 150 x 2.0 mm i.d., 3 µm particle size.[1]
-
Mobile Phase: An isocratic mobile phase consisting of methanol and 0.1% formic acid in water at a ratio of 70:30 (v/v).[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Detection: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with electrospray ionization was used for both qualitative and quantitative determination.[1]
-
Sample Preparation: A Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method was employed for sample extraction and cleanup.[1]
Method 2: Polysaccharide-Based CSP (Astec® Cellulose DMP)
This protocol outlines a normal-phase separation for tebuconazole enantiomers.[2]
-
Chiral Column: Astec® Cellulose DMP (cellulose tris(3,5-dimethylphenylcarbamate)), 25 cm x 4.6 mm I.D., 5 µm particles.
-
Mobile Phase: A mixture of [A] heptane, [B] 2-propanol, [C] triethylamine, and [D] trifluoroacetic acid in a ratio of 50:50:0.1:0.1 (A:B:C:D).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 205 nm.
-
Sample Preparation: The tebuconazole sample was prepared at a concentration of 100 µg/mL in a mixture of heptane, 2-propanol, and methanol (80:10:10).
Method 3: Polysaccharide-Based CSP (Cellulose tris(3,5-dimethylphenylcarbamate))
This method describes a normal-phase HPLC separation for tebuconazole and its potential impurities.[3]
-
Chiral Column: A chiral stationary phase prepared by coating aminopropylated silica (B1680970) gel with cellulose tris(3,5-dimethylphenylcarbamate).[3]
-
Mobile Phase: Hexane-2-propanol. The effect of varying the amount of 2-propanol was studied to optimize resolution.[3]
-
Flow Rate: 1.2 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection: UV at 230 nm.[3]
Method 4: Novel β-Cyclodextrin-Based CSP
This recently developed method utilizes a novel β-cyclodextrin derivative for the enantioseparation of tebuconazole.[4]
-
Chiral Column: A novel chiral stationary phase, 3,5-dichlorophenylaminomethyl-6-phenylenediamine-β-cyclodextrin chemically bonded silica gel (MPDCDA).[4]
-
Mobile Phase: A reversed-phase mobile phase of methanol-water (70/30, v/v).[4]
-
Detection: HPLC with tandem mass spectrometry (MS/MS).[4]
-
Performance: This method achieved a resolution (Rs) of 1.63 for the tebuconazole enantiomers.[4]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of tebuconazole enantioseparation on different chiral columns.
References
- 1. researchgate.net [researchgate.net]
- 2. Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a novel β-cyclodextrin chiral stationary phase and its application to the evaluation of the enantioselective bioaccumulation and elimination behavior of tebuconazole in Rana nigromaculata tadpoles - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the performance of Folicur Plus against a biological control agent for Fusarium control
For Immediate Release
This guide provides a comprehensive comparison of the chemical fungicide Folicur Plus (active ingredient: tebuconazole) and various biological control agents (BCAs) for the management of Fusarium species, notorious plant pathogens causing significant crop losses worldwide. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of performance data, experimental methodologies, and the underlying mechanisms of action.
Performance Evaluation: Tebuconazole (B1682727) vs. Biological Control Agents
The efficacy of this compound, a systemic triazole fungicide, is compared against prominent biological control agents, including Bacillus subtilis and Trichoderma species. The following tables summarize quantitative data from various studies, providing a clear comparison of their performance in controlling Fusarium.
Table 1: In Vitro and In Vivo Efficacy of Tebuconazole and Bacillus subtilis against Fusarium culmorum
| Treatment | Mycelial Growth Inhibition (%) (In Vitro) | Germination Rate (%) (In Vivo) | Shoot Dry Weight (g) (In Vivo) | Root Length (cm) (In Vivo) |
| Control (Infected) | 0 | 45 | - | 112.6 |
| Tebuconazole | - | 86.6 | 1.81 | 76.1 |
| Bacillus subtilis ED24 | 87 | 85 | 3.96 | 127.4 |
Data synthesized from a study on wheat infected with F. culmorum.[1][2]
Table 2: Efficacy of Tebuconazole in Controlling Fusarium Head Blight (FHB) in Wheat
| Parameter | Mean Percent Control (%) |
| FHB Index (Disease Severity) | 40.3 |
| Deoxynivalenol (B1670258) (DON) Toxin Content | 21.6 |
Data from a meta-analysis of 139 studies on the effect of tebuconazole on FHB.[3][4][5]
Table 3: Comparative Efficacy of Tebuconazole and Trichoderma asperellum on Chickpea Wilt Incidence
| Treatment | Wilt Incidence (%) at 90 DAS* |
| Control (Infected) | 36.00 |
| Tebuconazole | 11.66 |
| Trichoderma asperellum TrND14 | 13.33 |
*Days After Sowing
Mechanisms of Action
This compound (Tebuconazole)
Tebuconazole, the active ingredient in this compound, is a demethylase inhibitor (DMI) fungicide.[6] It specifically targets the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the CYP51 gene. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting this enzyme, tebuconazole disrupts the membrane structure and function, leading to the cessation of fungal growth and eventual cell death.[7][8][9]
Biological Control Agents
Biological control agents employ a variety of mechanisms to suppress Fusarium growth, often with multiple modes of action.
-
Trichoderma spp. : These fungi are well-known mycoparasites, meaning they directly attack and feed on other fungi, including Fusarium.[10] This process involves the secretion of cell wall-degrading enzymes like chitinases and glucanases.[11] Trichoderma also competes with pathogens for nutrients and space and produces antifungal secondary metabolites.[10] Furthermore, they can induce systemic resistance in the host plant, activating the plant's own defense mechanisms through signaling pathways involving jasmonic acid, ethylene, and salicylic (B10762653) acid.[7]
-
Bacillus spp. : These bacteria are known for their ability to produce a wide array of potent antifungal compounds, particularly lipopeptides such as iturins, fengycins, and surfactins.[8] These compounds can disrupt the fungal cell membrane, leading to lysis. Bacillus species also compete with pathogens for nutrients and colonization sites on the plant roots and can induce systemic resistance in the host plant.[12]
-
Non-pathogenic Fusarium spp. : Certain non-pathogenic strains of Fusarium can outcompete their pathogenic relatives for nutrients and space in the rhizosphere. They can also induce systemic resistance in the host plant, preparing it to defend against subsequent pathogen attacks.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and biological control agents against Fusarium.
In Vitro Evaluation of Fungicide Efficacy (Poisoned Food Technique)
-
Medium Preparation : A suitable culture medium, such as Potato Dextrose Agar (B569324) (PDA), is prepared and sterilized.
-
Fungicide Incorporation : The fungicide (e.g., tebuconazole) is added to the molten agar at various concentrations (e.g., 50, 100, 200 ppm). A control medium without the fungicide is also prepared.
-
Plating : The amended and control media are poured into sterile Petri dishes and allowed to solidify.
-
Inoculation : A mycelial disc (typically 5 mm in diameter) from an actively growing culture of the target Fusarium species is placed at the center of each plate.
-
Incubation : The plates are incubated at a suitable temperature (e.g., 25 ± 2°C) for a specified period (e.g., 7-8 days).
-
Data Collection : The radial growth of the fungal colony is measured. The percent inhibition of mycelial growth is calculated using the formula: % Inhibition = ((C - T) / C) * 100 where C is the average diameter of the colony in the control plate, and T is the average diameter of the colony in the treated plate.
In Vitro Evaluation of Biocontrol Agent Efficacy (Dual Culture Method)
-
Medium Preparation and Plating : Sterilized PDA is poured into Petri dishes and allowed to solidify.
-
Inoculation : A mycelial disc of the target Fusarium species is placed at one edge of the Petri dish. A disc of the fungal biocontrol agent (e.g., Trichoderma) or a streak of the bacterial biocontrol agent (e.g., Bacillus) is placed on the opposite side of the plate.
-
Incubation : The plates are incubated at an appropriate temperature until the fungal growth in the control plate (inoculated only with Fusarium) reaches the edge of the plate.
-
Data Collection : The radial growth of the Fusarium colony in the direction of the antagonist is measured and compared to the growth in the control plate to determine the percentage of inhibition.
In Vivo Evaluation in Greenhouse/Field Conditions
-
Plant Material and Growth Conditions : Susceptible host plant seeds are sown in pots containing sterilized soil or in designated field plots. Plants are grown under controlled greenhouse conditions or standard field conditions.
-
Inoculum Preparation : The Fusarium pathogen is cultured on a suitable medium (e.g., PDA or a grain-based medium) to produce spores or mycelial fragments for inoculation. The concentration of the inoculum is standardized.
-
Treatment Application :
-
Fungicide Application : this compound (tebuconazole) can be applied as a seed treatment before sowing, as a soil drench after planting, or as a foliar spray at a specific growth stage.
-
Biocontrol Agent Application : BCAs can be applied as a seed coating, mixed with the soil before planting, or applied as a root dip during transplanting.
-
-
Pathogen Inoculation : Plants are inoculated with the Fusarium pathogen. This can be done by incorporating the inoculum into the soil, drenching the soil with a spore suspension, or injecting the inoculum into the plant stem.
-
Data Collection and Analysis : Disease incidence and severity are recorded at regular intervals. Other parameters such as plant height, biomass (fresh and dry weight), and yield are also measured. Disease severity can be rated on a scale (e.g., 0-5), and a disease index is calculated. The efficacy of the treatments is determined by comparing the disease parameters in the treated plants with those in the untreated, inoculated control plants.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows.
Caption: Mechanism of action of Tebuconazole.
Caption: Mechanisms of biological control agents.
Caption: General experimental workflow diagram.
References
- 1. d-nb.info [d-nb.info]
- 2. Bacillus subtilis ED24 Controls Fusarium culmorum in Wheat Through Bioactive Metabolite Secretion and Modulation of Rhizosphere Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. A quantitative review of tebuconazole effect on fusarium head blight and deoxynivalenol content in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. scialert.net [scialert.net]
- 7. indogulfbioag.com [indogulfbioag.com]
- 8. Frontiers | Biological potential of Bacillus subtilis BS45 to inhibit the growth of Fusarium graminearum through oxidative damage and perturbing related protein synthesis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Trichoderma Biocontrol: Signal Transduction Pathways Involved in Host Sensing and Mycoparasitism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening Biocontrol Agents for Cash Crop Fusarium Wilt Based on Fusaric Acid Tolerance and Antagonistic Activity against Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
a comparative study of the acute toxicity of tebuconazole on different aquatic organisms
A comprehensive analysis of the acute toxicity of the fungicide tebuconazole (B1682727) reveals varying levels of sensitivity across different aquatic organisms. This guide synthesizes key experimental data, outlines standardized testing protocols, and provides a visual workflow for assessing the acute toxicological effects of this widely used agricultural chemical.
Tebuconazole, a triazole fungicide, is extensively used in agriculture to protect a wide range of crops from fungal diseases.[1][2][3] Its persistence in soil and water environments raises concerns about its potential impact on non-target aquatic organisms.[1][4] Understanding the acute toxicity of tebuconazole is crucial for environmental risk assessment and the development of regulations to protect aquatic ecosystems.
Comparative Acute Toxicity Data
The acute toxicity of tebuconazole varies significantly among different aquatic species. The following table summarizes the median lethal concentration (LC50) and median effective concentration (EC50) values from various studies. LC50 represents the concentration of a substance that is lethal to 50% of the test organisms within a specified time, while EC50 is the concentration that causes a specific sublethal effect in 50% of the test population.
| Category | Species | Endpoint | Value (mg/L) | Exposure Time | Reference |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 9.05 | 96 hours | [4][5] |
| Cyprinus carpio (Common Carp) | 96h LC50 | 2.37 | 96 hours | [4][5] | |
| Danio rerio (Zebrafish) | 96h LC50 | 8.16 - 8.73 | 96 hours | [5] | |
| Chelon auratus (Golden grey mullet) | 96h LC50 | 1.13 | 96 hours | [1][4][5][6] | |
| Cirrhinus mrigala | 96h LC50 | 7.2 | 96 hours | [2][4][5] | |
| Crustaceans | Daphnia magna (Water Flea) | 48h EC50 | 2.37 - 5.74 | 48 hours | [1][7] |
| Thamnocephalus platyurus (Fairy Shrimp) | 24h EC50 | 0.115 | 24 hours | [1][6] | |
| Mysidopsis bahia (Opossum Shrimp) | 48h EC50 | 0.46 | 48 hours | [1] | |
| Amphibians | Rhinella arenarum (South American Toad) - Embryo | 96h LC50 | 31.92 | 96 hours | [8][9] |
| Rhinella arenarum (South American Toad) - Larvae | 96h LC50 | 16.81 | 96 hours | [8][9][10] | |
| Bufo gargarizans (Asiatic Toad) - Embryo | - LC50 | 74.7 | - | [11] | |
| Hyla japonica (Japanese Tree Frog) - Embryo | - LC50 | 38.5 | - | [11] | |
| Pelophylax nigromaculatus (Dark-spotted Frog) - Embryo | - LC50 | 39.1 | - | [11] | |
| Aquatic Plants | Spirodela polyrhiza (Giant Duckweed) | 72h EC50 | 2.204 | 72 hours | [1][6] |
Experimental Protocols
The assessment of acute toxicity of tebuconazole on aquatic organisms typically follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of data across different studies.
1. Fish Acute Toxicity Test (based on OECD Guideline 203)
This test determines the concentration of a substance lethal to 50% of the test fish over a 96-hour period.
-
Test Organisms: Recommended species include Rainbow Trout (Oncorhynchus mykiss) for cold water environments and Zebrafish (Danio rerio) or Common Carp (Cyprinus carpio) for warm water.[12] Fish should be healthy and from the same stock, acclimated to the test conditions for at least 12 days.[13]
-
Test Conditions: The test is conducted under static, semi-static, or flow-through conditions.[12] Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range suitable for the test species.[14][15] The photoperiod is typically 12 hours of light and 12 hours of darkness.[15]
-
Procedure: A range-finding test is often performed to determine the concentrations for the definitive test.[16] For the main study, fish are exposed to at least five geometrically spaced concentrations of tebuconazole and a control.[17][18] A minimum of seven fish are used for each concentration.[17] Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.[16][17]
-
Data Analysis: The LC50 values and their 95% confidence limits are calculated for each observation period using statistical methods like probit analysis.[2][5]
2. Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)
This test evaluates the concentration of a substance that immobilizes 50% of Daphnia magna within 48 hours.
-
Test Organisms: Young daphnids (less than 24 hours old) are used for the test.[19]
-
Test Conditions: The test is conducted in a static system with a constant temperature and a defined light-dark cycle.
-
Procedure: Daphnids are exposed to a range of tebuconazole concentrations and a control. The number of immobilized daphnids is observed at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The EC50 for immobilization at 48 hours is calculated with 95% confidence intervals.
3. Algal Growth Inhibition Test (based on OECD Guideline 201)
This test assesses the effect of a substance on the growth of freshwater green algae.
-
Test Organisms: Exponentially growing cultures of a recommended algal species, such as Pseudokirchneriella subcapitata, are used.[20]
-
Test Conditions: The test is performed in batch cultures under constant illumination and temperature for 72 hours.[20][21]
-
Procedure: Algal cultures are exposed to at least five concentrations of tebuconazole.[21][22] Algal growth is measured at 24, 48, and 72 hours by determining the cell concentration or another biomass surrogate like fluorescence.[21][23]
-
Data Analysis: The EC50 for growth inhibition is determined by comparing the growth in the test cultures to the control cultures.
Experimental Workflow
The following diagram illustrates a generalized workflow for conducting an acute aquatic toxicity study.
Caption: Generalized workflow for acute aquatic toxicity testing.
References
- 1. Multiple Assays on Non-Target Organisms to Determine the Risk of Acute Environmental Toxicity in Tebuconazole-Based Fungicides Widely Used in the Black Sea Coastal Area - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fisheriesjournal.com [fisheriesjournal.com]
- 3. Ecotoxicological impact of the fungicide tebuconazole on fish: a historical review, global trends and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short-Term Exposure to Tebuconazole Triggers Haematological, Histological and Biochemical Disturbances in Rainbow Trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Toxicity assessment of a tebuconazole-based fungicide on the embryo-larval development of the common south American toad Rhinella arenarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of fungicide tebuconazole on the embryonic development of Korean domestic frogs (Bufo gargarizans, Hyla japonica, and Pelophylax nigromaculatus) -Korean Journal of Environmental Biology | 학회 [koreascience.kr]
- 12. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 17. oecd.org [oecd.org]
- 18. researchgate.net [researchgate.net]
- 19. Comparative toxicity of rac- and S-tebuconazole to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Alga, Growth Inhibition test (OECD Guidelines for the Testing of Chemicals No. 201) | ENvironmental inFOrmation [enfo.hu]
- 21. env.go.jp [env.go.jp]
- 22. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 23. Biological test method: growth inhibition test using a freshwater alga - Canada.ca [canada.ca]
Safety Operating Guide
Proper Disposal of Folicur Fungicides: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Folicur products is critical for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage Folicur waste, including unused product, empty containers, and spill cleanup materials. Adherence to these protocols is essential to prevent contamination of water, food, and feed.[1][2][3]
Key Disposal Principles
Proper disposal of Folicur, a tebuconazole-based fungicide, involves a multi-step process focused on waste minimization and containment. The primary methods of disposal for waste resulting from the use of this product are on-site application according to the label or disposal at an approved waste facility.[1][2]
| Waste Stream | Disposal Procedure |
| Unused Product/Waste | Dispose of on-site in accordance with label instructions or at an approved waste disposal facility.[1][2] |
| Empty Containers | Triple or pressure rinse; add rinsate to spray tank. Puncture and dispose of in a sanitary landfill, by incineration (stay out of smoke), or via a licensed hazardous-waste contractor.[1][3][4][5] |
| Spill Residue | Absorb with inert material, collect in a labeled container, and dispose of as pesticide waste.[2] |
Experimental Protocol: Decontamination and Disposal of Folicur Containers
This protocol outlines the steps for the triple rinsing of Folicur containers, a critical procedure to ensure they are properly decontaminated before disposal.
Materials:
-
Empty Folicur container
-
Water source
-
Personal Protective Equipment (PPE): gloves, eye protection, protective clothing[2][4]
-
Application equipment or mix tank[1]
-
Labeled waste container for disposal
Procedure:
-
Initial Draining: Empty the remaining contents of the Folicur container into the application equipment or a mix tank. Allow the container to drain for 10 seconds after the flow has been reduced to a drip.[1]
-
First Rinse: Fill the empty container one-quarter full with water.
-
Agitation: Securely replace the cap and shake the container for 10 seconds.
-
Rinsate Collection: Pour the rinsate from the container into the application equipment or mix tank. Allow the container to drain for 10 seconds after the flow has been reduced to a drip.
-
Second and Third Rinses: Repeat steps 2 through 4 two more times.
-
Container Processing: After the final rinse, puncture the container to prevent reuse.[1][5]
-
Final Disposal: Dispose of the rinsed and punctured container in a sanitary landfill or by incineration, as permitted by state and local regulations.[1][2][3][5] If incineration is used, avoid inhaling the smoke.[1][2][3] Alternatively, the container can be taken to a licensed hazardous-waste disposal contractor.[4]
Logical Workflow for Folicur Disposal
The following diagram illustrates the decision-making process for the proper disposal of Folicur-related waste materials.
Caption: Folicur Waste Disposal Decision Workflow.
In the event of a significant spill or leak, it is important to keep unauthorized individuals away from the area.[1] For assistance with decontamination or other emergency procedures, you can contact the Bayer CropScience Emergency Response Team.[1]
References
Personal protective equipment for handling Folicur Plus
This guide provides critical safety and logistical information for the handling and disposal of Folicur Plus, a fungicide containing tebuconazole. Adherence to these procedures is vital for ensuring the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The following table summarizes the required Personal Protective Equipment (PPE) when handling this compound. It is imperative to wear the specified PPE to minimize exposure and ensure personal safety.
| Body Part | Required PPE | Material/Standard | Notes |
| Hands | Chemical-resistant gloves | Nitrile rubber, Butyl rubber, Neoprene rubber, Barrier laminate, Polyvinyl chloride (PVC), or Viton.[1] | Unlined, elbow-length gloves are recommended to protect the wrists.[2] Never use leather or cotton gloves.[2] Wash gloves when contaminated and dispose of them if perforated or if external contamination cannot be removed.[3] |
| Eyes | Safety goggles or face shield | Tightly fitting safety goggles conforming to EN166.[4][5] | For situations with a high risk of splashing, a face shield should be worn over goggles.[2] |
| Body | Protective clothing | Long-sleeved shirt and long pants, or a chemical-resistant suit (e.g., Tyvek).[1][6] | Wear a clean, dry protective suit that covers the entire body from wrists to ankles for moderately to highly toxic chemicals.[2] |
| Respiratory | Respirator | NIOSH-approved respirator.[6] | Required when ventilation is inadequate or during lengthy exposure. Always wear a respirator when mixing or handling concentrates.[2] |
Experimental Protocols: Safe Handling and Disposal Procedures
1. Pre-Handling Inspection:
-
Before handling this compound, thoroughly inspect all PPE for any signs of damage or degradation.
-
Ensure that the work area is well-ventilated.[6]
-
Locate the nearest eyewash station and safety shower.
2. Donning PPE:
-
Wash hands thoroughly before putting on any PPE.
-
Put on the protective suit or long-sleeved shirt and long pants.
-
Don chemical-resistant gloves, ensuring they overlap with the sleeves of the shirt or suit.
-
Fit the respirator to your face, ensuring a proper seal.
-
Put on safety goggles or a face shield.
3. Handling this compound:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid breathing vapor or spray mist.[1]
-
If the product is handled while not enclosed and skin contact may occur, wear protective gloves and goggles.[7]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or using the toilet.[8]
4. Doffing PPE:
-
Remove PPE in an order that minimizes the risk of contamination.
-
Before removing gloves, clean them with soap and water.[6]
-
Remove the protective suit or outer clothing.
-
Remove safety goggles or face shield.
-
Remove gloves by peeling them off from the cuff, turning them inside out.
-
Remove the respirator.
-
Wash hands and any exposed skin thoroughly with soap and water.
5. Disposal Plan:
-
Product Disposal: Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.[9] Do not contaminate water, food, or feed by storage or disposal.[9]
-
Container Disposal: Do not reuse or refill the original container.[9] Triple rinse the container promptly after emptying and offer for recycling if available.[9] If not recycled, puncture and dispose of in a sanitary landfill or by incineration, if allowed by state and local authorities.[9]
-
Contaminated PPE: Soiled clothing should be removed immediately and cleaned thoroughly before reuse.[6] Garments that cannot be cleaned must be destroyed by burning.[3][4] Keep and wash PPE separately from other laundry.[1][6]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the procedural flow for safely handling and disposing of this compound.
Caption: Workflow for this compound Handling and Disposal.
References
- 1. agrian.com [agrian.com]
- 2. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 3. cropscience.bayer.co.uk [cropscience.bayer.co.uk]
- 4. lidorr.com [lidorr.com]
- 5. cropscience.bayer.co.nz [cropscience.bayer.co.nz]
- 6. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 7. rfdsafeagri.com [rfdsafeagri.com]
- 8. agrian.com [agrian.com]
- 9. assets.greenbook.net [assets.greenbook.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
